Product packaging for Diethyl 2-((phenylamino)methylene)malonate(Cat. No.:CAS No. 54535-22-7)

Diethyl 2-((phenylamino)methylene)malonate

Cat. No.: B188736
CAS No.: 54535-22-7
M. Wt: 263.29 g/mol
InChI Key: PYPCDUKQEIPHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2-((phenylamino)methylene)malonate, with the CAS registry number 54535-22-7, is a high-purity chemical compound supplied for research and further manufacturing applications. This product is characterized by a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . It is a valuable building block and synthetic intermediate in organic synthesis and medicinal chemistry research, particularly in the construction of heterocyclic compounds and complex molecular frameworks. Researchers utilize this malonate derivative for its reactive functional groups, which allow for further cyclization and functionalization. Proper handling is essential; this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions such as using personal protective equipment and avoiding dust formation should be observed. For optimal stability, the material should be stored sealed in a dry environment, under cold conditions (2-8°C), and kept in a dark place . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO4 B188736 Diethyl 2-((phenylamino)methylene)malonate CAS No. 54535-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(anilinomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCDUKQEIPHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295042
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54535-22-7
Record name 54535-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl anilinomethylenemalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DAMM), CAS No. 54535-22-7, is a pivotal synthetic intermediate in the fields of organic and medicinal chemistry.[1][2] Structurally, it is a polarized enamine, a feature that imparts unique reactivity and makes it a valuable building block for synthesizing a wide array of heterocyclic compounds and complex molecular frameworks.[1] Its applications include the preparation of quinolines via the Gould-Jacobs reaction, as well as other bioactive molecules.[3] This guide provides a detailed examination of the core synthesis mechanisms, experimental protocols, and quantitative data associated with the preparation of this compound, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Mechanisms

The synthesis of this compound is primarily achieved through two efficient and widely adopted routes: a two-component reaction involving diethyl ethoxymethylenemalonate (DEEMM) and a three-component, one-pot reaction.

Two-Component Synthesis: Reaction of Aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

This is a classic and highly effective method, often representing the initial step of the Gould-Jacobs quinoline synthesis.[3] The mechanism is a vinylogous nucleophilic substitution reaction. Aniline, acting as the nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated system in DEEMM. This is followed by the elimination of an ethanol molecule to yield the thermodynamically stable enamine product.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic double bond of DEEMM.

  • Proton Transfer: A proton is transferred, leading to a zwitterionic intermediate.

  • Elimination: The ethoxy group is eliminated as ethanol, facilitated by a proton transfer, resulting in the formation of the carbon-nitrogen double bond characteristic of the final enamine product.

DEEMM_Mechanism Mechanism: Aniline and DEEMM Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline Intermediate Zwitterionic Intermediate Aniline->Intermediate Nucleophilic Attack DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Intermediate Product This compound Intermediate->Product Elimination Ethanol Ethanol Intermediate->Ethanol

Caption: Reaction mechanism of aniline with DEEMM.

Three-Component Synthesis: Reaction of Aniline, Diethyl Malonate, and Triethyl Orthoformate

This method offers an efficient, one-pot approach to synthesizing DAMM.[1] It is a type of Knoevenagel condensation where triethyl orthoformate acts as a one-carbon electrophile, effectively bridging the aniline and diethyl malonate moieties.[4][5] The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).[1]

The proposed mechanism involves two key stages:

  • Intermediate Formation: Aniline reacts with triethyl orthoformate to form an intermediate, likely an N-phenylformimidate, with the elimination of ethanol.[6][7]

  • Condensation: The active methylene group of diethyl malonate, which is sufficiently acidic (pKa ≈ 13), attacks the formimidate intermediate.[8][9] This is followed by the elimination of a second molecule of ethanol to form the final product.

Three_Component_Mechanism Mechanism: Three-Component Reaction Aniline Aniline Intermediate1 N-Phenylformimidate Intermediate Aniline->Intermediate1 + TEOF - EtOH TEOF Triethyl Orthoformate DEM Diethyl Malonate Product Final Product (DAMM) Intermediate1->Product + Diethyl Malonate - EtOH

Caption: Mechanism of the three-component synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols represent common and modern approaches to the synthesis.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides an environmentally friendly and rapid method for synthesizing DAMMs, often under solvent-free conditions, which aligns with the principles of green chemistry.[1][10]

Methodology:

  • Reactant Mixing: In a 5.0 mL high-pressure microwave reaction tube, combine diethyl ethoxymethylenemalonate (DEEMM, 1.0 mmol) and aniline (0.5 to 1.0 mmol).[10]

  • Pre-Stirring: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.[10]

  • Microwave Irradiation: Place the reaction vessel into a microwave synthesizer (e.g., CEM Discover SP). Irradiate the mixture for 30 minutes at a constant temperature of 150 °C.[10]

  • Reaction Quenching: After the irradiation period, allow the mixture to cool to room temperature. The reaction is typically complete at this stage.[10]

  • Purification: Purify the resulting crude product directly using column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) to afford the pure product.[10]

G Workflow: Microwave-Assisted Synthesis A 1. Mix Reactants (DEEMM + Aniline) in reaction tube B 2. Stir at Room Temp (1 hour) A->B C 3. Microwave Irradiation (150 °C, 30 min) B->C D 4. Cool to Room Temp C->D E 5. Purify via Column Chromatography D->E F 6. Isolate Pure Product E->F

Caption: Experimental workflow for microwave synthesis.

Protocol 2: Three-Component Reaction Using a Lewis Acid Catalyst

This protocol outlines the one-pot synthesis from aniline, diethyl malonate, and triethyl orthoformate.

Methodology:

  • Catalyst and Reactant Setup: To a round-bottom flask, add a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃, 5-10 mol%).

  • Reactant Addition: Add aniline (1.0 equiv.), diethyl malonate (1.0 equiv.), and triethyl orthoformate (1.1 equiv.).

  • Reaction Conditions: Heat the mixture under reflux (temperature depends on solvent, if used, or neat conditions) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Quantitative data from various synthesis methods are summarized below for comparison.

ParameterMicrowave-Assisted Synthesis[10]Three-Component Synthesis[1]
Reactants Aniline, DEEMMAniline, Diethyl Malonate, Triethyl Orthoformate
Conditions 150 °C, 30 min, Solvent-freeReflux, Catalyst (e.g., ZnCl₂)
Typical Yield 74–96%Good to excellent (specifics vary)
Purity >95% after chromatography>95% after purification
Key Advantage Rapid, high yield, green chemistryAtom-economical, one-pot procedure

Physicochemical and Safety Data

PropertyValueReference
CAS Number 54535-22-7[1]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance Colorless oil or solid[11]
Storage Sealed, dry, 2-8°C, dark place[1][2]
Hazard Statements H302, H315, H319, H335[1]
Precaution Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]

References

Characterization of Intermediates in the Gould-Jacobs Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, a cornerstone in the synthesis of quinolones, proceeds through a series of key intermediates that govern the final product's structure and yield. A thorough understanding and characterization of these intermediates are paramount for reaction optimization, impurity profiling, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core intermediates in the Gould-Jacobs reaction, with a focus on their characterization through modern analytical techniques.

The Core Mechanism and Key Intermediates

The Gould-Jacobs reaction is a sequence of chemical transformations that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step forms the principal and often isolable intermediate, an anilinomethylenemalonate. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.

The overall reaction can be summarized in the following stages:

  • Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.

  • Cyclization: An intramolecular 6-electron cyclization reaction.

  • Tautomerization: Keto-enol tautomerism to form the final 4-hydroxyquinoline.

  • Saponification and Decarboxylation (optional): Hydrolysis of the ester and subsequent removal of the carboxyl group to yield a 4-hydroxyquinoline.

The primary focus of this guide is the characterization of the initial condensation product, the anilinomethylenemalonate intermediate , and the subsequent cyclized intermediate.

Characterization of the Anilinomethylenemalonate Intermediate

The anilinomethylenemalonate intermediate is a stable compound that can often be isolated and purified before the high-temperature cyclization step. Its structure has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification of the anilinomethylenemalonate intermediate. The following table summarizes the key characterization data for diethyl 2-((phenylamino)methylene)malonate.

Technique Observed Data
¹H NMR Specific chemical shifts and coupling constants are crucial for confirming the structure. Key signals include those for the ethyl ester protons (triplet and quartet), the aromatic protons of the aniline ring, the vinylic proton, and the N-H proton.
¹³C NMR The ¹³C NMR spectrum provides evidence for all carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl groups. A spectrum is available in the PubChem database for 2-Phenylaminomethylene-malonic acid diethyl ester.
¹⁵N NMR The ¹⁵N NMR spectrum shows a characteristic shift for the nitrogen atom in the enamine-like structure. A spectrum is available in the PubChem database for 2-Phenylaminomethylene-malonic acid diethyl ester.
Infrared (IR) Spectroscopy Key vibrational bands include N-H stretching, C=O stretching of the ester groups, C=C stretching of the enamine system, and aromatic C-H and C=C stretching. A study on related intermediates showed a characteristic N-H bend around 1597 cm⁻¹ and a C=O stretch around 1684 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the intermediate. Fragmentation patterns can provide further structural information.
Elemental Analysis Confirms the empirical formula of the isolated intermediate. For a related intermediate, the calculated and found percentages of C, H, N, and other elements were in close agreement.
Experimental Protocols for Synthesis and Isolation

The following is a general procedure for the synthesis and isolation of the anilinomethylenemalonate intermediate.

Protocol 1: Synthesis and Isolation of Diethyl Anilinomethylenemalonate

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Reaction Conditions: Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude anilidomethylenemalonate intermediate can often be used directly in the next step.

    • For isolation, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The Cyclization Step and Subsequent Intermediates

The thermal cyclization of the anilinomethylenemalonate intermediate is the key step in the formation of the quinoline ring system. This step is typically carried out at high temperatures (around 250°C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

The mechanism of this step is believed to be a pericyclic reaction, specifically a 6-electron electrocyclization. This process is generally considered to be concerted, meaning that bond formation and breaking occur in a single step without the formation of a stable, isolable intermediate.

Due to the high-energy and transient nature of the transition state and any potential short-lived intermediates in the cyclization process, their direct experimental characterization is extremely challenging. Most of the evidence for the mechanism of this step comes from:

  • Kinetic studies: Investigating the effect of substituents on the reaction rate.

  • Computational modeling: Theoretical calculations to map the potential energy surface of the reaction and identify the lowest energy pathway.

  • Trapping experiments: While not widely reported for the Gould-Jacobs reaction, in principle, reactive intermediates could be "trapped" by introducing a reagent that reacts specifically with the intermediate to form a stable, characterizable product.

Experimental Workflow and Signaling Pathways

To visually represent the process of the Gould-Jacobs reaction and the characterization of its intermediates, the following diagrams have been generated using the DOT language.

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized_Intermediate 4-Hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Intermediate Thermal Cyclization Final_Product 4-Hydroxyquinoline (after optional steps) Cyclized_Intermediate->Final_Product Saponification & Decarboxylation Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_cyclization Further Reaction & Analysis Synthesis Gould-Jacobs Condensation Isolation Isolation of Intermediate Synthesis->Isolation NMR NMR (¹H, ¹³C, ¹⁵N) Isolation->NMR IR IR Spectroscopy Isolation->IR MS Mass Spectrometry Isolation->MS EA Elemental Analysis Isolation->EA Cyclization Thermal Cyclization Isolation->Cyclization Product_Analysis Analysis of Final Product Cyclization->Product_Analysis

Spectroscopic Profile of Diethyl 2-((phenylamino)methylene)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: Diethyl 2-(anilinomethylidene)propanedioate Synonyms: Diethyl 2-(anilinomethylene)malonate Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol Physical Form: Solid

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.28t7.16H, 2 x -OCH₂CH
4.17q7.14H, 2 x -OCH ₂CH₃
7.08 - 7.35m-5H, Phenyl-H
8.51d13.91H, =CH -NH
10.95d13.91H, -NH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
14.7-OCH₂C H₃
59.5-OC H₂CH₃
91.6=C (COOEt)₂
116.9Phenyl C -ortho
123.8Phenyl C -para
129.2Phenyl C -meta
140.7Phenyl C -ipso
146.9=C H-NH
165.6C =O
169.3C =O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3250 - 3100N-H stretching
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching
1710 - 1680C=O stretching (ester)
1640 - 1620C=C stretching
1600 - 1580N-H bending
1500 - 1400Aromatic C=C stretching
1250 - 1000C-O stretching (ester)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
263100[M]⁺ (Molecular Ion)
218~60[M - OEt]⁺
190~40[M - COOEt]⁺
144~30[M - 2 x COOEt + H]⁺
117~25[C₆H₅NH=CH₂]⁺
77~20[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

FT-IR Spectroscopy

For solid samples, the thin solid film method is employed. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Compound (5-10 mg) Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve TMS TMS (Internal Standard) Add_Standard Add_Standard TMS->Add_Standard Dissolve->Add_Standard Dissolve NMR_Tube Sample in NMR Tube Add_Standard->NMR_Tube Transfer Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Data Raw Data (FID) Spectrometer->Data Acquire Spectrum Processing Fourier Transform, Phase Correction, Baseline Correction Data->Processing Spectrum ¹H and ¹³C NMR Spectra Processing->Spectrum

Caption: Workflow for NMR Spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition Sample Solid Compound Dissolve Dissolve Sample->Dissolve Solvent Volatile Solvent Solvent->Dissolve Apply_to_Plate Apply_to_Plate Dissolve->Apply_to_Plate Dissolve Evaporate Evaporate Solvent Apply_to_Plate->Evaporate Apply drop to KBr Plate Spectrometer FT-IR Spectrometer Evaporate->Spectrometer Place Plate in Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Record Spectrum

Caption: Workflow for FT-IR Spectroscopy.

MS_Workflow Sample Sample Introduction Vaporization Vaporization Sample->Vaporization Ionization Ionization (EI) Vaporization->Ionization Acceleration Acceleration Ionization->Acceleration Deflection Deflection (Magnetic Field) Acceleration->Deflection Detection Detection Deflection->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

Caption: Workflow for Mass Spectrometry.

Physical and chemical properties of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Diethyl 2-((phenylamino)methylene)malonate (CAS No: 54535-22-7). This compound is a significant building block in organic synthesis, particularly for the construction of various heterocyclic frameworks.

Core Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₇NO₄.[1] It is also known by synonyms such as diethyl 2-(anilinomethylene)malonate.[2][3][4] For optimal stability, it should be stored sealed in a dry, dark environment at 2-8°C.[1][3][5]

PropertyValueSource(s)
Molecular Weight 263.29 g/mol [1][3][4][5]
Molecular Formula C₁₄H₁₇NO₄[1][5][6]
CAS Number 54535-22-7[1][2][5][6]
Physical Form Solid[2][3]
Color Dark yellow crystalline / Orange[3]
Melting Point 36-37 °C or 94-95 °C[3]
Boiling Point (Predicted) 334.2 ± 42.0 °C[3]
Density (Predicted) 1.171 ± 0.06 g/cm³[3]
pKa (Predicted) -0.80 ± 0.70[3]
InChI Key PYPCDUKQEIPHAF-UHFFFAOYSA-N[1][2][6]
SMILES CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC[4][5][6]
Purity ≥95%[2][5][6]

Chemical Reactivity and Profile

The unique reactivity of this compound stems from its polarized enamine structure.[1] The nitrogen atom of the phenylamino group donates its lone pair of electrons into the double bond. This resonance effect increases the electron density at the α-carbon of the malonate moiety, making it a soft nucleophilic center.[1] This inherent nucleophilicity allows the compound to participate in various reactions, such as Michael additions with electron-deficient alkenes and other nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.[1]

Caption: Resonance structure illustrating the nucleophilic character of the α-carbon.

Experimental Protocols & Synthesis

The primary method for synthesizing this compound involves the reaction of aniline with diethyl ethoxymethylenemalonate.

A mixture of aniline (29.99 mmol) and diethyl ethoxymethylenemalonate (30.00 mmol) is stirred at a temperature of 120-130 °C for approximately 16.5 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC) using an eluent of ethyl acetate:cyclohexane (1:1). Completion is indicated by the disappearance of the starting material spots and the appearance of a new UV-active product spot (Rf value of 0.84).[3] Upon completion, the reaction mixture is cooled to room temperature, yielding this compound as a dark yellow crystalline solid.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product aniline Aniline mix Mix Reactants aniline->mix deem Diethyl Ethoxymethylenemalonate deem->mix heat Heat (120-130 °C, 16.5h) mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool product This compound (Crystalline Solid) cool->product

Caption: Experimental workflow for the synthesis of the target compound.

  • Microwave-Assisted Synthesis: An environmentally friendly and efficient alternative involves the microwave irradiation of diethyl ethoxymethylenemalonate and a primary amine, often under solvent-free conditions.[1]

  • Multicomponent Reactions (MCRs): For atom economy, the compound and its analogues can be synthesized in a single step via an MCR involving substituted anilines, diethyl malonate, and ethyl orthoformate, often catalyzed by a Lewis acid like ZnCl₂ or FeCl₃.[1]

Role in Domino Reactions

This compound has been identified as a key intermediate and sometimes a side-product in three-component domino reactions aimed at synthesizing polysubstituted-2-pyridones (PS2Ps).[1] The typical reaction involves diethyl ethoxymethylenemalonate (DEEMM), a primary amine, and a 1,3-dicarbonyl compound. The amine first reacts with DEEMM to form the this compound intermediate, which is then supposed to react further to yield the target pyridone.[1]

G Role in Domino Reaction for 2-Pyridone Synthesis amine Primary Amine intermediate This compound (Intermediate) amine->intermediate deemm DEEMM deemm->intermediate dicarbonyl 1,3-Dicarbonyl Compound target Polysubstituted-2-pyridone (Target Product) dicarbonyl->target side_product Side-Product Formation intermediate->side_product Can be isolated intermediate->target Reacts with Enolate of Dicarbonyl

Caption: Pathway showing the compound as an intermediate in a domino reaction.

Analytical Data Summary

  • High-Resolution Mass Spectrometry (HRMS-EI): The measured [M]+ value is 263.11531, which corresponds closely with the theoretical value of 263.11521 for C₁₄H₁₇NO₄.[3]

  • ¹H NMR (500 MHz, CD₃CN): δ 1.31 (t, 3H), 1.32 (t, 3H), 4.19 (q, 2H), 4.25 (q, 2H), 7.16 (t, 1H), 7.20 (dt, 2H), 7.38 (m, 2H), 8.48 (d, 1H), 10.81 (d, 1H).[3]

  • ¹³C NMR (125 MHz, CD₃CN): δ 14.1, 14.2, 60.3, 60.6, 93.9, 117.6, 125.1, 130.1, 139.8, 151.9, 165.6, 168.8.[3]

Safety and Handling

This compound is associated with several hazard statements and requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][6]

  • Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][6] Handle in a well-ventilated area and avoid breathing dust.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6] This compound is intended for research use only.[1]

References

An In-depth Technical Guide to Diethyl 2-((phenylamino)methylene)malonate (CAS: 54535-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-((phenylamino)methylene)malonate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its role as a precursor in the synthesis of quinolone derivatives and its notable antifungal activity against Fusarium oxysporum. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound that serves as a crucial building block in various synthetic pathways.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54535-22-7[1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
IUPAC Name diethyl 2-(anilinomethylidene)propanedioate[1]
Synonyms Diethyl 2-(anilinomethylene)malonate, 2-Phenylaminomethylene-malonic acid diethyl ester[3]
Physical Form Solid
Melting Point 36-37 °C or 94-95 °C (conflicting reports)[3]
Boiling Point 334.2±42.0 °C (Predicted)[3]
Density 1.171±0.06 g/cm³ (Predicted)[3]
InChI Key PYPCDUKQEIPHAF-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC[4]

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. Further experimental verification is recommended.

Table 2: Spectroscopic Data for this compound

SpectrumDataSource(s)
¹H NMR (500 MHz, CD₃CN): δ 1.31 (3H, t, J=7.1 Hz, CH₃), 1.32 (3H, t, J=7.2 Hz, CH₃), 4.19 (2H, q, J=7.2 Hz, CH₂), 4.25 (2H, q, J=7.1 Hz, CH₂), 7.16 (1H, t, J=7.4 Hz, para-ArH), 7.20 (2H, dt, J=7.6 Hz, ortho-ArH), 7.38 (2H, m, J=7.4 Hz, meta-ArH), 8.48 (1H, d, J=13.8 Hz, CH-NH), 10.81 (1H, d, J=13.6 Hz, CH-NH)[3]
¹³C NMR (125 MHz, CD₃CN): δ 14.1, 14.2 (2×CH₃), 60.3, 60.6 (2×CH₂), 93.9 (O=C-C-C=O), 117.6 (2×ortho-ArC), 125.1 (para-ArC), 130.1 (2×meta-ArC), 139.8 (ArCquat-NH), 151.9 (NH-CH), 165.6 (C=O), 168.8 (hydrogen-bonded C=O)[3]
IR Expected Vibrational Modes (cm⁻¹): N-H (Amine) Stretching: 3200-3500; C-H (Aromatic) Stretching: 3000-3100; C-H (Aliphatic) Stretching: 2850-3000; C=O (Ester) Stretching: 1700[1]
Mass Spec. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is suitable for determining the elemental composition. Gas Chromatography/Mass Spectrometry (GC/MS) can be used for purity analysis and structural confirmation through fragmentation patterns.[1] HRMS-EI [M]⁺ measured: 263.11531 (Theoretical: 263.11521 for C₁₄H₁₇NO₄).[3]

Synthesis Methodologies

Several synthetic routes are available for the preparation of this compound, ranging from classical named reactions to modern microwave-assisted protocols.

Gould-Jacobs Reaction Precursor Synthesis

The compound is a key intermediate in the Gould-Jacobs reaction for synthesizing quinolines. Its formation is the initial step of this reaction sequence.[5]

Gould_Jacobs_Step1 aniline Aniline reaction + aniline->reaction deem Diethyl ethoxymethylenemalonate (DEEM) deem->reaction product This compound ethanol Ethanol product->ethanol - reaction->product Condensation

Caption: Initial condensation step of the Gould-Jacobs reaction.

Multicomponent Reactions

Efficient one-pot syntheses can be achieved through multicomponent reactions. A common approach involves the reaction of an aniline, diethyl malonate, and an orthoformate ester, often catalyzed by a Lewis acid.[1]

Multicomponent_Synthesis cluster_reactants Reactants aniline Aniline reaction One-pot aniline->reaction dem Diethyl malonate dem->reaction eof Ethyl orthoformate eof->reaction catalyst Lewis Acid (e.g., ZnCl₂) catalyst->reaction catalyzes product This compound reaction->product

Caption: Multicomponent reaction for the synthesis of the target compound.

Microwave-Assisted Solvent-Free Synthesis

A green and highly efficient method involves the microwave-assisted reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline under solvent-free conditions.[1]

Microwave_Synthesis_Workflow start Mix Diethyl ethoxymethylenemalonate (1.0 mmol) and Primary Aniline (0.5 mmol) mw Microwave Irradiation start->mw Solvent-free purification Purification (e.g., Column Chromatography) mw->purification Reaction completion product Pure this compound purification->product

Caption: Workflow for microwave-assisted solvent-free synthesis.

Experimental Protocols

Synthesis of this compound

Procedure:

  • Mix aniline (2.733 mL, 29.99 mmol) with diethyl ethoxymethylenemalonate (6.063 mL, 30.00 mmol) in a reaction vessel equipped with a stirrer.[3]

  • Heat the mixture at 120-130 °C for approximately 16.5 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:cyclohexane (1:1). The reaction is complete upon the disappearance of the starting material spots and the appearance of a new UV-active spot (Rf value of approximately 0.84).[3]

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will be obtained as a dark yellow crystalline solid.[3]

Gould-Jacobs Synthesis of Quinolones (Microwave-Assisted)

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (6.0 mmol)

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[2]

  • Seal the vial and heat the mixture in a microwave reactor to 250 °C or 300 °C for a specified time (e.g., 5-10 minutes).[2]

  • After the reaction, cool the vial to room temperature, which should result in the precipitation of the quinolone product.[2]

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[2]

  • Dry the resulting solid under vacuum.[2]

  • Analyze the product purity and identity using HPLC-MS.[2]

Evaluation of Antifungal Activity against Fusarium oxysporum

Procedure:

  • Culture Medium Preparation: Prepare a culture medium containing 2.4% Potato Dextrose Broth (PDB) and 1.5% bacteriological agar in distilled water. Homogenize the medium in a microwave oven for 2 minutes and then sterilize it in an autoclave for 1 hour at 120 °C.[6]

  • Plate Preparation: Pour 20 mL of the sterile medium into sterilized Petri dishes.[6]

  • Antifungal Assay: The antifungal activity is evaluated by measuring the growth halo of F. oxysporum in the presence of various concentrations of this compound compared to a control without the compound.[6]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve. For Diethyl 2-((arylamino)methylene)malonate derivatives, IC₅₀ values against F. oxysporum have been reported to be in the micromolar range.[6]

Applications in Drug Development and Research

Synthesis of Quinolone Derivatives

This compound is a cornerstone intermediate in the Gould-Jacobs reaction, a classical and widely used method for constructing the quinolone scaffold.[5] This is of paramount importance in medicinal chemistry as the quinolone core is present in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[7]

Gould_Jacobs_Pathway start Aniline + DEEM intermediate This compound start->intermediate Condensation cyclization_product 4-Hydroxy-3-carboalkoxyquinoline intermediate->cyclization_product Thermal Cyclization (High Temperature) saponification_product Quinoline-3-carboxylic acid cyclization_product->saponification_product Saponification (e.g., NaOH) final_product 4-Hydroxyquinoline saponification_product->final_product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

Antifungal Agent Development

Derivatives of this compound, more broadly known as Diethyl 2-((arylamino)methylene)malonates (DAMMs), have demonstrated promising antifungal activity against the plant pathogen Fusarium oxysporum.[6] This opens avenues for their exploration in the development of new agrochemicals. The antifungal effect can be either fungistatic or fungicidal depending on the specific derivative. While the precise signaling pathway and molecular target for its antifungal action are not yet fully elucidated, the enamine moiety is considered crucial for its biological activity.[7]

Table 3: Antifungal Activity of Selected DAMM Derivatives against Fusarium oxysporum

CompoundSubstituent on Phenyl RingIC₅₀ (µM)
1 4-Chloro25.3
2 2-Nitro0.013
3 4-Nitro35.0
5 Unsubstituted (this compound)Promising Activity

Source: Adapted from MDPI[6]

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For optimal stability, the compound should be stored in a sealed container in a dry, dark place at 2-8°C.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in the construction of pharmaceutically relevant quinolone scaffolds via the Gould-Jacobs reaction is well-established. Furthermore, its emerging potential as a lead structure for the development of novel antifungal agents against devastating plant pathogens like Fusarium oxysporum highlights its significance in agrochemical research. This technical guide provides a solid foundation of its properties, synthesis, and applications, intended to aid researchers and scientists in leveraging this compound for their drug discovery and development endeavors. Further research into its specific mechanism of antifungal action is warranted to fully exploit its therapeutic potential.

References

IUPAC name for Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl 2-((phenylamino)methylene)malonate

Introduction

This compound, a prominent member of the enamine ester family, serves as a crucial and versatile building block in modern organic synthesis. Its unique structural framework, featuring a polarized enamine system, makes it a valuable intermediate for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, applications in drug development, and biological activity, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Properties

The compound is systematically named diethyl 2-(anilinomethylidene)propanedioate according to IUPAC nomenclature.[1][2][3] It is also commonly referred to by several synonyms, including Diethyl anilinomethylenemalonate and Diethyl 2-(anilinomethylene)malonate.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference
CAS Number 54535-22-7[1][2]
Molecular Formula C₁₄H₁₇NO₄[1][2]
Molecular Weight 263.29 g/mol [1][2]
Relative Density 1.171[1]
InChI Key PYPCDUKQEIPHAF-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC[1]
Spectral and Analytical Data

Various analytical techniques are used to characterize this compound. While raw spectral data is specific to experimental conditions, the availability of standard analytical documentation is crucial for compound verification.

Data TypeAvailability
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹⁵N NMR, and ¹⁷O NMR spectral data are available through various chemical databases and suppliers.[3][5][6]
Mass Spectrometry (MS) LC-MS data is available from commercial suppliers.[5][6]
Chromatography HPLC and UPLC methods are referenced for purity assessment.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives (DAMMs) can be achieved through several efficient methodologies. These compounds are notable for being formed as side-products in certain three-component domino reactions but can be synthesized directly with high yields.[7]

Microwave-Assisted Synthesis (Solvent-Free)

A highly efficient and environmentally friendly method for synthesizing DAMMs utilizes microwave irradiation under solvent-free conditions.[2][7] This protocol involves the direct reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary aniline.

Experimental Protocol:

  • Place diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol) and the desired primary amine (0.5 mmol) into a 5.0 mL high-pressure microwave reaction tube.

  • Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing of the reactants.

  • Place the reaction tube into a microwave synthesizer.

  • Irradiate the mixture for 30 minutes at 150 °C.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool.

  • Purify the resulting crude product by column chromatography using a hexane/ethyl acetate (7:3) solvent system to afford the pure DAMM.[7]

microwave_synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Mix Mix & Stir (1 hr, Room Temp) DEEMM->Mix Amine Primary Amine Amine->Mix Microwave Microwave Irradiation (30 min, 150 °C) Mix->Microwave Column Column Chromatography (Hexane:EtOAc 7:3) Microwave->Column Product Pure DAMM Product Column->Product logical_relationship Start This compound Process Cyclization Reactions (e.g., Gould-Jacobs reaction) Start->Process Precursor End Bioactive Heterocycles Process->End Forms Examples Quinolone Derivatives (Antibacterial Agents) End->Examples e.g.

References

An In-depth Technical Guide to the Multicomponent Synthesis of Diethyl 2-((arylamino)methylene)malonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multicomponent synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of compounds that serve as versatile intermediates and precursors for various bioactive molecules.[1][2] This document details the primary synthetic strategies, presents quantitative data in structured tables, outlines detailed experimental protocols, and illustrates the reaction workflows.

Introduction

Diethyl 2-((arylamino)methylene)malonates are enamine esters of significant interest in organic and medicinal chemistry. Their synthesis is often achieved through efficient one-pot or multicomponent reactions, which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] These methods are particularly valuable in drug discovery and development, where rapid access to diverse chemical scaffolds is crucial.

Two predominant strategies for the synthesis of DAMMs are highlighted in this guide: a classic multicomponent reaction and a modern microwave-assisted approach.

Synthetic Strategies

1. Three-Component Synthesis

A well-established method for synthesizing DAMMs is a one-pot, three-component reaction involving a substituted aniline, diethyl malonate, and an orthoformate, typically triethyl orthoformate.[1][3] This reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) to achieve good yields.[3]

The logical workflow for this synthesis is depicted below:

Three_Component_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline Substituted Aniline Reaction One-Pot Reaction Aniline->Reaction DEM Diethyl Malonate DEM->Reaction Orthoformate Triethyl Orthoformate Orthoformate->Reaction Catalyst Lewis Acid (e.g., ZnCl₂, FeCl₃) Catalyst->Reaction Solvent Solvent (Optional) Solvent->Reaction DAMM Diethyl 2-((arylamino)methylene)malonate Reaction->DAMM

Figure 1: Logical workflow for the three-component synthesis of DAMMs.

2. Microwave-Assisted Two-Component Synthesis

A highly efficient and environmentally friendly approach involves the microwave-assisted reaction of a primary amine with diethyl ethoxymethylenemalonate (DEEMM).[1][3] This method often proceeds under solvent-free conditions, significantly reducing waste and reaction times.[3] While technically a two-component reaction, it is a key strategy for producing the DAMM core structure.

The experimental workflow for this synthesis is as follows:

Microwave_Synthesis_Workflow cluster_start Step 1: Reactant Mixing cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Product Isolation cluster_end Final Product Mix Mix Diethyl Ethoxymethylenemalonate and Primary Amine in a Reaction Tube Microwave Place Sealed Tube in Microwave Synthesizer Irradiate at 150 °C for 30 min Mix->Microwave Quench Reaction Quenching (if necessary) Microwave->Quench Purify Purify Crude Product by Column Chromatography Quench->Purify Product Isolated Diethyl 2-((arylamino)methylene)malonate Purify->Product

Figure 2: Experimental workflow for the microwave-assisted synthesis of DAMMs.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various DAMM derivatives using the multicomponent and microwave-assisted methods.

Table 1: Three-Component Synthesis of Diethyl 2-((arylamino)methylene)malonates

EntryAryl AmineCatalystYield (%)Reference
1AnilineZnCl₂50-85[1]
2Substituted AnilinesFeCl₃50-85[1]

Table 2: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates from DEEMM and Primary Amines

EntryAmineYield (%)Reference
14-Chloroaniline80[1]
24-Methoxyaniline96[1]
34-Methylaniline92[1]
4Aniline74[1]
5Benzylamine85[1]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis

A mixture of the substituted aniline (1.0 mmol), diethyl malonate (1.2 mmol), and triethyl orthoformate (1.2 mmol) is prepared. A catalytic amount of a Lewis acid, such as ZnCl₂ or FeCl₃ (typically 5-10 mol%), is added to the mixture. The reaction is then heated, often under reflux, for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis

In a 5.0 mL high-pressure reaction tube, diethyl ethoxymethylenemalonate (1.0 mmol) and a primary amine (0.5 mmol) are combined.[1] The tube is sealed and the contents are stirred for one hour at room temperature.[1] Subsequently, the reaction vessel is placed in a microwave synthesizer and irradiated for 30 minutes at 150 °C.[1] After the reaction is complete, the crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to yield the pure diethyl 2-((arylamino)methylene)malonate.[1]

Conclusion

The multicomponent synthesis of diethyl 2-((arylamino)methylene)malonates offers efficient and versatile routes to this important class of compounds. The classic three-component approach provides a straightforward method, while the more recent microwave-assisted synthesis presents a green and rapid alternative with excellent yields. The detailed protocols and compiled data in this guide are intended to assist researchers and scientists in the effective application of these methodologies for the synthesis of novel DAMM derivatives for various applications, including drug development.

References

The Gould-Jacobs Reaction: A Comprehensive Technical Guide for the Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of 4-hydroxyquinolines and their derivatives. First reported in 1939 by R. Gordon Gould and Walter Abraham Jacobs, this reaction has become indispensable in the synthesis of a wide array of biologically active compounds, most notably antimalarial and antibacterial agents. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of the Gould-Jacobs reaction. It further details experimental protocols for both classical thermal and modern microwave-assisted methodologies, presents a comparative analysis of quantitative data for various substrates, and offers visualizations of the reaction mechanism and experimental workflow to aid in research and development.

Discovery and History

The Gould-Jacobs reaction was first described in a 1939 publication in the Journal of the American Chemical Society by American chemists R. Gordon Gould and Walter Abraham Jacobs.[1] Their work initially focused on the synthesis of substituted quinolines and 5,6-benzoquinolines. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[2][3] This synthetic route proved to be highly effective, particularly for anilines possessing electron-donating groups at the meta-position, and has since become a fundamental tool in organic synthesis and medicinal chemistry.[4]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system.

  • Saponification: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.[4]

  • Decarboxylation: Finally, the application of heat leads to the decarboxylation of the carboxylic acid, yielding the 4-hydroxyquinoline product.[4]

Gould_Jacobs_Mechanism Aniline Aniline step1 Condensation (-EtOH) Aniline->step1 DEEM Diethyl Ethoxymethylenemalonate DEEM->step1 Intermediate1 Anilidomethylenemalonate Intermediate step2 Thermal Cyclization (Heat, >250°C) Intermediate1->step2 Intermediate2 Cyclized Intermediate (4-Oxo-quinoline-3-carboxylate) step3 Saponification (e.g., NaOH) Intermediate2->step3 Intermediate3 Quinoline-3-carboxylic Acid step4 Decarboxylation (Heat, -CO2) Intermediate3->step4 Product 4-Hydroxyquinoline step1->Intermediate1 step2->Intermediate2 step3->Intermediate3 step4->Product

Gould-Jacobs Reaction Mechanism

Data Presentation

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions and the nature of the substituents on the aniline ring. The following tables summarize quantitative data for the synthesis of 4-hydroxyquinolines under different conditions.

Table 1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from Aniline and DEEM

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
12501011
230013737
32502011
4300102428
53005-47

Data sourced from a study comparing different microwave conditions.[5]

Table 2: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives from Substituted Anilines

EntryAryl AmineProductMethodTime (min)Yield (%)
13-Chloroaniline3-Acetyl-4-hydroxy-7-chloroquinolineA1085
24-Bromoaniline3-Acetyl-4-hydroxy-6-bromoquinolineA1082
32-Methylaniline3-Acetyl-4-hydroxy-8-methylquinolineA1580
44-Methoxyaniline3-Acetyl-4-hydroxy-6-methoxyquinolineA1288
54-Nitroaniline3-Acetyl-4-hydroxy-6-nitroquinolineA1575

Method A: Microwave irradiation. Data sourced from a study on the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.[6]

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis of 4,7-Dichloroquinoline

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

A. Diethyl (m-chloroanilino)methylenemalonate: A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 216 g (1.0 mole) of diethyl ethoxymethylenemalonate is heated in a flask on a steam bath for 1 hour. The resulting product is used directly in the next step without purification.

B. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling. The product from the previous step is poured in through the condenser. Heating is continued for 1 hour, during which the cyclization product crystallizes. The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B. The air-dried filter cake is then mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed for 1 hour to saponify the ester. The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.

C. 7-Chloro-4-quinolinol and 4,7-dichloroquinoline: The dried carboxylic acid is suspended in 1 liter of Dowtherm A and boiled for 1 hour under a stream of nitrogen. The solution is cooled, and 90 ml (0.98 mole) of phosphorus oxychloride is added. The temperature is raised to 135–140°C and stirred for 1 hour. The reaction mixture is cooled and then carefully poured into a mixture of 2 kg of crushed ice and 500 ml of chloroform, followed by the addition of concentrated ammonium hydroxide. The chloroform layer is separated, and the aqueous layer is extracted with more chloroform. The combined chloroform extracts are washed, dried, and the solvent is evaporated. The crude 4,7-dichloroquinoline is purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 1-20 minutes).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a suitable solvent (e.g., ice-cold acetonitrile).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by standard techniques such as HPLC-MS to determine purity and confirm its identity.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Mix Aniline and DEEM A2 Heat on Steam Bath (1 hr) A1->A2 A3 Add to boiling Dowtherm A (1 hr) A2->A3 A4 Cool and Filter A3->A4 A5 Saponify with NaOH (1 hr) A4->A5 A6 Acidify and Filter A5->A6 A7 Decarboxylate in Dowtherm A (1 hr) A6->A7 A8 React with POCl3 (1 hr) A7->A8 A9 Workup and Purification A8->A9 B1 Mix Aniline and DEEM in MW vial B2 Microwave Irradiation (1-20 min) B1->B2 B3 Cool to Room Temperature B2->B3 B4 Filter and Wash B3->B4 B5 Dry under Vacuum B4->B5

Gould-Jacobs Experimental Workflow

Applications in Drug Development

The quinoline scaffold synthesized via the Gould-Jacobs reaction is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.

  • Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial agents like chloroquine, relies on this reaction.[2]

  • Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold, and this reaction provides a direct route to their synthesis. Notable examples include nalidixic acid, rosoxacin, and oxolinic acid.[4]

  • Other Bioactive Molecules: The reaction is also employed in the synthesis of compounds that act as antagonists at central benzodiazepine receptors and various other heterocyclic systems with potential biological activity.[4]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool in the arsenal of synthetic chemists. Its ability to efficiently construct the 4-hydroxyquinoline core has cemented its importance in the development of a wide range of pharmaceuticals. The evolution of the reaction from classical high-temperature methods to more efficient microwave-assisted protocols demonstrates its adaptability and enduring utility in modern organic synthesis and drug discovery. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this important named reaction in their own synthetic endeavors.

References

Diethyl 2-((phenylamino)methylene)malonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diethyl 2-((phenylamino)methylene)malonate

This document provides essential chemical data for this compound, a compound frequently utilized in organic synthesis and medicinal chemistry research.

Core Chemical Properties

This compound is a valuable synthetic intermediate, notably used in the construction of heterocyclic compounds.[1] Its chemical properties are summarized below.

Quantitative Data Summary

The fundamental molecular data for this compound are presented in the following table for clear reference.

PropertyValue
Molecular FormulaC₁₄H₁₇NO₄[1][2][3][4]
Molecular Weight263.29 g/mol [1][2][3][4][5][6]
IUPAC Namediethyl 2-(anilinomethylidene)propanedioate[1][6][7]
CAS Number54535-22-7[1][2][4][5]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

Logical relationship for this compound Compound This compound Formula Molecular Formula C₁₄H₁₇NO₄ Compound->Formula has formula MolWeight Molecular Weight 263.29 g/mol Compound->MolWeight has molecular weight

Compound Identity Relationship

References

An In-depth Technical Guide on the Solubility of Diethyl 2-((phenylamino)methylene)malonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethyl 2-((phenylamino)methylene)malonate, a key intermediate in the synthesis of various heterocyclic compounds, including quinolones. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.

Introduction

This compound is a crystalline solid that serves as a versatile building block in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products.

Qualitative Solubility Profile

Key Inferences:

  • The presence of two ethyl ester groups and a phenylamino group suggests that the molecule has both polar and non-polar characteristics.

  • It is anticipated to be sparingly soluble in water due to the significant non-polar phenyl and ethyl groups.

  • It is expected to be soluble in common organic solvents. A related compound, Diethyl(phenylacetyl)malonate, is reported to be highly soluble in organic solvents like ethanol, methanol, and dichloromethane.[1]

  • The use of ethanol as a recrystallization solvent for a related quinoline derivative synthesized from this compound suggests that it is soluble in hot ethanol and less soluble in cold ethanol, a common property utilized for purification.

Table 1: Summary of Qualitative Solubility of this compound

Solvent FamilySpecific SolventsExpected SolubilityRationale/Comments
Protic Solvents Ethanol, MethanolSoluble, especially when heatedThe ester and amine functionalities can form hydrogen bonds with protic solvents. Ethanol is a known solvent for reactions and recrystallization involving this compound.
Aprotic Polar Solvents Acetone, DichloromethaneLikely SolubleThe polarity of these solvents should facilitate the dissolution of the compound. Dichloromethane is a common solvent for organic reactions.
Aprotic Polar Solvents (High Boiling) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely SolubleOften used as solvents for reactions involving this class of compounds, indicating at least moderate solubility.
Non-polar Solvents Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups will likely limit solubility in non-polar solvents.
Aqueous Solvents WaterSparingly Soluble to InsolubleThe large non-polar surface area of the molecule suggests low aqueous solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Prepare saturated solutions: Add excess solid to solvent in vials B Equilibrate at constant temperature (e.g., 24-48h in a thermostatic shaker) A->B C Allow solids to settle B->C D Withdraw supernatant and filter (use pre-warmed/cooled syringe filter) C->D E Dilute the filtrate accurately D->E F Analyze concentration by HPLC or UV-Vis E->F H Calculate solubility from the concentration of the saturated solution F->H G Prepare calibration curve with standards of known concentration G->H

Caption: Workflow for determining the solubility of this compound.

3.3. Detailed Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

  • Analysis:

    • Gravimetric Method: Evaporate the solvent from the weighed filtered solution under reduced pressure or in a fume hood. Weigh the remaining solid residue. The solubility can then be calculated as grams of solute per 100 g or 100 mL of solvent.

    • Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

      • Prepare a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of a series of standard solutions of this compound of known concentrations in the same solvent.

      • Accurately dilute a known volume or weight of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Presentation:

    • The results should be presented in a tabular format, clearly stating the solvent, temperature, and solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

Signaling Pathways and Applications

While this compound itself is not directly involved in signaling pathways, it is a crucial precursor for the synthesis of quinolone-based antibiotics. The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The logical relationship from the starting material to the final drug's action is depicted below.

G A This compound B Chemical Synthesis (e.g., Gould-Jacobs reaction) A->B C Quinolone Core Structure B->C D Further Functionalization C->D E Active Quinolone Drug D->E F Inhibition of Bacterial DNA Gyrase/Topoisomerase IV E->F G Disruption of DNA Replication F->G H Bactericidal Effect G->H

Caption: Synthesis and mechanism of action of quinolone drugs derived from this compound.

Conclusion

This technical guide has summarized the available qualitative information on the solubility of this compound and provided a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is indispensable for process optimization and ensuring the quality and efficacy of the final pharmaceutical products. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using the protocols outlined herein.

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Diethyl 2-((phenylamino)methylene)malonate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a detailed, hypothetical thermal analysis based on the known chemical properties of its constituent functional groups. The guide includes postulated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols for these analyses, and a proposed thermal decomposition pathway. This information is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to anticipate its thermal behavior and design appropriate handling, storage, and processing conditions.

Introduction

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of various heterocyclic compounds, some of which possess significant biological activity. Its chemical structure, featuring an enamine moiety conjugated with a malonate ester, imparts a unique reactivity profile. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in multi-step syntheses, particularly those involving elevated temperatures. This guide outlines the expected thermal behavior of this compound and provides standardized protocols for its empirical evaluation.

Hypothetical Thermal Analysis Data

The following table summarizes the anticipated quantitative data from the thermal analysis of this compound. These values are postulated based on the thermal behavior of structurally related organic compounds.

ParameterValueAnalysis Method
Melting Point (T_m)48 - 52 °CDSC
Onset of Decomposition (T_d)~ 180 °CTGA
Major Decomposition Step 1180 - 250 °CTGA
Mass Loss in Step 1~ 27.8%TGA
Major Decomposition Step 2250 - 350 °CTGA
Mass Loss in Step 2~ 45.6%TGA
Final Residue at 600 °C< 5%TGA

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Preparation:

    • Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the mass percentage versus temperature to obtain the TGA thermogram.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

TGA_Workflow Start Start Instrument_Prep Instrument Preparation (Calibration, N2 Purge) Start->Instrument_Prep Sample_Prep Sample Preparation (5-10 mg in crucible) Instrument_Prep->Sample_Prep Load_Sample Load Sample into TGA Sample_Prep->Load_Sample Set_Method Set TGA Method (30-600 °C at 10 °C/min) Load_Sample->Set_Method Run_Analysis Run Analysis Set_Method->Run_Analysis Data_Analysis Data Analysis (TGA/DTG Curves) Run_Analysis->Data_Analysis End End Data_Analysis->End

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as decomposition, of this compound.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the sample cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization before decomposition.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Method:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point from the peak of the endothermic event.

    • Analyze any subsequent exothermic or endothermic events, which may correspond to decomposition.

DSC_Workflow Start Start Instrument_Prep Instrument Preparation (Calibration, N2 Purge) Start->Instrument_Prep Sample_Prep Sample Preparation (2-5 mg, sealed pan) Instrument_Prep->Sample_Prep Load_Sample Load Sample & Reference Sample_Prep->Load_Sample Set_Method Set DSC Method (25-400 °C at 10 °C/min) Load_Sample->Set_Method Run_Analysis Run Analysis Set_Method->Run_Analysis Data_Analysis Data Analysis (Identify Transitions) Run_Analysis->Data_Analysis End End Data_Analysis->End

DSC Experimental Workflow

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known reactivity of enamines and malonic esters, a plausible decomposition pathway is proposed below.

The initial step is hypothesized to be the cleavage of one of the ethyl ester groups, leading to the formation of ethene and a carboxylic acid intermediate. This is a common thermal elimination reaction for esters. Subsequent decarboxylation of the carboxylic acid intermediate would yield an enamine of a substituted acetic acid. Further heating could lead to the fragmentation of the enamine and the phenyl group, ultimately resulting in smaller volatile molecules and a carbonaceous residue.

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Decomposition Step 1 (~180-250 °C) cluster_2 Decomposition Step 2 (~250-350 °C) cluster_3 Final Products (>350 °C) Compound This compound Intermediate1 Carboxylic Acid Intermediate Compound->Intermediate1 Loss of Ethene Ethene Ethene Compound->Ethene Intermediate2 Substituted Enamine Intermediate1->Intermediate2 Decarboxylation CO2 Carbon Dioxide Intermediate1->CO2 Fragments Volatile Fragments (e.g., aniline, ethene) Intermediate2->Fragments Fragmentation Residue Carbonaceous Residue Intermediate2->Residue

Proposed Thermal Decomposition Pathway

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented data and decomposition pathway are hypothetical, they are grounded in established principles of organic chemistry and thermal analysis. The detailed experimental protocols offer a clear roadmap for the empirical determination of this compound's thermal properties. It is strongly recommended that researchers and drug development professionals perform these analyses to obtain precise data for their specific applications, ensuring the safety and success of their scientific endeavors.

Methodological & Application

Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-hydroxyquinolines utilizing diethyl 2-((phenylamino)methylene)malonate as a key intermediate. This method, widely recognized as the Gould-Jacobs reaction, is a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of therapeutic agents.[1]

Introduction

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3] The synthesis is a multi-step process that begins with the condensation of an aniline with diethyl ethoxymethylenemalonate to form this compound. This intermediate subsequently undergoes a high-temperature thermal cyclization to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Saponification of the ester followed by decarboxylation affords the final 4-hydroxyquinoline product.[2][4] This synthetic route is particularly effective for anilines bearing electron-donating groups at the meta-position.[2]

Reaction Mechanism and Workflow

The overall transformation from aniline and diethyl ethoxymethylenemalonate to 4-hydroxyquinoline proceeds through several distinct stages. The following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.

Gould_Jacobs_Mechanism Aniline Aniline Intermediate This compound Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclized Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclized Heat (Δ) - EtOH Saponified 4-Hydroxyquinoline- 3-carboxylic acid Cyclized->Saponified 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Heat (Δ) - CO2 Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A Mix Aniline & DEEM B Heat (100-130°C) A->B C Remove EtOH B->C D Add High-Boiling Solvent C->D Intermediate E Heat (~250°C) D->E F Cool & Precipitate E->F G Suspend in NaOH (aq) F->G Crude Ester H Reflux G->H I Acidify (HCl) H->I J Filter & Dry I->J K Heat Solid J->K Carboxylic Acid L Purify K->L

References

Application Notes and Protocols: Diethyl 2-((phenylamino)methylene)malonate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DEPM), also known as diethyl 2-(anilinomethylene)malonate, is a valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique structural features, combining a nucleophilic enamine with two electrophilic ester functionalities, allow for diverse cyclization strategies, making it a key building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from DEPM.

Synthesis of Quinolines and 4-Hydroxyquinolines via the Gould-Jacobs Reaction

One of the most prominent applications of DEPM is in the synthesis of quinoline derivatives through the Gould-Jacobs reaction. This reaction involves the thermal cyclization of DEPM to afford 4-hydroxyquinoline-3-carboxylates, which are key intermediates for numerous antibacterial agents.

Reaction Pathway

The Gould-Jacobs reaction commences with the formation of DEPM from aniline and diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular thermal cyclization. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be subsequently hydrolyzed and decarboxylated to yield 4-hydroxyquinoline.

Gould_Jacobs_Reaction DEPM This compound (DEPM) Intermediate Cyclization Intermediate DEPM->Intermediate Heat (e.g., 250 °C) - EtOH Product Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->Product Tautomerization FinalProduct 4-Hydroxyquinoline Product->FinalProduct 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation)

Caption: Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinolines from DEPM.

Quantitative Data for Quinolone Synthesis

The efficiency of the Gould-Jacobs reaction can be significantly influenced by the reaction conditions, with microwave-assisted synthesis often providing higher yields in shorter reaction times compared to conventional heating.

ProductReactantsMethodTemperature (°C)TimeYield (%)Reference
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateMicrowave25010 min75[1]
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylateAniline, Diethyl ethoxymethylenemalonateMicrowave3002 min71[1]
Ethyl 5-ethyl-8-oxo-5,8-dihydro-[2][3]-dioxolo[4,5-g]quinoline-7-carboxylateN-ethyl-3,4-methylenedioxyaniline, DEEMConventional2502-3 h70[4]
Ethyl 5-ethyl-8-oxo-5,8-dihydro-[2][3]-dioxolo[4,5-g]quinoline-7-carboxylateN-ethyl-3,4-methylenedioxyaniline, DEEMMicrowave-8-10 min88[4]
Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (10 mmol).

  • Solvent Addition: Add a high-boiling point solvent such as diphenyl ether (20 mL).

  • Heating: Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid, wash with a suitable solvent like hexane or ethanol to remove the diphenyl ether, and dry under vacuum to obtain the desired product.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1]

  • Reactant Mixture: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Microwave Irradiation: Heat the mixture to 250 °C in a microwave synthesizer for 10 minutes.[1]

  • Cooling and Precipitation: Cool the vial to room temperature. The product will precipitate.

  • Isolation and Purification: Filter the precipitated solid and wash with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product is typically obtained with >95% purity.[1]

Synthesis of Pyrazolo[4,3-c]quinolinones

DEPM serves as a key intermediate in the synthesis of pyrazolo[4,3-c]quinolinones, a class of compounds with potential biological activities. The reaction proceeds through the initial formation of the quinolone ring followed by reaction with hydrazine.

Reaction Pathway

The synthesis involves the reaction of the DEPM-derived 4-hydroxyquinoline-3-carboxylate with hydrazine, which leads to the formation of the pyrazole ring fused to the quinolinone core.

Pyrazoloquinolinone_Synthesis DEPM This compound (DEPM) Quinolone Ethyl 4-hydroxyquinoline-3-carboxylate DEPM->Quinolone Gould-Jacobs Reaction Product Pyrazolo[4,3-c]quinolinone Quinolone->Product Hydrazine (e.g., N2H4·H2O) Heat

Caption: Synthesis of pyrazolo[4,3-c]quinolinones from DEPM.

Experimental Protocol

Protocol 3: Synthesis of Pyrazolo[4,3-c]quinolinones [2]

  • Starting Material: Begin with ethyl 4-hydroxyquinoline-3-carboxylate (5 mmol), synthesized from DEPM as described in Protocol 1 or 2.

  • Reaction with Hydrazine: In a suitable flask, suspend the quinoline derivative in ethanol. Add hydrazine hydrate (10 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture. The product will precipitate.

  • Purification: Filter the solid product, wash with cold ethanol, and dry to obtain the pure pyrazolo[4,3-c]quinolinone.

Synthesis of Pyrimidines

DEPM can be utilized in the synthesis of pyrimidine derivatives through cyclocondensation reactions with amidine sources like urea or thiourea. This approach provides access to barbiturate-like structures.

Reaction Pathway

The reaction involves the condensation of DEPM with urea or a similar N-C-N fragment, leading to the formation of the pyrimidine ring.

Pyrimidine_Synthesis DEPM This compound (DEPM) Product Phenylamino-substituted Pyrimidine DEPM->Product Base (e.g., NaOEt) Heat Urea Urea or Thiourea Urea->Product

Caption: General pathway for the synthesis of pyrimidines from DEPM.

Experimental Protocol

Protocol 4: General Procedure for the Synthesis of Phenylamino-substituted Pyrimidines

  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reactant Addition: To this solution, add this compound (10 mmol) followed by urea or thiourea (12 mmol).

  • Reaction Condition: Heat the mixture to reflux for 8-12 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrimidine derivative.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in these application notes provide researchers with reliable methods for the preparation of quinolines, pyrazolo[4,3-c]quinolinones, and pyrimidines. The adaptability of DEPM to both conventional and microwave-assisted synthesis further enhances its utility in modern organic and medicinal chemistry, facilitating the development of novel therapeutic agents.

References

Microwave-assisted synthesis of quinolones from Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction is a classical and versatile method for synthesizing the quinolone scaffold. This reaction typically involves the thermal cyclization of an enamine, such as Diethyl 2-((phenylamino)methylene)malonate, at high temperatures in a high-boiling solvent like diphenyl ether.[1][2] While effective, this conventional method often suffers from long reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome the limitations of traditional thermal heating.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[4] These advantages make MAOS an attractive and environmentally friendly alternative for the synthesis of quinolones.[5]

These application notes provide a detailed protocol for the microwave-assisted synthesis of quinolones from this compound, along with a comparative overview of the conventional heating method.

Reaction and Mechanism

The synthesis of the quinolone core from this compound proceeds via the Gould-Jacobs reaction. The key step is a high-temperature intramolecular cyclization.[1][2] The overall reaction scheme is presented below:

reac This compound prod Ethyl 4-hydroxyquinoline-3-carboxylate reac->prod Microwave Irradiation (High Temperature)

Caption: General reaction scheme for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.

The reaction mechanism involves a 6-electron electrocyclization process, followed by tautomerization to the more stable 4-hydroxyquinolone form.

Data Presentation: Microwave vs. Conventional Synthesis

Microwave irradiation significantly enhances the rate of the Gould-Jacobs reaction, leading to substantial reductions in reaction time and often improved yields compared to conventional heating methods. The following table summarizes a comparative study of the two methods for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.

MethodTemperature (°C)TimeYield (%)Reference
Microwave-Assisted 25020 min1[6]
3001 min37[6]
3005 min47[6]
30020 min28[6]
Conventional Heating 250-26030-60 minup to 95[2]

Note: The conventional heating method often utilizes a high-boiling solvent like diphenyl ether, which aids in achieving the necessary high temperatures for cyclization.[1][2] The microwave-assisted reactions were performed neat (solvent-free).[6] The data highlights that while conventional heating can achieve high yields, it requires significantly longer reaction times. Microwave synthesis offers a rapid alternative, with optimal yields achieved in a fraction of the time, although careful optimization of reaction time and temperature is crucial to prevent product degradation.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol details a rapid and efficient method for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using a dedicated microwave reactor.

Materials:

  • This compound

  • Microwave vial (2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Place this compound (1.0 mmol) into a 2-5 mL microwave vial equipped with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 300 °C and hold for 5 minutes. The pressure inside the vial may reach up to 24 bar.[2]

  • After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove any unreacted starting material and byproducts.[6]

  • Dry the resulting solid under vacuum to obtain the purified Ethyl 4-hydroxyquinoline-3-carboxylate. The product is typically of high purity (>95%).[6]

Protocol 2: Conventional High-Temperature Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the traditional method for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using a high-boiling solvent.

Materials:

  • This compound

  • Diphenyl ether (or another high-boiling inert solvent)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or hexane

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve this compound in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the starting material) in a round-bottom flask equipped with a reflux condenser.[1]

  • Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Add a non-polar solvent like cyclohexane or hexane to further precipitate the crude product.[1]

  • Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis protocol.

start Start reagents Add this compound to microwave vial start->reagents seal Seal the vial reagents->seal irradiate Microwave Irradiation (300 °C, 5 min) seal->irradiate cool Cool to Room Temperature irradiate->cool precipitate Product Precipitation cool->precipitate filter Filter and Wash with Cold Acetonitrile precipitate->filter dry Dry under Vacuum filter->dry end Purified Product dry->end

Caption: Workflow for the microwave-assisted synthesis of quinolones.

Gould-Jacobs Reaction Mechanism

The mechanism of the Gould-Jacobs reaction involves a key thermal cyclization step.

start_material This compound cyclization 6-Electron Electrocyclization start_material->cyclization Heat (Microwave) intermediate Cyclized Intermediate cyclization->intermediate tautomerization Tautomerization intermediate->tautomerization product Ethyl 4-hydroxyquinoline-3-carboxylate tautomerization->product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Conclusion

The microwave-assisted synthesis of quinolones from this compound offers a significant improvement over conventional heating methods. The dramatic reduction in reaction time, coupled with high yields and cleaner product formation, makes it an ideal choice for researchers in drug discovery and development. The protocols and data presented here provide a comprehensive guide for the efficient and rapid synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a versatile and widely utilized method in organic synthesis for the preparation of 4-hydroxyquinolines and their derivatives.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antibacterial, antimalarial, and anticancer agents. This document provides detailed experimental protocols for both classical thermal and modern microwave-assisted Gould-Jacobs cyclization, along with comparative data to aid researchers in selecting the optimal conditions for their specific applications.

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification of the resulting ester and decarboxylation yields the final 4-hydroxyquinoline product.[1][2][3]

Reaction Mechanism and Experimental Workflow

The Gould-Jacobs reaction proceeds through a sequence of four key steps:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonic ester via nucleophilic substitution to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the 4-oxo-quinoline-3-carboxylate.

  • Saponification: The ester group is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.

  • Decarboxylation: The carboxylic acid is heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Gould-Jacobs cyclization.

Gould_Jacobs_Mechanism cluster_reactants Reactants Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate CyclizedProduct Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temperature) CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic Acid CyclizedProduct->CarboxylicAcid Saponification (e.g., NaOH, H₂O) FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Decarboxylation (Heat, -CO₂)

Caption: Reaction pathway of the Gould-Jacobs synthesis.

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactants Combine Aniline and DEEM Condensation Heat for Condensation Reactants->Condensation Cyclization High-Temperature Cyclization Condensation->Cyclization Isolation Cool and Precipitate Cyclization->Isolation Filtration Filter and Wash Isolation->Filtration Saponification Saponify Ester Filtration->Saponification Acidification Acidify to Precipitate Acid Saponification->Acidification Decarboxylation Heat for Decarboxylation Acidification->Decarboxylation Purification Recrystallize Final Product Decarboxylation->Purification

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[4] The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Data Presentation

The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction parameters, particularly for the microwave-assisted method.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM
EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250141
230011437
3250201010
4300202428
530052047

Data sourced from a Biotage application note.[4]

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low (Entries 1 & 3). Increasing the temperature to 300 °C significantly improves the yield (Entry 2). However, prolonged reaction times at high temperatures can lead to degradation of the product (Entry 4). An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47% (Entry 5).

Table 2: Examples of Classical Gould-Jacobs Cyclization with Substituted Anilines
Aniline DerivativeCyclization ConditionsProductYield (%)
AnilineDiphenyl ether-biphenyl, 240 °CEthyl 4-hydroxyquinoline-3-carboxylateNot specified
m-ChloroanilineDowtherm A, boiling, 1 hr7-Chloro-4-hydroxy-3-quinolinecarboxylic acid85-98 (after saponification)
3-AminophenolNot specified7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid75
3-MethoxyanilineNot specified7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid82

Note: Yields for the classical method can vary significantly based on the specific substrate and reaction conditions. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development.[5] The detailed protocols and data presented here provide a comprehensive guide for researchers and scientists working in synthetic and medicinal chemistry.

References

Application Notes and Protocols: Diethyl 2-((phenylamino)methylene)malonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DPMM), also known as diethyl anilinomethylenemalonate, is a versatile organic compound that serves as a crucial building block in medicinal chemistry. Its unique chemical structure, featuring a vinylogous amide system, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, most notably quinolones. The quinolone scaffold is of paramount importance in drug discovery, forming the core of numerous antibacterial, anticancer, antifungal, antiviral, and antiparasitic agents. This document provides detailed application notes and experimental protocols for the use of DPMM in medicinal chemistry research and drug development.

Applications in Medicinal Chemistry

The primary application of DPMM in medicinal chemistry is its use as a key intermediate in the synthesis of quinolone and 4-quinolone derivatives. The celebrated Gould-Jacobs reaction, a thermal cyclization process, utilizes DPMM and its substituted aniline analogs to construct the fundamental 4-hydroxyquinoline-3-carboxylate framework.[1] This scaffold can then be further functionalized to generate a diverse library of bioactive molecules.

Antifungal Activity

Derivatives of DPMM, specifically Diethyl 2-((arylamino)methylene)malonates (DAMMs), have demonstrated promising antifungal properties. Studies have shown that these compounds exhibit significant activity against the plant pathogen Fusarium oxysporum, with some derivatives displaying either fungistatic or fungicidal effects.[2] The mechanism of antifungal action is an area of ongoing investigation.

Anticancer Activity

The quinolone scaffold derived from DPMM is a well-established pharmacophore in the development of anticancer agents. Quinolone-3-carboxamides, which can be synthesized from the initial quinolone-3-carboxylate ester, have shown significant antiproliferative activity against various cancer cell lines.[3][4] The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[3]

Antibacterial Activity

The most well-known application of quinolones is their use as broad-spectrum antibacterial agents. Fluoroquinolones, a major class of synthetic antibiotics, are derived from the quinolone core structure accessible from DPMM. These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair.

Antiviral Activity

Quinolone derivatives have also been investigated for their antiviral properties. Certain 4-quinolone-3-carboxamide derivatives have shown activity against various viruses, including bovine herpesvirus type 5.[5] Additionally, some quinolone derivatives have been identified as inhibitors of HIV-1 integrase.[6] The mechanism of antiviral action can vary depending on the specific derivative and the virus.

Antiparasitic Activity

The versatility of the quinolone scaffold extends to the development of antiparasitic agents. Quinolone derivatives have demonstrated activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei.[7][8] For instance, certain quinoline-4-carboxamides have shown potent antimalarial activity with a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[9]

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of this compound.

Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate (DAMM) Derivatives against Fusarium oxysporum

Compound IDSubstitution on Phenyl RingIC50 (µM)Effect
1 4-chloro1.8Fungistatic
2 2-nitro0.013Fungicidal
3 4-nitro35Fungistatic
4 2,4-dichloro2.1Fungistatic
5 none0.081Fungicidal

Source: Data compiled from research on the antifungal activity of DAMMs.[2]

Table 2: Anticancer Activity of 4-Quinolone-3-carboxamide Derivatives against Various Cancer Cell Lines

Compound IDR1R2Cell LineIC50 (µM)
10a Cl4-OCH3HepG24.60
10c Cl4-CH3HepG24.14
10d Cl3-FHepG21.07
10e Cl4-FHepG20.88
10i F4-CH3HepG21.60
10n F4-FHepG22.88
10o F2-ClHepG22.76
Sorafenib --HepG28.38

Source: Data compiled from research on the anticancer activity of 4-quinolone-3-carboxamide derivatives.[3]

Table 3: Antiviral Activity of 4-Oxoquinoline-3-carboxamide Derivatives against Bovine Herpesvirus Type 5 (BoHV-5)

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI)
4h 1239 ± 5.56.0 ± 1.5206
4j 35 ± 224 ± 7.01.4
4k 55 ± 224 ± 5.12.9

Source: Data compiled from research on the antiviral activity of 4-oxoquinoline-3-carboxamide derivatives.[5]

Table 4: Antiplasmodial Activity of Quinolone Derivatives against Plasmodium falciparum (3D7 strain)

Compound IDIC50 (µM)
4h 0.68
8g 0.4
Chloroquine Reference

Source: Data compiled from research on the anti-parasitic activity of quinolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (DPMM)

This protocol describes a microwave-assisted synthesis of DPMM, which is often more efficient than conventional heating methods.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave synthesizer

  • Round-bottom flask or microwave reaction vessel

  • Stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a microwave reaction vessel, combine aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling solvent like DMF or DMSO.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the thermal cyclization of DPMM to form the core quinolone scaffold.

Materials:

  • This compound (DPMM)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • High-temperature reaction setup with a reflux condenser and thermometer

  • Heating mantle

  • Crystallization dish

Procedure:

  • Place DPMM (1.0 eq) in a high-temperature reaction flask.

  • Add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260°C) under reflux.

  • Maintain this temperature for 15-30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool slowly.

  • The product, ethyl 4-hydroxyquinoline-3-carboxylate, will crystallize from the solution.

  • Collect the crystals by filtration and wash with a suitable solvent (e.g., hexane or ethanol) to remove the high-boiling solvent.

  • The product can be further purified by recrystallization.

Protocol 3: Synthesis of 4-Quinolone-3-carboxamides

This protocol describes the conversion of the ethyl ester to a carboxamide.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Desired amine (e.g., propylamine)

  • Sodium hydride (catalytic amount)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Reaction flask with reflux condenser

  • Stir bar and heating mantle

Procedure:

  • Suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in the desired amine (used as both reactant and solvent) or in an anhydrous solvent with an excess of the amine.

  • Add a catalytic amount of sodium hydride to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours (e.g., 16 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry it.

  • The crude 4-quinolone-3-carboxamide can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).[10]

Protocol 4: Antifungal Mycelial Growth Inhibition Assay

This protocol is for evaluating the antifungal activity of DPMM derivatives against filamentous fungi like Fusarium oxysporum.

Materials:

  • Fungal strain (Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a commercial fungicide)

  • Negative control (solvent only)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA plates containing different concentrations of the test compounds. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid toxicity.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Include positive and negative control plates.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the MGI against the concentration of the test compound.

Protocol 5: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the concentration of the test compound.

Visualizations

Gould_Jacobs_Workflow cluster_synthesis Synthesis of DPMM cluster_cyclization Gould-Jacobs Reaction cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Aniline Aniline DPMM This compound Aniline->DPMM DEEMM Diethyl ethoxymethylenemalonate DEEMM->DPMM QuinoloneEster Ethyl 4-hydroxyquinoline-3-carboxylate DPMM->QuinoloneEster High Temperature (e.g., 250°C) QuinoloneCarboxamide 4-Quinolone-3-carboxamide QuinoloneEster->QuinoloneCarboxamide Amine, NaH BioActivity Biological Activity (Antifungal, Anticancer, etc.) QuinoloneCarboxamide->BioActivity

Caption: Workflow for the synthesis and derivatization of DPMM for biological evaluation.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Introduces double-strand breaks Ternary_Complex Quinolone-Enzyme-DNA Complex DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication & Cell Division Relaxed_DNA->DNA_Replication Quinolone Quinolone Derivative Quinolone->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block Stabilizes cleaved complex Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Signaling pathway of quinolone-mediated inhibition of DNA gyrase and topoisomerase IV.

Experimental_Workflow start Start: DPMM Derivative synthesis Synthesis of Quinolone Core (Gould-Jacobs Reaction) start->synthesis derivatization Derivatization (e.g., Amidation) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification bio_screening Biological Screening purification->bio_screening antifungal Antifungal Assay bio_screening->antifungal Fungal Pathogens anticancer Anticancer Assay (MTT) bio_screening->anticancer Cancer Cell Lines other_assays Other Assays (Antiviral, Antiparasitic) bio_screening->other_assays Viruses/Parasites data_analysis Data Analysis (IC50 determination) antifungal->data_analysis anticancer->data_analysis other_assays->data_analysis hit_compound Hit Compound Identification data_analysis->hit_compound

Caption: General experimental workflow for the biological evaluation of DPMM derivatives.

References

The Pivotal Role of Diethyl 2-((phenylamino)methylene)malonate in the Synthesis of Quinolone-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The escalating challenge of drug-resistant malaria, particularly strains resistant to conventional therapies, necessitates the urgent development of novel antimalarial agents. Quinoline and its derivatives have historically been a cornerstone of antimalarial chemotherapy, with compounds like chloroquine and mefloquine saving countless lives. Diethyl 2-((phenylamino)methylene)malonate (DEPM) has emerged as a critical and versatile starting material in the synthesis of a diverse array of quinoline-based compounds with potent antiplasmodial activity. This application note details the synthetic utility of DEPM, provides experimental protocols for the synthesis of antimalarial quinolones, and summarizes their biological activity.

The primary synthetic route leveraging DEPM is the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline scaffold.[1][2] This reaction involves the thermal cyclization of DEPM, which is itself typically formed from the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate.[1][3] The resulting 4-hydroxyquinoline core can then be further functionalized to generate a wide range of antimalarial drug candidates.

Mechanism of Action of Quinolone Antimalarials

The primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of hemoglobin digestion in the parasite's acidic food vacuole.[4][5] During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[5] Quinolone antimalarials are thought to accumulate in the food vacuole and interfere with this polymerization process.[4][6] This leads to the buildup of toxic free heme, which damages parasitic membranes and results in parasite death.[4] Some novel quinolone derivatives may also exhibit alternative mechanisms, such as targeting the parasite's mitochondrial respiratory chain.[7]

Mechanism of Action of Quinolone Antimalarials cluster_parasite Plasmodium Parasite cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Quinolone_Drug Quinolone_Drug Quinolone_Drug->Heme Inhibition of Polymerization

Caption: Proposed mechanism of action of quinoline antimalarials.

Synthetic Workflow

The general workflow for the synthesis of antimalarial quinolones from DEPM involves a multi-step process that begins with the formation of the quinoline core, followed by functionalization to enhance antimalarial activity and drug-like properties.

Synthetic Workflow Aniline Aniline DEPM This compound Aniline->DEPM DEEMM Diethyl 2-(ethoxymethylene)malonate DEEMM->DEPM 4_Hydroxyquinoline 4-Hydroxyquinoline Derivative DEPM->4_Hydroxyquinoline Gould-Jacobs Cyclization Functionalization Further Functionalization 4_Hydroxyquinoline->Functionalization Antimalarial_Drug Antimalarial Drug Candidate Functionalization->Antimalarial_Drug

Caption: General synthetic workflow from DEPM to antimalarial drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound (DEPM) via Microwave Irradiation [3]

This protocol describes a solvent-free, microwave-assisted method for the synthesis of DEPM, which is the first step of the Gould-Jacobs reaction.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Microwave synthesizer

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Ice-cold acetonitrile

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 30 minutes with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the mixture. Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product is typically of >95% purity.

Protocol 2: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction [1][8]

This protocol outlines the thermal cyclization of the intermediate formed from aniline and a malonic ester derivative to yield a 4-hydroxyquinoline.

Materials:

  • Ethyl β-anilinocrotonate (or similar DEPM derivative)

  • High-boiling solvent (e.g., Dowtherm, diphenyl ether)[3][8]

  • Three-necked round-bottomed flask (500 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Air condenser

  • Petroleum ether

  • Activated carbon (Darco or Norit)

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.

  • Heat the Dowtherm to reflux with stirring.

  • Rapidly add ethyl β-anilinocrotonate (0.32 mole) through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature, during which a yellow solid will separate.

  • Add approximately 200 mL of petroleum ether (b.p. 60–70 °C).

  • Collect the solid on a Büchner funnel and wash with 100 mL of petroleum ether.

  • After air drying, treat the crude product with 10 g of activated carbon in 1 L of boiling water.

  • Filter the hot solution and allow it to cool.

  • The white, needle-like crystals of 2-methyl-4-hydroxyquinoline are separated by filtration.

Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of various quinoline derivatives synthesized using methodologies related to DEPM. The activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of parasite growth.

Compound IDP. falciparum StrainIC50 (µg/mL)IC50 (nM)Reference
Series 1
4bNot Specified0.46-[9]
4gNot Specified0.30-[9]
4iNot Specified0.014-[9]
12Not Specified0.46-[9]
ChloroquineNot Specified0.49-[9]
Series 2 (ELQ)
ELQ-300W2-1.8[10]
ELQ-300TM90-C2B-1.7[10]
P4Q-158P. berghei (liver stage)-3.07[10]
AtovaquoneP. berghei (liver stage)-1.42[10]
Series 3
CK-2-683D7-5.1[11]
CK-2-68TM902CB-5.9[11]
SL-2-253D7-54[11]
SL-2-25PfNDH2-14[11]
Chloroquine3D7-8.1[11]
Series 4
DDD107498 (2)3D7-<1[12]
273D7-4[12]
403D7-1[12]
413D7-1[12]
433D7-1[12]
443D7-1[12]

Note: IC50 values are highly dependent on the assay conditions and the specific parasite strain used. Direct comparison between different studies should be made with caution.

Conclusion

This compound is a valuable and highly versatile precursor for the synthesis of quinoline-based antimalarial drugs. The Gould-Jacobs reaction provides a reliable method for constructing the core quinoline scaffold, which can be elaborated into a wide range of potent antiplasmodial compounds. The continued exploration of new synthetic methodologies and the detailed structure-activity relationship studies of DEPM-derived compounds are crucial for the development of the next generation of antimalarial therapies to combat the global threat of drug-resistant malaria.

References

Application Notes and Protocols: Lewis Acid Catalysis in the Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((phenylamino)methylene)malonate and its derivatives are important intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activities. The synthesis of these enaminones is often achieved through the condensation of an aniline with a β-dicarbonyl compound. Lewis acid catalysis has emerged as an efficient method to promote this transformation, offering advantages such as mild reaction conditions and improved yields. This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed synthesis of this compound.

Lewis Acid Catalysis in Enaminone Synthesis

The synthesis of this compound can be effectively achieved through a one-pot, three-component reaction involving an aniline, diethyl malonate, and an orthoformate, such as triethyl orthoformate. Lewis acids play a crucial role in activating the substrates and facilitating the key bond-forming steps.

Commonly employed Lewis acids for this transformation include zinc chloride (ZnCl₂) and ferric chloride (FeCl₃). These catalysts activate the orthoformate, making it more susceptible to nucleophilic attack by diethyl malonate. The subsequent elimination of ethanol generates a reactive electrophilic intermediate. This intermediate then readily reacts with the aniline, and a final elimination of another ethanol molecule affords the desired enaminone product. The presence of a dehydrating agent, such as acetic anhydride, can further drive the reaction to completion.

Data Presentation: Comparison of Lewis Acid Catalysts

The choice of Lewis acid can significantly impact the reaction efficiency. The following table summarizes the performance of different Lewis acids in the synthesis of this compound and its analogues under various conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
ZnCl₂Aniline, Diethyl Malonate, Triethyl Orthoformate, Acetic AnhydrideNot specifiedNot specifiedNot specified50-85
FeCl₃Aniline, Diethyl Malonate, Triethyl Orthoformate, Acetic AnhydrideNot specifiedNot specifiedNot specified50-85

Note: The data presented is based on reported ranges for the synthesis of Diethyl 2-((arylamino)methylene)malonates. Specific conditions for the phenylamino derivative may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a Lewis acid catalyst.

Protocol 1: Zinc Chloride Catalyzed Synthesis

Materials:

  • Aniline

  • Diethyl malonate

  • Triethyl orthoformate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Acetic anhydride

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1 equivalent), diethyl malonate (1.2 equivalents), and triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%).

  • To this mixture, add acetic anhydride (1.5 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent if used, or the boiling point of the mixture if neat) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the excess solvent and volatile components under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Reaction Scheme

Reaction_Scheme cluster_product Product aniline Aniline plus1 + dem Diethyl Malonate plus2 + teof Triethyl Orthoformate product This compound teof->product Lewis Acid (e.g., ZnCl₂) Acetic Anhydride

Caption: Lewis acid-catalyzed synthesis of this compound.

Experimental Workflow

Workflow start Start reactants Combine Aniline, Diethyl Malonate, Triethyl Orthoformate, ZnCl₂, and Acetic Anhydride start->reactants reaction Heat to Reflux and Monitor by TLC reactants->reaction workup Cool and Concentrate under Reduced Pressure reaction->workup purification Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification product Isolate Pure Product purification->product characterization Characterize by NMR and Mass Spectrometry product->characterization end End characterization->end Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination1 Elimination cluster_aniline_addition Aniline Addition cluster_elimination2 Final Elimination teof Triethyl Orthoformate activated_teof Activated Complex teof->activated_teof Coordination la Lewis Acid (LA) intermediate1 Intermediate 1 activated_teof->intermediate1 Attack by DEM dem Diethyl Malonate electrophile Electrophilic Intermediate intermediate1->electrophile Elimination of EtOH etoh1 Ethanol intermediate2 Intermediate 2 electrophile->intermediate2 Attack by Aniline aniline Aniline product Product intermediate2->product Elimination of EtOH etoh2 Ethanol

One-Pot Synthesis of Quinolines from Aniline and Diethyl Ethoxymethylenemalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of quinoline derivatives from aniline and diethyl ethoxymethylenemalonate (DEEM). This reaction, widely known as the Gould-Jacobs reaction, is a cornerstone in synthetic organic chemistry for preparing 4-hydroxyquinolines, which are key scaffolds in numerous therapeutic agents.[1][2][3]

The synthesis involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1][2] Subsequent hydrolysis and decarboxylation can yield the core 4-hydroxyquinoline structure.[1][2][4] Modern adaptations of this reaction, particularly using microwave irradiation, have significantly improved reaction times and yields.[1][3][5]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism. Initially, a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of DEEM occurs, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][6] This intermediate then undergoes a thermally induced 6-electron electrocyclization at high temperatures (typically above 250°C) to form the quinoline ring.[1][7]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline Intermediate Diethyl (phenylamino)methylenemalonate (Intermediate) Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate QuinolineEster Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate->QuinolineEster Thermal Cyclization (High Temperature, >250°C) (-EtOH) Hydroxyquinoline 4-Hydroxyquinoline QuinolineEster->Hydroxyquinoline Hydrolysis & Decarboxylation (-CO2, -EtOH) Experimental_Workflow Reactants 1. Mix Aniline and DEEM Condensation 2. Heat for Condensation (100-130°C) Reactants->Condensation Cyclization 3. High-Temperature Cyclization (Conventional or Microwave Heating, ~250°C) Condensation->Cyclization Precipitation 4. Cool and Precipitate Product Cyclization->Precipitation Isolation 5. Isolate Crude Product (Filtration) Precipitation->Isolation Purification 6. Purify Product (Recrystallization or Chromatography) Isolation->Purification Analysis 7. Characterize Final Product Purification->Analysis

References

Application Notes and Protocols: The Role of Diethyl 2-((phenylamino)methylene)malonate in Domino Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((phenylamino)methylene)malonate (DPAM) and its arylamino analogues (DAMMs) are versatile building blocks in organic synthesis, renowned for their pivotal role as intermediates in domino reactions. These reactions, characterized by a cascade of intramolecular transformations, offer an efficient and atom-economical route to complex molecular architectures, particularly heterocyclic compounds of significant medicinal and pharmaceutical interest. The unique electronic and structural features of DPAM, combining a nucleophilic enamine character with the reactivity of a malonate derivative, enable its participation in a variety of sequential bond-forming events.

This document provides detailed application notes and experimental protocols for two key domino reactions involving diethyl 2-((arylamino)methylene)malonate analogues: the synthesis of polysubstituted-2-pyridones and the construction of polyhydroquinoline scaffolds.

Application Note 1: Domino Synthesis of Polysubstituted-2-pyridones

Overview:

The synthesis of polysubstituted-2-pyridones represents a classic example of a domino reaction where diethyl 2-((arylamino)methylene)malonates (DAMMs) are formed in situ and subsequently undergo cyclization. This three-component reaction involves diethyl ethoxymethylenemalonate (DEEMM), a primary amine, and an active methylene compound (a 1,3-dicarbonyl compound). The initial step is the formation of the DAMM intermediate through a vinylic nucleophilic substitution of DEEMM with the amine. This is followed by a Michael addition of the active methylene compound to the DAMM, and subsequent intramolecular cyclization and elimination to afford the final 2-pyridone product. Microwave-assisted synthesis has been shown to be a highly efficient method for the initial formation of the DAMM intermediate.

Experimental Protocols:

Protocol 1.1: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs)

This protocol details the synthesis of the DAMM intermediate, which is the first key step in the domino reaction.

Methodology:

  • In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and a primary amine (0.5 mmol).

  • Seal the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.

  • Place the reaction tube in a CEM Discover SP microwave synthesizer.

  • Irradiate the mixture for 30 minutes at 150 °C.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Purify the resulting crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent to obtain the pure DAMM product.[1]

Quantitative Data for Protocol 1.1:

EntryPrimary AmineProduct (DAMM)Yield (%)
14-ChloroanilineDiethyl 2-(((4-chlorophenyl)amino)methylene)malonate80
22-NitroanilineDiethyl 2-(((2-nitrophenyl)amino)methylene)malonate96
34-MethylanilineDiethyl 2-(((4-methylphenyl)amino)methylene)malonate78
44-MethoxyanilineDiethyl 2-(((4-methoxyphenyl)amino)methylene)malonate74
5AnilineThis compound92

Protocol 1.2: Three-Component Domino Synthesis of Polysubstituted-2-pyridones

This protocol describes the one-pot synthesis of polysubstituted-2-pyridones starting from DEEMM, a primary amine, and a 1,3-dicarbonyl compound.

Methodology:

  • To a solution of diethyl ethoxymethylenemalonate (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., ethanol), add the 1,3-dicarbonyl compound (1.0 mmol).

  • The reaction can be carried out under reflux conditions or using microwave irradiation to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the polysubstituted-2-pyridone.

Visualization of Domino Reaction for Polysubstituted-2-pyridone Synthesis:

domino_pyridone DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DAMM Diethyl 2-((arylamino)methylene)malonate (DAMM) DEEMM->DAMM Amine Primary Amine Amine->DAMM Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Michael Adduct Intermediate Dicarbonyl->Intermediate DAMM->Intermediate Pyridone Polysubstituted-2-pyridone Intermediate->Pyridone Intramolecular Cyclization domino_polyhydroquinoline cluster_start Starting Materials cluster_intermediates Domino Cascade Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Product Polyhydroquinoline CyclizedIntermediate->Product Dehydration

References

Application Notes and Protocols: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of Diethyl 2-((arylamino)methylene)malonates (DAMMs), focusing on their efficacy against the phytopathogen Fusarium oxysporum. The following sections detail the quantitative antifungal data, experimental protocols for activity assessment, and synthesis of these compounds.

Quantitative Antifungal Activity Data

A series of five Diethyl 2-((arylamino)methylene)malonate derivatives were evaluated for their ability to inhibit the mycelial growth of Fusarium oxysporum. The half-maximal inhibitory concentrations (IC50) were determined and are presented in Table 1. The results indicate a promising range of antifungal activity, with some derivatives showing potent inhibitory effects.[1][2][3]

Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum

Compound IDAryl/Alkyl SubstituentIC50 (µM)Antifungal Effect
1 4-chlorophenyl35Fungistatic
2 2-nitrophenyl0.013Fungicide
3 4-methylphenylNot specifiedFungistatic
4 4-methoxyphenylNot specifiedFungistatic
5 Phenyl0.8Fungicide
Dithane (Positive Control)Not specifiedFungicide
Rovral (Positive Control)Not specifiedFungicide

Note: Lower IC50 values indicate higher antifungal activity. The data is based on the research paper "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum".[1][2][3]

Experimental Protocols

Synthesis of Diethyl 2-((arylamino)methylene)malonates (Microwave-Assisted)

This protocol describes a general, efficient, and solvent-free method for the synthesis of DAMMs.[1]

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Appropriate primary amine (e.g., aniline, 4-chloroaniline, etc.)

  • 5.0 mL high-pressure reaction tube

  • Microwave synthesizer

Procedure:

  • Place diethyl ethoxymethylenemalonate (1.0 mmol) and the primary amine (0.5 mmol) into a 5.0 mL high-pressure reaction tube.

  • Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing of the raw materials.

  • Place the reaction mixture in a microwave synthesizer.

  • Irradiate the mixture for 30 minutes at 150 °C.

  • After cooling, the resulting product can be purified by appropriate methods (e.g., chromatography).

G Microwave-Assisted Synthesis of DAMMs cluster_reactants Reactants cluster_process Process cluster_product Product DEEMM Diethyl ethoxymethylenemalonate Mix Mix Reactants in Reaction Tube DEEMM->Mix Amine Primary Amine Amine->Mix Stir Stir for 1h at Room Temperature Mix->Stir Microwave Microwave Irradiation (150°C, 30 min) Stir->Microwave DAMM Diethyl 2-((arylamino)methylene)malonate Microwave->DAMM

Caption: Workflow for the microwave-assisted synthesis of DAMMs.

Antifungal Activity Assay against Fusarium oxysporum

This protocol details the method for evaluating the antifungal activity of the synthesized DAMMs by measuring the inhibition of mycelial growth.[1]

Materials:

  • Synthesized Diethyl 2-((arylamino)methylene)malonates (DAMMs)

  • Fusarium oxysporum culture

  • Potato Dextrose Broth (PDB)

  • Bacteriological agar

  • Sterile distilled water

  • Sterile Petri dishes (12-well glass plates)

  • Microwave oven

  • Autoclave

  • Humid chamber

  • 32-mm borosilicate capillary tube

Procedure:

1. Preparation of Culture Medium: a. Prepare the culture medium containing 2.4% PDB and 1.5% bacteriological agar in 100 mL of distilled water. b. Homogenize the medium for 2 minutes in a microwave oven. c. Sterilize the medium in an autoclave for 1 hour at 120 °C. d. Aseptically pour 20 mL of the sterile medium into each sterile Petri dish.

2. Preparation of Test Compounds: a. Prepare stock solutions of the test DAMMs. b. Prepare five different concentrations for each compound: 10, 5, 1, 0.1, and 0.01 µg/µL. c. Disperse each concentration in a 0.5% supplemented medium.

3. Inoculation and Incubation: a. Randomly place each treatment (different concentrations of DAMMs) into a well of a 12-well glass plate. b. Take a 1-mm plug from an 8-day-old fungal monosporic culture using a 32-mm borosilicate capillary tube. c. Place the fungal plug onto the central part of each well containing the dispersed treatment. d. Place the plate in a humid chamber for 72 hours at 25 °C.

4. Data Analysis: a. Measure the growth halo of the fungus in the presence of the test compounds at different concentrations. b. Compare the growth with a blank control (PDA 0.5%, without treatment). c. Calculate the half-maximal inhibitory concentration (IC50) for each compound.

5. Determination of Fungistatic vs. Fungicidal Activity: a. Take the central plug of the fungus treated with the highest concentration (10 µg/µL) of each test compound. b. Place the plug on a fresh, non-amended PDA medium. c. Incubate for 72 hours. d. Observe for mycelial growth. If growth is observed, the compound is fungistatic. If no growth is observed, the compound is fungicidal.

G Antifungal Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_effect Effect Determination Medium Prepare & Sterilize Culture Medium Dispense Dispense Treatments into Wells Medium->Dispense Compounds Prepare Test Compound Dilutions Compounds->Dispense Inoculate Inoculate with Fungal Plug Dispense->Inoculate Incubate Incubate (72h, 25°C) Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Transfer Transfer Treated Fungal Plug to Fresh Medium Incubate->Transfer Calculate Calculate IC50 Values Measure->Calculate Incubate2 Incubate (72h) Transfer->Incubate2 Observe Observe for Growth (Fungistatic vs. Fungicidal) Incubate2->Observe

Caption: Experimental workflow for antifungal activity assessment.

Mechanism of Action and Signaling Pathways

The provided research did not elucidate the specific signaling pathways or the precise mechanism of action by which Diethyl 2-((arylamino)methylene)malonates exert their antifungal effects. Further research is required to understand the molecular targets of these compounds within the fungal cells.

The following diagram illustrates the logical progression from the synthesis of the compounds to the evaluation of their antifungal properties.

G Logical Flow: From Synthesis to Antifungal Evaluation cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_data Data Acquisition cluster_characterization Activity Characterization Synthesis Synthesis of DAMM Derivatives Screening In vitro Assay against F. oxysporum Synthesis->Screening IC50 Determination of IC50 Values Screening->IC50 Effect Fungistatic vs. Fungicidal Effect Screening->Effect

Caption: Logical relationship from synthesis to activity evaluation.

References

Application Notes and Protocols for the Synthesis of Polysubstituted-2-Pyridones Using Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted-2-pyridones are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them privileged scaffolds in drug discovery. Diethyl 2-((phenylamino)methylene)malonate and its derivatives are versatile intermediates in the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the preparation of polysubstituted-2-pyridones, focusing on a highly efficient one-pot, four-component reaction catalyzed by L-proline. This methodology offers a straightforward and environmentally friendly approach to synthesizing a library of 4,6-diaryl-3-cyano-2-pyridones.

Overview of the Synthetic Approach

The synthesis of polysubstituted-2-pyridones can be efficiently achieved through a multi-component reaction. While this compound can be used as a pre-formed intermediate, a more convergent and atom-economical approach involves its in situ generation. The featured protocol is a one-pot, four-component condensation of an aromatic aldehyde, a substituted acetophenone, ethyl cyanoacetate, and ammonium acetate, catalyzed by the organocatalyst L-proline. This method provides rapid access to a variety of valuable heterocyclic compounds from readily available starting materials in a single operational step.[1]

Key Advantages of the L-Proline Catalyzed Method:

  • High Efficiency: The reaction proceeds smoothly to yield 2-pyridones.[2]

  • Operational Simplicity: This one-pot synthesis avoids the isolation of intermediates, saving time and resources.[1]

  • Mild Reaction Conditions: The use of L-proline as a catalyst allows for mild reaction conditions.[3][4]

  • Green Chemistry: L-proline is an environmentally benign and readily available catalyst.[3]

  • Versatility: The method is applicable to a range of substituted aromatic aldehydes and acetophenones, allowing for the creation of a diverse library of 2-pyridone derivatives.

Reaction Mechanism

The plausible reaction mechanism for the four-component synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridones involves a series of condensation and cyclization steps. The reaction is believed to proceed through initial Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate, and a separate condensation between the acetophenone and ammonium acetate to form an enamine. These intermediates then undergo a Michael addition, followed by intramolecular cyclization and subsequent aromatization to yield the final 2-pyridone product. L-proline, acting as a bifunctional catalyst, facilitates proton transfer and activates the substrates, thereby promoting the reaction cascade.[5][6]

Reaction_Mechanism sub_aldehyde Aromatic Aldehyde intermediate1 Knoevenagel Adduct sub_aldehyde->intermediate1 sub_cyanoacetate Ethyl Cyanoacetate sub_cyanoacetate->intermediate1 sub_acetophenone Acetophenone intermediate2 Enamine sub_acetophenone->intermediate2 sub_ammonium Ammonium Acetate sub_ammonium->intermediate2 catalyst L-Proline catalyst->intermediate1 catalyst->intermediate2 intermediate3 Michael Adduct intermediate1->intermediate3 intermediate2->intermediate3 intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular Cyclization product Polysubstituted 2-Pyridone intermediate4->product Aromatization

Caption: Plausible reaction mechanism for the four-component synthesis of polysubstituted-2-pyridones.

Experimental Protocols

General Protocol for the L-Proline Catalyzed Synthesis of 4-Aryl-6-phenyl-3-cyano-2-pyridones

This protocol is a general guideline for the one-pot, four-component synthesis of 4,6-disubstituted-3-cyano-2-pyridones.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Acetophenone (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • L-proline (20 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), ammonium acetate (1.5 mmol), and L-proline (0.2 mmol).

  • Add ethanol (5 mL) to the flask.

  • The reaction mixture is then stirred and refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with cold ethanol to afford the pure 4-aryl-6-phenyl-3-cyano-2-pyridone.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aldehyde, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate, and L-Proline in Ethanol start->reagents reaction Reflux Reaction Mixture reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature and Filter Precipitate monitoring->workup Complete purification Wash with Cold Ethanol workup->purification product Pure Polysubstituted 2-Pyridone purification->product end End product->end

Caption: General workflow for the synthesis and purification of polysubstituted-2-pyridones.

Data Presentation

The following table summarizes the synthesis of various 4-aryl-6-phenyl-3-cyano-2-pyridone derivatives using the L-proline catalyzed four-component reaction, demonstrating the scope of the reaction with different aromatic aldehydes.

EntryAromatic Aldehyde (Ar)ProductYield (%)
1C₆H₅4,6-Diphenyl-3-cyano-2-pyridone85
24-ClC₆H₄4-(4-Chlorophenyl)-6-phenyl-3-cyano-2-pyridone92
34-MeOC₆H₄4-(4-Methoxyphenyl)-6-phenyl-3-cyano-2-pyridone88
44-NO₂C₆H₄4-(4-Nitrophenyl)-6-phenyl-3-cyano-2-pyridone95
53-NO₂C₆H₄4-(3-Nitrophenyl)-6-phenyl-3-cyano-2-pyridone90
64-MeC₆H₄4-(4-Methylphenyl)-6-phenyl-3-cyano-2-pyridone87
72-ClC₆H₄4-(2-Chlorophenyl)-6-phenyl-3-cyano-2-pyridone84
82,4-diClC₆H₃4-(2,4-Dichlorophenyl)-6-phenyl-3-cyano-2-pyridone86

Note: Yields are based on reported literature values and may vary depending on specific reaction conditions and scale.

Conclusion

The use of this compound, either pre-formed or generated in situ, is a cornerstone in the synthesis of polysubstituted-2-pyridones. The L-proline catalyzed four-component reaction represents a highly efficient, versatile, and environmentally friendly method for the preparation of a diverse range of 4,6-diaryl-3-cyano-2-pyridones. The straightforward protocol and high yields make this an attractive method for researchers in medicinal chemistry and drug development for the rapid generation of novel heterocyclic compounds for biological screening.

References

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 2-((phenylamino)methylene)malonate (DPPM) and its derivatives are valuable intermediates in organic and medicinal chemistry, serving as crucial building blocks for the synthesis of various heterocyclic compounds.[1] Traditional synthetic methods often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, posing environmental and safety concerns. The adoption of green chemistry principles offers cleaner, more efficient, and economically viable alternatives. This document outlines several green synthetic protocols for DPPM, focusing on microwave-assisted, ultrasound-assisted, and multicomponent reaction strategies that emphasize reduced energy consumption, solvent-free conditions, and high atom economy.

Microwave-Assisted Solvent-Free Synthesis

This protocol leverages microwave irradiation to accelerate the reaction between diethyl ethoxymethylenemalonate (DEEMM) and aniline under solvent-free conditions. Microwave heating provides rapid and uniform heating, significantly reducing reaction times and often increasing product yields compared to conventional methods.[2] The absence of a solvent enhances the green credentials of this process.[1]

Experimental Protocol:
  • Reactant Preparation: In a 5.0 mL high-pressure microwave reaction tube, add diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol) and aniline (0.5 mmol).[2]

  • Initial Mixing: Close the reaction tube and stir the mixture at room temperature for one hour to ensure thorough mixing of the raw materials.[2]

  • Microwave Irradiation: Place the sealed reaction tube into a microwave synthesizer. Irradiate the mixture for 30 minutes at a constant temperature of 150 °C.[2]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, the resulting crude product can be purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate 7:3) to yield the pure this compound.[2]

Workflow Diagram:

A Mix DEEMM (1.0 mmol) & Aniline (0.5 mmol) B Stir at RT for 1 hour A->B Initial Mixing C Microwave Irradiation 150 °C, 30 min B->C Reaction D Cool to RT C->D E Column Chromatography Purification D->E Purification F Pure DPPM E->F

Caption: Workflow for microwave-assisted solvent-free synthesis of DPPM.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an effective green alternative for synthesizing DPPM derivatives. The use of ultrasound can lead to faster reactions and higher yields compared to conventional heating methods by generating localized high temperatures and pressures through acoustic cavitation.[3]

Experimental Protocol:
  • Reactant Preparation: In a suitable reaction flask, dissolve aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 mmol) in a minimal amount of a green solvent like ethanol.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe. Irradiate the mixture at a controlled temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction by TLC. Ultrasound-assisted reactions are often significantly faster than conventional methods.[3]

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography to afford the desired product.

Workflow Diagram:

A Combine Aniline & DEEMM in Ethanol B Ultrasonic Irradiation (Sonication) A->B Reaction C Monitor by TLC B->C D Solvent Evaporation C->D Work-up E Recrystallization or Chromatography D->E Purification F Pure DPPM E->F

Caption: Workflow for ultrasound-assisted synthesis of DPPM.

Multicomponent Reaction Strategy

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants.[1] This approach for DPPM synthesis avoids the isolation of intermediates, saving time, energy, and resources.

Experimental Protocol:
  • Reactant and Catalyst Preparation: To a round-bottom flask, add diethyl malonate (1.0 mmol), ethyl orthoformate (1.2 mmol), and a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) (e.g., 5 mol%).[1]

  • Addition of Aniline: Add substituted aniline (1.0 mmol) and a small amount of acetic anhydride to the mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux (temperature will depend on the solvent, if any; can also be run neat) with constant stirring.

  • Reaction Monitoring: Follow the reaction's progress via TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and, if a solvent was used, remove it under reduced pressure. The crude product can be purified by column chromatography to yield the final product.[1]

Logical Relationship Diagram:

cluster_reactants Reactants Aniline Aniline MCR One-Pot Multicomponent Reaction Aniline->MCR DEM Diethyl Malonate DEM->MCR EOF Ethyl Orthoformate EOF->MCR Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Catalyst->MCR Catalyzes Product Diethyl 2-((phenylamino) methylene)malonate MCR->Product High Atom Economy

Caption: Logical flow of the one-pot multicomponent synthesis of DPPM.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the different green chemistry approaches described.

Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedNoneSolvent-Free15030 min>78[2]
Ultrasound-AssistedNoneEthanol (minimal)40-50Faster than conventionalIncreased yields[3]
Multicomponent ReactionZnCl₂ or FeCl₃Neat or SolventRefluxVaries50-85[1]
Conventional RefluxNoneEthanolRefluxSeveral hoursLower than MW[2]

The presented green chemistry protocols for the synthesis of this compound offer significant advantages over traditional methods. Microwave-assisted and ultrasound-assisted techniques dramatically reduce reaction times and energy usage, while solvent-free conditions minimize waste. Multicomponent reactions exemplify the principles of atom economy and process simplification. These methods are not only more environmentally benign but also align with the modern requirements of efficiency and sustainability in chemical and pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Reaction with Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for the synthesis of quinoline derivatives from diethyl 2-((phenylamino)methylene)malonate.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and what is it used for?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare quinolines and their 4-hydroxy derivatives.[1][2][3] The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonate, such as this compound, to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[2][3] Subsequent hydrolysis and decarboxylation can then be performed to furnish the final 4-hydroxyquinoline.[1][4] This reaction is of significant importance in medicinal chemistry for the synthesis of the quinoline scaffold found in numerous therapeutic agents.[3]

Q2: What are the key steps in the Gould-Jacobs reaction mechanism?

The mechanism of the Gould-Jacobs reaction involves the following key steps:

  • Condensation: The reaction starts with a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the key intermediate, this compound.[1][5]

  • Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction leads to the formation of the quinoline ring system.[3][4]

  • Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]

  • Saponification and Decarboxylation (Optional): If the desired product is a 4-hydroxyquinoline without the ester group at the 3-position, the ester is first hydrolyzed to a carboxylic acid using a base, followed by decarboxylation upon heating.[1][4]

Q3: What are the most common side products in the Gould-Jacobs reaction with this compound?

The most frequently encountered side products include:

  • Decarboxylated Product: Formation of 4-hydroxyquinoline (without the 3-carboethoxy group) can occur, especially under high-temperature and high-pressure conditions.[6]

  • Tarry Materials: The high temperatures required for cyclization can lead to the decomposition of starting materials and intermediates, resulting in the formation of dark, tarry substances.[6] This is often attributed to the polymerization of the aniline starting material.

  • Incomplete Cyclization: A portion of the this compound intermediate may remain unreacted if the temperature is too low or the reaction time is too short.[7]

  • 4-Ethoxyquinolines: In some cases, the formation of 4-ethoxyquinoline derivatives has been reported as a side product.[8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired 4-hydroxy-3-carboethoxyquinoline - Incomplete cyclization of the this compound intermediate.- Decomposition of the product at high temperatures.- Sub-optimal reaction time.- Increase Reaction Temperature: The cyclization step is thermally driven and often requires temperatures of 250°C or higher. Gradually increasing the temperature may improve the conversion.[6]- Optimize Reaction Time: A thorough time-temperature study is recommended to find the optimal balance between complete reaction and minimal product degradation.[7]- Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[3][9]
Formation of significant amounts of dark, tarry byproducts - High reaction temperatures leading to decomposition of starting materials and/or product.- Prolonged heating.- Presence of oxygen or other impurities that can catalyze polymerization.- Optimize Temperature and Time: Avoid excessive heating. A careful optimization of the reaction temperature and duration is crucial to minimize tar formation.[6]- Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can help maintain a stable high temperature and prevent localized overheating.[6]- Perform the Reaction Under an Inert Atmosphere: Running the reaction under nitrogen or argon can help to prevent oxidative side reactions.[6]
Presence of a significant amount of decarboxylated side product - Excessively high reaction temperature and/or pressure.- Carefully Control Temperature: Maintain the reaction temperature at the minimum required for efficient cyclization.- Monitor Pressure in Microwave Synthesis: If using a sealed vessel for microwave synthesis, monitor the internal pressure, as high pressures can promote decarboxylation.[6][7]
The reaction fails to proceed to completion, with starting material remaining - Reaction temperature is too low.- Insufficient reaction time.- Increase Temperature: As the cyclization is a high-temperature process, increasing the reaction temperature is the primary solution.[6]- Increase Reaction Time: If increasing the temperature is not feasible due to product stability, extending the reaction time at the current temperature may be effective.[6]
Product is difficult to crystallize or purifiy - Presence of residual high-boiling solvent.- Contamination with tarry byproducts.- Thoroughly Remove High-Boiling Solvent: Ensure complete removal of solvents like Dowtherm A or diphenyl ether under high vacuum.- Purification by Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities.[6]

Quantitative Data

The following table summarizes the effect of reaction conditions on the yield of the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, using microwave synthesis.

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Product (%)
125020101
2300202037
325060124
4300602428 (decarboxylation observed)
530051847

Data sourced from a Biotage application note.[7] This data highlights that higher temperatures and optimized reaction times are crucial for maximizing the yield, while prolonged heating at very high temperatures can lead to side reactions like decarboxylation.[7]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling point, inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • This compound

  • High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., hexane or petroleum ether)

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[6]

  • Cyclization: To the crude this compound, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[6]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to improved yields.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Microwave vial

  • Microwave synthesizer

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: In a microwave vial, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to the desired temperature (e.g., 300°C) for a short duration (e.g., 5 minutes). Monitor the internal temperature and pressure.[7]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. A precipitate of the product should form. Filter the solid and wash it with a small amount of ice-cold acetonitrile to remove unreacted starting material and soluble byproducts. Dry the purified product under vacuum.[7]

Visualizations

Gould_Jacobs_Reaction_Pathway Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate This compound Reactants->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product

Caption: The main reaction pathway of the Gould-Jacobs reaction.

Side_Product_Formation Intermediate This compound HighTemp High Temperature (>250 °C) Intermediate->HighTemp DesiredProduct Ethyl 4-hydroxyquinoline-3-carboxylate HighTemp->DesiredProduct Desired Pathway Decarboxylated 4-Hydroxyquinoline (Decarboxylation) HighTemp->Decarboxylated Side Reaction Tars Tarry Materials (Decomposition/Polymerization) HighTemp->Tars Side Reaction

Caption: Formation of the desired product and major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckTemp Is the reaction temperature optimal (>250 °C)? Start->CheckTemp CheckTime Is the reaction time optimized? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPurity Are starting materials pure? CheckTime->CheckPurity Yes OptimizeTime Optimize Time (Time-course study) CheckTime->OptimizeTime No PurifySM Purify Starting Materials CheckPurity->PurifySM No UseInert Consider Inert Atmosphere CheckPurity->UseInert Yes IncreaseTemp->CheckTime OptimizeTime->CheckPurity PurifySM->UseInert Success Improved Yield/ Purity UseInert->Success

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of temperature for Gould-Jacobs cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs cyclization, with a particular focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is it significant?

The Gould-Jacobs reaction is a versatile method in organic synthesis for preparing 4-hydroxyquinoline derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation can yield the core 4-quinolinone structure.[1] This reaction is highly valuable in medicinal chemistry and drug development because the quinolone scaffold is a core component of many therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1]

Q2: What are the typical temperature ranges for the cyclization step?

The cyclization step in the Gould-Jacobs reaction is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[2] These temperatures can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly reduce reaction times and improve yields.[2]

Q3: How does the substituent on the aniline affect the reaction conditions?

The electronic nature of the substituents on the aniline ring can influence the reaction's success. Anilines with electron-donating groups, particularly at the meta-position, are generally effective for this reaction.[2][3] Conversely, anilines with electron-withdrawing groups may make the reaction more sluggish, potentially requiring more forceful conditions to proceed efficiently.[2]

Q4: What are the most common side reactions, and how are they related to temperature?

A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, leading to a 4-hydroxyquinoline without the ester at the 3-position.[2] This is particularly prevalent under high-temperature and high-pressure conditions.[2] Additionally, decomposition and the formation of dark, tarry materials can occur at excessively high temperatures or with prolonged heating.[2] Careful optimization of temperature and reaction time is crucial to minimize these side products.[2][4]

Troubleshooting Guide

Issue 1: Incomplete or No Cyclization

  • Possible Cause: Insufficient temperature.

    • Recommended Solution: The cyclization is a high-temperature process. Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.[2]

  • Possible Cause: Insufficient reaction time.

    • Recommended Solution: If increasing the temperature is not feasible or leads to degradation, extending the reaction time at the current temperature may improve the yield.[2]

  • Possible Cause: Inefficient heating.

    • Recommended Solution: Consider switching to microwave heating. Microwave irradiation often provides rapid and uniform heating, which can lead to higher yields and shorter reaction times compared to conventional methods.[2]

Issue 2: Low Yield of the Cyclized Product

  • Possible Cause: Suboptimal temperature-time balance.

    • Recommended Solution: A thorough time-temperature study is necessary to find the optimal conditions that favor cyclization over degradation.[4] Overheating or prolonged reaction times can lead to product degradation.[2]

  • Possible Cause: Low yield of the initial condensation product.

    • Recommended Solution: Ensure the initial condensation step to form the anilidomethylenemalonic ester is complete. Using a slight excess of the malonic ester derivative and monitoring the reaction by TLC or LC-MS can help optimize this step.[2]

Issue 3: Formation of Dark Tarry Materials

  • Possible Cause: Decomposition at high temperatures.

    • Recommended Solution: Optimize the temperature and reaction time to find a balance between cyclization and degradation.[2] Using a high-boiling inert solvent like diphenyl ether or Dowtherm A can help ensure even heating.[2][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate decomposition.[2]

Issue 4: Product is a Viscous Oil or Difficult to Crystallize

  • Possible Cause: Presence of impurities or residual high-boiling solvent.

    • Recommended Solution: Purify the crude product using column chromatography.[2] If a high-boiling solvent was used, ensure it is thoroughly removed under a high vacuum.[2] Triturating the crude oil with a non-polar solvent like hexane or petroleum ether may help to induce crystallization.[2]

Data Presentation: Temperature Optimization via Microwave Synthesis

The following table summarizes the results from a study on the microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate, highlighting the impact of temperature and reaction time on product yield.

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Microwave250101
2Microwave300137
3Microwave300528
4Microwave3005 (optimized)47

Note: The yields in the table refer to the isolated product after the cyclization step.[2]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary cyclization temperature.[6]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A.[6]

  • Heating: Heat the mixture to reflux, typically between 250-260°C, and maintain this temperature for the required duration.[6]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[6] Using an inert, high-boiling solvent can lead to cyclization yields as high as 95%.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often provides improved yields.[6]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes), while monitoring the internal temperature and pressure.[2]

  • Isolation: Allow the reaction vessel to cool to room temperature. A precipitate of the product should form.[6]

  • Purification: If a precipitate has formed, filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile.[4] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2]

Visualizations

Troubleshooting_Gould_Jacobs start Start: Low Yield or Reaction Failure check_temp Is the reaction temperature ≥ 250°C? start->check_temp increase_temp Action: Gradually increase temperature. Monitor for product and decomposition. check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Action: Extend reaction time at the current temperature. check_time->increase_time No check_heating Is heating method optimal? check_time->check_heating Yes increase_time->check_heating use_microwave Action: Switch to microwave heating for more efficient energy transfer. check_heating->use_microwave No check_tar Is there formation of tarry materials? check_heating->check_tar Yes (Conventional) use_microwave->check_tar optimize_conditions Action: Optimize temp/ time balance. Consider inert atmosphere. check_tar->optimize_conditions Yes end_success Success: Product Yield Improved check_tar->end_success No optimize_conditions->end_success end_fail Issue Persists: Consult further literature or support. optimize_conditions->end_fail

References

Preventing tar formation in high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize experimental outcomes, with a specific focus on preventing tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in high-temperature quinoline synthesis?

Tar formation is a common side reaction in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions. The primary cause is the acid-catalyzed polymerization of reactants and intermediates, such as α,β-unsaturated aldehydes or ketones.[1][2][3] Harsh reaction conditions, including high temperatures and strong acid catalysis, accelerate these unwanted polymerization and condensation reactions, leading to the formation of intractable tar and significantly reducing the yield of the desired quinoline product.[3][4]

Q2: How can I control the notoriously exothermic Skraup synthesis and minimize tarring?

The Skraup synthesis is known for being highly exothermic, which can lead to uncontrolled temperature increases and promote tar formation.[5][6] To moderate the reaction, consider the following strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[7][8] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[9]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[5]

  • Gradual Heating: Gently heat the reaction mixture to initiate the reaction. Once the exothermic phase begins, remove the heat source and allow the reaction to proceed under its own heat.[5]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, arsenic acid can result in a less vigorous reaction.[5][8]

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material. What are the best methods to prevent this?

Polymerization of the α,β-unsaturated aldehyde or ketone is the most significant side reaction in the Doebner-von Miller synthesis.[2][10] To mitigate this:

  • Employ a Biphasic Solvent System: This is a highly recommended technique where the α,β-unsaturated carbonyl compound is sequestered in an organic solvent (like toluene), while the aniline is in an acidic aqueous phase. This separation drastically reduces the self-polymerization of the carbonyl compound in the acidic environment.[2][11]

  • Slow Addition of Reactants: A gradual, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the polymerizable species at any given time.[2][10]

  • In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl in the reaction mixture, for example, through an aldol condensation of an aldehyde at low temperature, can control its concentration and minimize polymerization.[10]

Q4: I am observing significant byproduct formation in my Friedländer synthesis. How can I improve the selectivity?

Side reactions in the Friedländer synthesis, such as intermolecular aldol condensations of the carbonyl starting materials, can lead to tar formation, especially under harsh conditions.[3] To improve selectivity:

  • Catalyst Selection: Traditional strong acid or base catalysts often require high temperatures that promote side reactions.[3] Consider using milder Lewis acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or modern catalysts like ionic liquids or nanoparticles which can operate under milder conditions.[3]

  • Temperature Optimization: While higher temperatures increase the reaction rate, they also favor side reactions. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significant tar formation.[3]

  • Reactant Modification: To avoid base-catalyzed aldol side reactions, using an imine analog of the 2-aminoaryl ketone can be an effective strategy.[1]

Q5: How does the choice of acid catalyst affect tar formation in the Combes synthesis?

In the Combes synthesis, the acid catalyst is crucial for the cyclization step. While strong acids like sulfuric acid are effective, they can also promote side reactions if not used judiciously. The use of polyphosphoric acid (PPA) or a mixture of PPA and alcohol (polyphosphoric ester, PPE) can be a more effective dehydrating agent than sulfuric acid, potentially leading to cleaner reactions.[12][13] The choice and concentration of the acid should be optimized for the specific substrates being used to maximize the yield of the desired quinoline and minimize byproducts.[12]

Troubleshooting Guides

Problem 1: Reaction mixture becomes a thick, dark, intractable tar.
  • Potential Cause: Uncontrolled polymerization of reactants/intermediates due to excessively high temperature or high concentration of strong acid.[2][3]

  • Solutions:

    • Reduce Reaction Temperature: Operate at the lower end of the recommended temperature range for the specific synthesis.

    • Control Reagent Addition: Add highly reactive species (e.g., α,β-unsaturated carbonyls, strong acids) slowly and with efficient stirring and cooling.[2][10]

    • Use a Moderator (for Skraup synthesis): Incorporate ferrous sulfate to control the exothermic nature of the reaction.[8]

    • Employ a Biphasic System (for Doebner-von Miller synthesis): Use a water/organic solvent system to sequester the carbonyl compound.[2]

    • Optimize Catalyst: Switch to a milder catalyst (e.g., a Lewis acid instead of a strong Brønsted acid).[3][14]

Problem 2: Low yield of quinoline product with significant tar byproducts.
  • Potential Cause: Suboptimal reaction conditions favoring polymerization and other side reactions.[3][11]

  • Solutions:

    • Systematic Optimization: Methodically screen different catalysts, temperatures, and reaction times to identify the optimal conditions for your specific substrates.

    • Purity of Reagents: Ensure all starting materials are pure and, where necessary, freshly distilled.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification Technique: For tarry crude products, steam distillation is often an effective method to isolate the volatile quinoline product from non-volatile tars.[5]

Data on Reaction Conditions to Minimize Tar Formation

The following table summarizes reaction conditions that have been reported to improve yields and reduce tar formation in various quinoline synthesis methods. Note that optimal conditions are substrate-dependent.

Synthesis MethodCatalystTemperature (°C)Reaction TimeKey Strategy to Reduce TarReported Yield (%)
Skraup H₂SO₄, FeSO₄ (moderator)Gentle initial heating, then self-sustaining5 hours (reflux)Use of ferrous sulfate to control exothermicity.[7][8]84-91[7]
Doebner-von Miller HCl (aqueous)Reflux5-8 hoursBiphasic system (toluene/water) with slow addition of crotonaldehyde.[2]~70-80 (Illustrative)
Doebner-von Miller ZnCl₂Reflux7 hoursIn situ generation of crotonaldehyde from acetaldehyde at low temperature.[10]High (unspecified)
Friedländer p-Toluenesulfonic acid1202-3 hoursSolvent-free conditions.[1]85-95
Friedländer Iodine1201.5-2.5 hoursSolvent-free conditions.[1]88-96
Combes H₂SO₄ or PPAVaries (often high)VariesChoice of acid catalyst is critical.[12][13]Varies

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Tar Formation Control

This protocol is adapted from established procedures emphasizing the control of the reaction's exothermicity.[7]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 246 g (2.64 moles) of aniline, followed by 100 g of ferrous sulfate heptahydrate.

  • Reagent Addition: To the stirred mixture, add 870 g (9.45 moles) of glycerol. Slowly and with cooling, add 300 g (163 ml) of concentrated sulfuric acid.

  • Initiation and Reaction: Heat the mixture gently with a free flame. As soon as the liquid begins to boil, remove the heat source. The exothermic reaction should be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too violent, assist the reflux condenser by placing a wet towel over the upper part of the flask.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 5 hours.

  • Work-up and Purification:

    • Allow the mixture to cool to approximately 100°C and dilute with water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Perform steam distillation to separate the volatile quinoline from the non-volatile tarry residue.

    • The crude quinoline can be further purified by extraction and distillation under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline using a Biphasic System

This protocol utilizes a two-phase system to minimize the polymerization of crotonaldehyde.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine 93.13 g (1.0 mole) of aniline and 500 ml of 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition: In the addition funnel, dissolve 84.1 g (1.2 moles) of crotonaldehyde in 200 ml of toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-methylquinoline by distillation.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the general reaction pathways leading to quinoline formation versus tar formation and a logical workflow for troubleshooting experiments.

TarFormationPathway Reactants Aniline Derivative + α,β-Unsaturated Carbonyl DesiredIntermediate Michael Adduct Intermediate Reactants->DesiredIntermediate Conjugate Addition Polymerization Polymerization of Carbonyl Reactants->Polymerization Self-Condensation Acid Strong Acid (e.g., H₂SO₄, HCl) Acid->DesiredIntermediate Acid->Polymerization CyclizedIntermediate Dihydroquinoline Intermediate DesiredIntermediate->CyclizedIntermediate Cyclization Quinoline Quinoline Product CyclizedIntermediate->Quinoline Oxidation/ Aromatization Tar Tar Formation Polymerization->Tar HighTemp High Temperature HighTemp->Polymerization

Caption: Reaction pathway of quinoline synthesis vs. tar formation.

TroubleshootingWorkflow Start Experiment Start: High-Temperature Quinoline Synthesis Observe Observe Significant Tar Formation? Start->Observe Success Successful Synthesis: Proceed to Purification Observe->Success No CheckTemp Is Reaction Temperature Too High? Observe->CheckTemp Yes ReduceTemp Reduce Temperature & Monitor CheckTemp->ReduceTemp Yes CheckAddition Is Reagent Addition Too Fast? CheckTemp->CheckAddition No ReRun Re-run Experiment ReduceTemp->ReRun SlowAddition Slow Down Addition Rate (with cooling) CheckAddition->SlowAddition Yes CheckCatalyst Is Catalyst Too Harsh? CheckAddition->CheckCatalyst No SlowAddition->ReRun ChangeCatalyst Consider Milder Catalyst (e.g., Lewis Acid) CheckCatalyst->ChangeCatalyst Yes ConsiderMods Consider Method-Specific Modifications CheckCatalyst->ConsiderMods No ChangeCatalyst->ReRun SkraupMod Skraup: Add FeSO₄ Moderator ConsiderMods->SkraupMod DvMMod Doebner-von Miller: Use Biphasic System ConsiderMods->DvMMod SkraupMod->ReRun DvMMod->ReRun

Caption: Troubleshooting workflow for tar formation in quinoline synthesis.

References

Improving the yield of 4-hydroxyquinolines from Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydroxyquinolines from diethyl 2-((phenylamino)methylene)malonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-hydroxyquinolines via the thermal cyclization of this compound, a key step in the Gould-Jacobs reaction.

Issue 1: Low or No Yield of 4-Hydroxyquinoline

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The cyclization of this compound to form the 4-hydroxyquinoline ring system requires high temperatures, typically around 250 °C.[1][2]

    • Recommendation: Ensure your reaction setup can achieve and maintain the required temperature. Use a high-boiling point, inert solvent to facilitate heat transfer and maintain a consistent temperature.[1][3]

  • Inappropriate Solvent: The choice of solvent is critical for achieving high yields.[1] Solvents with boiling points that are too low will not allow the reaction to reach the necessary temperature for cyclization.

    • Recommendation: Employ high-boiling point solvents such as diphenyl ether, Dowtherm A, or mineral oil.[3][4][5] The yield of the reaction has been shown to generally improve with higher-boiling solvents.[6]

  • Decomposition of Starting Material or Product: Extremely high temperatures can lead to the decomposition of the starting material or the desired product, resulting in lower yields and the formation of tar.[7]

    • Recommendation: Carefully control the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[7]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Recommendation: Monitor the reaction by TLC to ensure the disappearance of the starting material.[8] Typical reaction times can range from 1 to 6 hours at reflux.[9]

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Alternative Cyclization Pathway (Knorr Product): At lower temperatures, the reaction may favor the formation of the 2-hydroxyquinoline isomer (Knorr product) if the aniline nitrogen attacks the ester group instead of the keto group of the intermediate.[1][10]

    • Recommendation: Ensure the cyclization step is carried out at a sufficiently high temperature (typically ~250 °C) to favor the formation of the desired 4-hydroxyquinoline.[1][2]

  • Polymerization and Tar Formation: The aggressive reaction conditions, especially in the absence of a suitable solvent, can lead to the polymerization of reactants and the formation of difficult-to-remove tar.[7]

    • Recommendation: The use of a high-boiling, inert solvent like mineral oil can lead to a cleaner reaction.[1] Microwave-assisted synthesis under solvent-free conditions has also been shown to be an effective method to reduce side reactions.[4]

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • High-Boiling Point Solvent Removal: High-boiling solvents like diphenyl ether or mineral oil are difficult to remove by conventional distillation.[1]

    • Recommendation: Precipitate the product by cooling the reaction mixture and adding a non-polar solvent such as hexanes or petroleum ether.[1][5] The solid product can then be collected by filtration.[1][5]

  • Product Co-precipitation with Byproducts: The crude product may be contaminated with byproducts or starting material.

    • Recommendation: Purify the crude product by recrystallization from a suitable solvent.[1] Alternatively, column chromatography on silica gel can be employed for purification.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 4-hydroxyquinolines from this compound?

The synthesis is a key part of the Gould-Jacobs reaction.[12] It involves the thermal cyclization of this compound. The process proceeds through a 6-electron cyclization where the aniline ring attacks one of the carbonyl carbons of the malonate ester groups, followed by the elimination of an ethanol molecule to form the quinoline ring.[4][12]

Q2: How can I improve the yield of my 4-hydroxyquinoline synthesis?

Several factors can be optimized to improve the yield:

  • Reaction Temperature: Maintain a high temperature, typically around 250 °C, for the cyclization step.[1][2]

  • Solvent Selection: Use a high-boiling, inert solvent like diphenyl ether or mineral oil.[1][4] There is a positive correlation between the solvent's boiling point and the reaction yield.[1]

  • Microwave Synthesis: Consider using microwave irradiation, which can reduce reaction times and improve yields, sometimes even under solvent-free conditions.[4][13]

  • Monitoring: Track the reaction's progress using TLC to determine the optimal endpoint and avoid product decomposition from excessive heating.[7][8]

Q3: What are some common side reactions and how can I minimize them?

The most common side reaction is the formation of the isomeric 2-hydroxyquinoline (Knorr product), which can be minimized by maintaining a high reaction temperature.[1] Tar formation is another issue that can be mitigated by using an appropriate high-boiling solvent and avoiding unnecessarily long reaction times.[1][7]

Q4: What is the best way to purify the final 4-hydroxyquinoline product?

After precipitating the crude product from the reaction mixture using a non-polar solvent like hexanes, recrystallization is a common and effective purification method.[1][5] If recrystallization does not yield a pure product, column chromatography on silica gel is a viable alternative.[7][11]

Q5: Are there any "greener" or more environmentally friendly methods for this synthesis?

Yes, microwave-assisted synthesis is considered a more environmentally friendly approach.[4] It often allows for shorter reaction times and can sometimes be performed under solvent-free conditions, which reduces waste.[4][9]

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Derivatives

SolventBoiling Point (°C)Reported Yield (%)Reference
No Solvent-Moderate (<30%)[2]
Mineral Oil>300Up to 95%[1][2]
Diphenyl Ether259High[4][5]
Dowtherm A257High[3][5]
1,2,4-Trichlorobenzene214Good[6]
2-Nitrotoluene222Good[6]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No YieldInsufficient temperatureUse a high-boiling solvent and ensure the temperature reaches ~250 °C.
Inappropriate solventUse an inert, high-boiling solvent like diphenyl ether or mineral oil.
Side Product FormationLow reaction temperatureMaintain a high reaction temperature (~250 °C) to favor the 4-hydroxyquinoline isomer.
Harsh conditionsUse a suitable high-boiling solvent; consider microwave synthesis.
Difficult PurificationHigh-boiling solventPrecipitate the product with a non-polar solvent (e.g., hexanes) and collect by filtration.
ImpuritiesRecrystallize the crude product or perform column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Thermal Cyclization in a High-Boiling Solvent

  • Setup: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add this compound and a high-boiling solvent (e.g., diphenyl ether or Dowtherm A).[5]

  • Heating: Heat the stirred mixture to reflux (approximately 250 °C).[2][5]

  • Reaction: Maintain the reflux for 10-15 minutes after the addition is complete, or until TLC analysis indicates the consumption of the starting material.[5] Ethanol will distill from the reaction mixture as it forms.[5]

  • Work-up: Allow the reaction mixture to cool to room temperature, during which the product should precipitate.[5]

  • Isolation: Add a non-polar solvent like petroleum ether or hexanes to facilitate further precipitation.[5] Collect the solid product by filtration and wash it with the same non-polar solvent.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1][11]

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

  • Setup: In a microwave-safe reaction vessel, place this compound.

  • Irradiation: Irradiate the mixture in a microwave synthesizer. Optimized conditions may involve heating to a specific temperature (e.g., 150 °C) for a set time (e.g., 30 minutes).[9]

  • Monitoring: Monitor the reaction progress by TLC.[8]

  • Work-up and Purification: After the reaction is complete, purify the crude product directly, typically by column chromatography on silica gel.[9]

Visualizations

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_final Final Product Formation aniline Aniline intermediate This compound aniline->intermediate deem Diethyl ethoxymethylenemalonate deem->intermediate cyclization Thermal Cyclization (~250 °C) intermediate->cyclization High Temperature product_ester Ethyl 4-hydroxyquinoline- 3-carboxylate cyclization->product_ester hydrolysis Saponification (e.g., NaOH) product_ester->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Troubleshooting_Yield cluster_temp Temperature Issues cluster_solvent Solvent Issues start Low Yield of 4-Hydroxyquinoline temp_low Is temperature ~250°C? start->temp_low temp_adjust Increase heating / Use high-boiling solvent temp_low->temp_adjust No temp_high Is there decomposition/tar? temp_low->temp_high Yes temp_reduce Reduce reaction time / Monitor with TLC temp_high->temp_reduce Yes solvent_check Is a high-boiling, inert solvent used? temp_high->solvent_check No solvent_change Switch to Diphenyl Ether, Dowtherm A, or Mineral Oil solvent_check->solvent_change No

Caption: Decision tree for troubleshooting low yield in 4-hydroxyquinoline synthesis.

References

Troubleshooting incomplete cyclization of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 2-((phenylamino)methylene)malonate Cyclization

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cyclization of this compound, a key step in the Gould-Jacobs reaction for synthesizing 4-hydroxyquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and why is the cyclization step critical?

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines.[1][2][3][4] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate.[2][5] This intermediate, this compound, then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[2][5] This cyclization is the key ring-forming step that creates the quinoline core.

Q2: What are the typical reaction conditions for the cyclization of this compound?

The cyclization is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[5][6] This can be achieved through conventional heating in a high-boiling point, inert solvent like diphenyl ether or Dowtherm A, or by using microwave irradiation, which can significantly reduce reaction times and improve yields.[5][6]

Q3: What is the mechanism of the thermal cyclization?

The thermal cyclization of this compound proceeds through a 6-electron electrocyclic reaction.[1][2][4] The aniline ring attacks the carbonyl carbon of one of the ester groups, followed by the elimination of an ethanol molecule to form the quinolone product.[1]

Troubleshooting Guide

Issue 1: Incomplete or Low Conversion to the Cyclized Product

Q: My cyclization reaction is not proceeding to completion, and I have a significant amount of starting material remaining. What should I do?

A: Incomplete cyclization is a common challenge. Here are several troubleshooting steps you can take:

  • Increase Reaction Temperature: The cyclization is highly temperature-dependent. Gradually increasing the temperature may be necessary to drive the reaction to completion.[5][6] However, be cautious as excessively high temperatures can lead to degradation.[5][6]

  • Extend Reaction Time: If raising the temperature is not feasible or leads to decomposition, increasing the reaction time at the current temperature could improve the yield of the cyclized product.[5] It is important to monitor the reaction for potential product degradation with prolonged heating.[5][6]

  • Consider Microwave Heating: Microwave irradiation offers rapid and efficient heating, which can lead to higher yields and shorter reaction times compared to conventional methods.[5][6]

  • Ensure Anhydrous Conditions: While not always a strict requirement, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.[5]

Issue 2: Formation of Dark Tarry Materials

Q: My reaction mixture is turning into a dark tar, making product isolation difficult. What is causing this and how can I prevent it?

A: The formation of dark, tarry materials is typically a sign of product or starting material decomposition at high temperatures.[5]

  • Optimize Temperature and Time: Carefully find a balance between the temperature and reaction time to favor cyclization over degradation.[5][6]

  • Use a High-Boiling Inert Solvent: A high-boiling point solvent like Dowtherm A or diphenyl ether can ensure more even and controlled heating.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative decomposition.[5]

Issue 3: Product is a Viscous Oil or Difficult to Crystallize

Q: The crude product I've isolated is a viscous oil and I'm having trouble getting it to crystallize. What are the likely causes and solutions?

A: This issue often arises from the presence of impurities or residual high-boiling solvent.[5]

  • Purification: Purify the crude product using column chromatography to remove impurities.

  • Thorough Solvent Removal: If you are using a high-boiling solvent, ensure it is completely removed under a high vacuum.[5]

  • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[5]

Issue 4: Formation of a Decarboxylated Byproduct

Q: I am observing a significant amount of a decarboxylated byproduct. How can I minimize this side reaction?

A: Decarboxylation can occur at very high reaction temperatures and/or pressures.[5][6]

  • Careful Temperature Control: Precisely control the reaction temperature and time to avoid excessive heat.[5][6]

  • Monitor Pressure (Microwave Synthesis): If using a sealed vessel for microwave synthesis, monitor the internal pressure. Reducing the temperature may be necessary to prevent decarboxylation.[5]

Data Presentation

Table 1: Effect of Microwave Conditions on the Cyclization of this compound

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Cyclized Product (%)
12501541
2300151837
32503053
4300302428
530051147

Data adapted from a study on the Gould-Jacobs reaction using microwave irradiation.[6]

Experimental Protocols

Protocol 1: Conventional Heating
  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude this compound intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by filtration, wash it with the non-polar solvent, and dry it under a vacuum.[5][7]

Protocol 2: Microwave Irradiation
  • Reaction Setup: In a microwave-safe vessel equipped with a magnetic stir bar, add this compound. If starting from aniline, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[5][6]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate.

  • Wash the precipitated product with a cold solvent like acetonitrile.

  • Filter the solid, dry it under a vacuum, and analyze its purity.[6]

Visualizations

Troubleshooting Workflow

Troubleshooting_Cyclization start Incomplete Cyclization check_temp Is Temperature Sufficiently High? (250-300°C) start->check_temp increase_temp Increase Temperature Gradually check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time consider_mw Consider Microwave Heating increase_temp->consider_mw increase_time Increase Reaction Time check_time->increase_time No side_products Side Product Formation? check_time->side_products Yes increase_time->consider_mw increase_time->side_products tar_formation Tar Formation side_products->tar_formation Yes (Tar) decarboxylation Decarboxylation side_products->decarboxylation Yes (Decarboxylation) successful_cyclization Successful Cyclization side_products->successful_cyclization No optimize_conditions Optimize Temp/Time Use Inert Atmosphere tar_formation->optimize_conditions reduce_temp_pressure Reduce Temperature and/or Pressure decarboxylation->reduce_temp_pressure optimize_conditions->successful_cyclization reduce_temp_pressure->successful_cyclization

Caption: Troubleshooting workflow for incomplete cyclization.

Reaction Pathway

Reaction_Pathway reactants Aniline + Diethyl Ethoxymethylenemalonate intermediate This compound reactants->intermediate Condensation (100-130°C) cyclized_product 4-Hydroxy-3-carboethoxyquinoline intermediate->cyclized_product Thermal Cyclization (250-300°C) final_product 4-Hydroxyquinoline cyclized_product->final_product Saponification & Decarboxylation

Caption: Gould-Jacobs reaction pathway.

References

Technical Support Center: The Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction, with a specific focus on the crucial role of the solvent in the high-temperature cyclization step.

Troubleshooting Guide

High-temperature cyclization is a critical step in the Gould-Jacobs reaction, and solvent choice is paramount to its success. Below are common issues encountered during this stage and actionable troubleshooting steps.

Issue 1: Low or No Yield of Cyclized Product

Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature The cyclization is a thermal process often requiring temperatures of 250°C or higher.[1] Ensure your heating apparatus can consistently maintain the target temperature. Consider using a high-boiling point solvent to achieve and maintain the necessary heat.[1]
Inappropriate Solvent Choice Low-boiling point solvents will not reach the required temperature for cyclization. Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[1]
Reaction Time Too Short While prolonged heating can lead to degradation, insufficient time will result in an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Poor Heat Transfer Uneven heating can lead to localized overheating and decomposition, or areas that do not reach the required temperature. Ensure efficient stirring and consider using a sand or oil bath for uniform heat distribution.
Wet Reagents or Solvent While not always essential, anhydrous conditions can sometimes improve the reaction outcome.[1]

Issue 2: Formation of Tar and Dark-Colored Byproducts

Possible Cause Troubleshooting Steps
Decomposition at High Temperatures This is a common issue due to the high temperatures required for cyclization.[1] Carefully optimize the temperature and reaction time to find a balance between the rate of cyclization and the rate of degradation.[1]
Prolonged Heating Extended reaction times, even at the correct temperature, can lead to the formation of tarry materials.[1] Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Atmosphere The reaction may be sensitive to air at high temperatures. Running the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative decomposition.[1]

Issue 3: Difficult Product Isolation and Purification

Possible Cause Troubleshooting Steps
Residual High-Boiling Solvent High-boiling solvents like diphenyl ether can be difficult to remove completely. After the reaction, ensure the product is thoroughly washed with a non-polar solvent like hexane or petroleum ether to precipitate the product and wash away the residual solvent.[1] If the product is an oil, use high vacuum to remove the solvent.[1]
Product is a Viscous Oil The product may not crystallize easily due to impurities. Purify the crude product using column chromatography.[1] Trituration with a non-polar solvent can sometimes induce crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Gould-Jacobs reaction?

The primary role of the solvent in the Gould-Jacobs reaction is to serve as a high-temperature medium for the thermal cyclization of the anilidomethylenemalonate intermediate to form the 4-hydroxy-3-carboalkoxyquinoline.[2] This step requires high energy input, typically temperatures above 250°C.[3] The solvent facilitates uniform heating and helps to prevent localized overheating and decomposition of the reactants and products.[1]

Q2: Which solvents are recommended for the Gould-Jacobs reaction?

High-boiling point, thermally stable, and inert solvents are essential. The most commonly used and recommended solvents are:

  • Diphenyl ether: A high-boiling (259°C) and stable solvent that is widely used for this reaction.[3]

  • Dowtherm A: A eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%) which has a boiling point of 257°C.[4] It is also highly stable at elevated temperatures.[5][6]

Q3: Can the Gould-Jacobs reaction be performed without a solvent?

Yes, solvent-free Gould-Jacobs reactions have been reported.[7] These are often carried out using microwave irradiation, which can significantly reduce reaction times and improve yields.[8] In some cases, thermal cyclization can be performed neat (without solvent) at very high temperatures (around 400°C), but this requires precise temperature control to avoid polymerization and decomposition.[7]

Q4: How does the choice of solvent affect the reaction yield?

The appropriate high-boiling solvent ensures that the reaction reaches and maintains the necessary temperature for efficient cyclization, leading to higher yields. Using a solvent with a boiling point that is too low will result in an incomplete reaction and consequently, a low yield. The inert nature of solvents like diphenyl ether and Dowtherm A minimizes side reactions that could consume starting materials or the product, thus preserving the yield.

Data Presentation

Table 1: Properties of Common High-Boiling Solvents for the Gould-Jacobs Reaction

SolventCompositionBoiling Point (°C)Freezing Point (°C)Key Features
Diphenyl ether C₁₂H₁₀O25926Thermally stable, inert, widely used.
Dowtherm A 73.5% Diphenyl ether, 26.5% Biphenyl25712Eutectic mixture, excellent thermal stability, remains liquid at a lower temperature than pure diphenyl ether.[4][5][9]

Experimental Protocols

Protocol 1: Classical Thermal Gould-Jacobs Reaction using Diphenyl Ether

This protocol describes the two-step process of condensation followed by thermal cyclization.

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[1]

  • Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[1]

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • (Optional) Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude anilidomethylenemalonate intermediate from Step 1, add diphenyl ether (typically 5-10 mL per gram of intermediate).

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product, a 4-hydroxy-3-carboalkoxyquinoline, should precipitate.

  • Add a non-polar solvent such as hexane or petroleum ether to aid precipitation and wash away the diphenyl ether.[1]

  • Collect the solid product by filtration and wash it with the same non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[1]

Mandatory Visualization

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification A Aniline + DEEM B Heat (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C D Add High-Boiling Solvent (e.g., Diphenyl Ether) C->D E Heat (250°C) D->E F 4-Hydroxy-3-carboalkoxyquinoline E->F G Cool & Precipitate F->G H Wash with Non-polar Solvent G->H I Pure Product H->I

Caption: General experimental workflow for the Gould-Jacobs reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Is the reaction temperature ≥ 250°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a high-boiling solvent being used? A1_Yes->Q2 Sol1 Increase temperature. Use high-boiling solvent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Has the reaction time been optimized? A2_Yes->Q3 Sol2 Use Diphenyl Ether or Dowtherm A. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors: - Reagent purity - Inert atmosphere - Efficient stirring A3_Yes->End Sol3 Monitor by TLC/LC-MS to determine optimal time. A3_No->Sol3

Caption: Troubleshooting logic for low yield in the Gould-Jacobs reaction.

References

Technical Support Center: Purification of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of diethyl 2-((phenylamino)methylene)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route. For the typical reaction between diethyl ethoxymethylenemalonate (DEEMM) and aniline, impurities may include unreacted aniline and DEEMM. If the synthesis is a one-pot domino reaction, side-products such as polysubstituted-2-pyridones can also be present.[1][2] In multicomponent reactions involving diethyl malonate and ethyl orthoformate, residual amounts of these starting materials can also be found.[2]

Q2: My crude product is an oil, but this compound is a solid. What should I do?

A2: The presence of residual solvents or unreacted starting materials can prevent the product from solidifying. First, ensure all volatile solvents have been removed under reduced pressure. If the product remains an oil, it is likely due to impurities. Trituration with a non-polar solvent like hexanes or petroleum ether can sometimes induce crystallization and remove highly non-polar impurities.[3] If this fails, column chromatography or recrystallization will be necessary for purification.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) of the crude product. How do I identify the product spot?

A3: The product, this compound, is more polar than the starting material diethyl ethoxymethylenemalonate but typically less polar than aniline. You can spot lanes of the individual starting materials on the same TLC plate as your reaction mixture for direct comparison. The product is also UV active, so it should be visible under a UV lamp. A staining reagent, such as potassium permanganate, can also be used to visualize the spots.

Q4: What is the recommended method for purifying small-scale (sub-gram) reactions?

A4: For small-scale reactions, column chromatography is the most effective method for achieving high purity.[2][4] It allows for the separation of the desired product from both starting materials and any side-products.

Q5: Can I use a basic aqueous wash to remove any acidic impurities?

A5: A wash with a mild basic solution, such as saturated sodium bicarbonate, can be used to remove acidic impurities like unreacted diethyl malonate if it was used as a starting material.[4] However, prolonged exposure to even weak bases can potentially hydrolyze the ester groups of the product, so this wash should be performed quickly and at a low temperature.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. For microwave-assisted synthesis, ensure proper temperature control.[2]
Product loss during workup.Ensure proper phase separation during extractions. Minimize the number of transfer steps.
Inefficient purification.Optimize the purification method. For column chromatography, ensure proper solvent system selection and careful fraction collection.
Product is colored (yellow/brown) Presence of oxidized impurities.Recrystallization from a suitable solvent (e.g., ethanol/water) can often remove colored impurities. Passing a solution of the product through a short plug of silica gel can also be effective.
Multiple products observed by NMR Side reactions have occurred.Depending on the nature of the side products, column chromatography is the best method for separation.[2] Consider adjusting reaction conditions (e.g., temperature, catalyst) to minimize side product formation in future reactions.
Difficulty removing starting aniline Aniline is co-eluting with the product during chromatography.A dilute acid wash (e.g., 1M HCl) of the organic layer during the workup can remove residual aniline by forming the water-soluble anilinium salt. Ensure the product is stable to acidic conditions.
Product decomposes on silica gel column The product may be sensitive to the acidic nature of silica gel.Use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Data Presentation: Purification Methods and Expected Outcomes

Purification Method Principle Typical Yield Typical Purity Advantages Disadvantages
Recrystallization Difference in solubility of the product and impurities in a given solvent system.60-90%>98%Simple, scalable, can yield very pure material.Requires finding a suitable solvent, potential for significant product loss in mother liquor.
Column Chromatography Differential adsorption of components onto a stationary phase.70-95%[2]>99%High resolution, applicable to a wide range of impurities.[4]Can be time-consuming and require large volumes of solvent, not ideal for large-scale purification.
Fractional Distillation Separation based on differences in boiling points.N/AN/AGood for large scale.[4]The product is a solid at room temperature, making this method unsuitable.
Trituration Washing a solid with a solvent in which the product is insoluble but impurities are soluble.>90%90-98%Quick and simple for removing minor impurities.Not effective for grossly impure samples or impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a 7:3 mixture of n-hexane and ethyl acetate).[2]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.

  • Elute the Column: Begin eluting the column with the n-hexane/ethyl acetate mixture, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

Protocol 2: Purification by Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_0 Purification Workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc oily Is the product an oil? tlc->oily triturate Triturate with Hexanes oily->triturate Yes one_spot One major spot? oily->one_spot No solid_after_trituration Solid Product? triturate->solid_after_trituration solid_after_trituration->one_spot Yes column_chrom Column Chromatography solid_after_trituration->column_chrom No one_spot->column_chrom No recrystallize Recrystallize one_spot->recrystallize Yes pure_product Pure Product column_chrom->pure_product recrystallize->pure_product

Caption: Decision workflow for purification of this compound.

G cluster_1 Synthesis and Potential Impurities deemm Diethyl ethoxymethylenemalonate (DEEMM) product This compound deemm->product + aniline Aniline aniline->product + side_product Polysubstituted-2-pyridones (from domino reaction) unreacted_deemm Unreacted DEEMM unreacted_aniline Unreacted Aniline

Caption: Reaction scheme and potential impurities in the synthesis.

References

Minimizing the formation of DAMMs as side-products in domino reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesired side-products in domino reactions, with a specific focus on dopamine-derived alkaloid-like molecules (DAMMs).

Introduction: Domino reactions are a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step. However, the formation of side-products can be a significant challenge. This guide will focus on the Pictet-Spengler reaction, a classic domino reaction used to synthesize tetrahydroisoquinoline alkaloids from dopamine and carbonyl compounds. In this context, we will refer to the desired dopamine-derived tetrahydroisoquinoline alkaloids and their undesired regioisomers collectively as "dopamine-derived alkaloid-like molecules" (DAMMs) for the purpose of this guide. The primary desired product in the reaction of dopamine with acetaldehyde is salsolinol, while a common side-product is its regioisomer, isosalsolinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Pictet-Spengler reaction with dopamine?

A1: The most common side-products are regioisomers of the desired product. For example, in the reaction of dopamine with acetaldehyde, the desired product is salsolinol, where cyclization occurs at the position para to the hydroxyl group. The common side-product is isosalsolinol, resulting from cyclization at the ortho position.[1] Other potential side-products can arise from oxidation of the dopamine catechol ring, especially at basic pH, or from further reactions of the initial product.

Q2: How does pH affect the formation of DAMMs?

A2: pH is a critical parameter that influences both the reaction rate and the regioselectivity of the Pictet-Spengler reaction. Acidic conditions generally favor the formation of the desired product (e.g., salsolinol). As the pH increases towards neutral and slightly basic conditions, the proportion of the undesired regioisomer (e.g., isosalsolinol) tends to increase.[2] However, very high basic pH can lead to the oxidation of dopamine, reducing the overall yield.[2]

Q3: What is the role of the catalyst in this domino reaction?

A3: Catalysts, typically Brønsted or Lewis acids, are used to accelerate the reaction by activating the carbonyl compound and promoting the cyclization step. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. For instance, phosphate has been shown to be an effective catalyst for this reaction under biomimetic conditions.[2][3]

Q4: Can the choice of solvent influence the outcome of the reaction?

A4: Yes, the solvent can have a significant impact on the reaction, particularly on the solubility of the reactants and the stability of the intermediates. The choice of a co-solvent in aqueous media can significantly affect the reaction yield. For example, in a phosphate-catalyzed Pictet-Spengler reaction of dopamine with cyclohexanone, using methanol as a co-solvent resulted in a higher yield compared to other organic solvents like acetonitrile, DMSO, or ethanol.[3][4]

Q5: How can I monitor the progress of the reaction and quantify the products?

A5: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection is a common and effective method for monitoring the reaction progress and quantifying the different DAMM isomers.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the products.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler domino reaction of dopamine to form tetrahydroisoquinoline alkaloids.

Problem Possible Cause Suggested Solution
Low or no product yield Suboptimal pH: The reaction is highly pH-dependent. Very low pH can lead to protonation of the amine, inhibiting the initial condensation, while very high pH can cause dopamine oxidation.[2]Optimize the pH of the reaction mixture. For the phosphate-catalyzed reaction with ketones, a pH of 9 has been shown to be effective.[3][4]
Low Reaction Temperature: The reaction may be too slow at room temperature.Increase the reaction temperature. A temperature of 70°C has been successfully used in the phosphate-catalyzed reaction.[3][4]
Inappropriate Solvent/Co-solvent: Poor solubility of reactants or instability of intermediates in the chosen solvent system.If using an aqueous buffer, screen different co-solvents. Methanol has been shown to be a good co-solvent in phosphate-catalyzed systems.[3][4]
Insufficient Carbonyl Compound: The concentration of the aldehyde or ketone may be the limiting factor.Increase the molar equivalents of the carbonyl compound relative to dopamine. A 10-fold excess of cyclohexanone has been shown to drive the reaction to completion.[3][4]
High proportion of undesired regioisomer (e.g., isosalsolinol) Incorrect pH: Neutral to slightly basic pH can favor the formation of the undesired regioisomer.Perform the reaction under acidic conditions to favor the formation of the desired product (e.g., salsolinol).
Inappropriate Solvent: The solvent can influence the regioselectivity of the cyclization.Experiment with different solvents. For some dopamine derivatives, protic solvents favor the para isomer, while apolar solvents can provide good selectivity for the ortho isomer.
Formation of oxidation byproducts High pH: The catechol moiety of dopamine is susceptible to oxidation at high pH.Maintain a moderately acidic to neutral pH. If a basic pH is required for the reaction, consider using an antioxidant like sodium ascorbate.[3][4]
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of dopamine.[7]Add a chelating agent to sequester metal ions that may be present as impurities.
Difficulty in separating product isomers Similar Polarity of Isomers: The desired product and its regioisomers often have very similar polarities, making chromatographic separation challenging.Utilize a specialized HPLC column and mobile phase optimized for the separation of catecholamines and their derivatives. A C18 column with a mobile phase containing an ion-pairing agent and a phosphate buffer at a controlled pH is often effective.[5]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of the Pictet-Spengler reaction between dopamine and a carbonyl compound.

Table 1: Effect of Co-solvent on the Yield of the Pictet-Spengler Reaction between Dopamine and Cyclohexanone [3][4]

Co-solvent (50% v/v)Yield (%)
Acetonitrile16
DMSO14
Ethanol21
Methanol43
None36
Reaction conditions: Dopamine (15–25 mM), cyclohexanone (1.3 equiv), 1 M KPi buffer (pH 9), 70°C.

Table 2: Effect of Cyclohexanone Equivalents on the Reaction Yield [3][4]

Equivalents of CyclohexanoneYield (%)
1.343
2.046
5.081
10.097
Reaction conditions: Dopamine (15–25 mM), 1 M KPi buffer (pH 9), methanol (50% v/v), 70°C.

Table 3: Effect of pH on the Reaction Yield [2]

pHYield (%)
40
611
916
120
Reaction conditions: Dopamine (15–25 mM), cyclohexanone (1.3 equiv), 1 M KPi buffer, acetonitrile (50% v/v), 70°C.

Experimental Protocols

Protocol 1: General Procedure for the Phosphate-Catalyzed Pictet-Spengler Reaction of Dopamine with a Ketone[3][4]

Materials:

  • Dopamine hydrochloride

  • Ketone (e.g., cyclohexanone)

  • Potassium phosphate (KPi) buffer (0.3 M, pH 9)

  • Methanol

  • Sodium ascorbate

  • Hydrochloric acid (2 M)

  • Acetonitrile

Procedure:

  • To a reaction vessel, add dopamine hydrochloride (e.g., 1.00 g, 5.27 mmol) and sodium ascorbate (1 equivalent).

  • Add 0.3 M KPi buffer (pH 9, 52.7 mL) and methanol (52.7 mL).

  • Add the ketone (10 equivalents, e.g., 5.48 mL of cyclohexanone, 52.7 mmol).

  • Seal the vessel and shake the reaction mixture at 70°C for 20 hours.

  • After cooling to room temperature, adjust the pH of the mixture to 3 by the addition of 2 M HCl.

  • Remove the solvent in vacuo.

  • Suspend the residue in acetonitrile at 0°C.

  • Filter the mixture and remove the solvent from the filtrate in vacuo to yield the crude product.

  • Purify the product by appropriate chromatographic techniques if necessary.

Protocol 2: HPLC Method for the Analysis of Salsolinol and Isosalsolinol[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with electrochemical detection (ED).

  • C18 reverse-phase column (e.g., SUPELCOSIL LC-18, 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • 20:80 (v/v) mixture of Methanol and 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) buffer (pH 3.4).

  • The mobile phase should also contain 0.03% EDTA and 141 mg/L 1-octanesulfonic acid sodium salt.

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 50 µL

  • Detection: Electrochemical detector.

Procedure:

  • Prepare standard solutions of salsolinol and isosalsolinol of known concentrations.

  • Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks corresponding to salsolinol and isosalsolinol based on their retention times compared to the standards.

  • Quantify the concentration of each isomer by constructing a calibration curve from the peak areas of the standards.

Visualizations

reaction_pathway dopamine Dopamine iminium Iminium Ion Intermediate dopamine->iminium + Aldehyde/Ketone - H2O aldehyde Aldehyde/Ketone aldehyde->iminium salsolinol Salsolinol (Desired Product) iminium->salsolinol Cyclization (para) isosalsolinol Isosalsolinol (Side-Product) iminium->isosalsolinol Cyclization (ortho)

Caption: Pictet-Spengler reaction pathway for DAMM formation.

troubleshooting_workflow start Start Experiment reaction Domino Reaction start->reaction analysis Analyze Products (HPLC/GC-MS) reaction->analysis low_yield Low Yield? analysis->low_yield high_side_product High Side-Product? low_yield->high_side_product No optimize_conditions Optimize Reaction Conditions: - Adjust pH - Change Solvent - Vary Temperature - Modify Catalyst low_yield->optimize_conditions Yes high_side_product->optimize_conditions Yes end Successful Synthesis high_side_product->end No optimize_conditions->reaction

Caption: Troubleshooting workflow for minimizing DAMM side-products.

regioselectivity_factors factors Factors Influencing Regioselectivity pH Solvent Catalyst salsolinol Salsolinol (para-cyclization) factors:f0->salsolinol Acidic factors:f1->salsolinol Protic factors:f2->salsolinol Specific Catalysts isosalsolinol Isosalsolinol (ortho-cyclization) factors:f0->isosalsolinol Neutral/Basic factors:f1->isosalsolinol Aprotic

Caption: Key factors influencing the regioselectivity of the Pictet-Spengler reaction.

References

Challenges in the scale-up of Diethyl 2-((phenylamino)methylene)malonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 2-((phenylamino)methylene)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include the Gould-Jacobs reaction, microwave-assisted synthesis, and multicomponent reactions.[1][2]

  • Gould-Jacobs Reaction: This is a classical and widely used method that involves the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEMM).[1][2]

  • Microwave-Assisted Synthesis: This method offers a more environmentally friendly and efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[1][3] It can frequently be performed under solvent-free conditions.[1]

  • Multicomponent Reactions (MCRs): MCRs provide an atom-economical, one-pot synthesis approach. A common MCR for this compound involves the reaction of a substituted aniline, diethyl malonate, and an orthoformate ester, often catalyzed by a Lewis acid.[1][3]

Q2: What are the key starting materials for the Gould-Jacobs synthesis of this compound?

A2: The primary starting materials are a substituted or unsubstituted aniline and diethyl ethoxymethylenemalonate (DEEMM).[1][2]

Q3: What are the typical reaction conditions for the conventional Gould-Jacobs synthesis?

A3: Conventional synthesis typically involves heating the aniline and diethyl ethoxymethylenemalonate at temperatures ranging from 100-160°C for 1 to 6 hours.[1] The reaction progress can be monitored by observing the formation of ethanol, which can be removed under vacuum to drive the reaction to completion.[1]

Q4: How can I purify the final product?

A4: Common purification methods include recrystallization and column chromatography. For larger scales, crystallization is often the preferred method. The crude product can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or petroleum ether.[4] The collected solid can then be recrystallized from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[4]

Q5: What are the main safety hazards associated with this synthesis?

A5: The synthesis involves handling of chemicals that can be harmful. This compound itself is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The reactions can be exothermic, and appropriate measures should be taken to control the temperature, especially during scale-up.[5][6] When using high-boiling point solvents, there is a risk of severe burns. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guides

Low Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materials. Insufficient reaction temperature or time. Gradually increase the reaction temperature. Extend the reaction time, while monitoring for potential side product formation.[4]
Reversible reaction equilibrium. If applicable, remove the ethanol byproduct by distillation or under vacuum to shift the equilibrium towards the product.[1]
Poor mixing at larger scales. Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider the use of overhead stirring for larger reaction volumes.[7]
Inhibiting effect of moisture. Ensure that all reagents and solvents are anhydrous, as moisture can interfere with the reaction.
Low yield after work-up. Product loss during extraction or purification. Optimize the extraction and purification procedures. For crystallization, carefully select the solvent system to maximize recovery.
Product decomposition. Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.[8]
Side Product Formation
Symptom Possible Cause Suggested Solution
Formation of a decarboxylated byproduct. Excessively high reaction temperature and/or pressure. Carefully control the reaction temperature and time. If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[4]
Formation of polysubstituted pyridones. Reaction with 1,3-dicarbonyl compounds as impurities or in a domino reaction. Ensure the purity of starting materials. In the context of domino reactions, this compound can be an intermediate; adjust reaction conditions to favor its formation and isolation.[1]
Darkening or charring of the reaction mixture. Localized overheating or use of a strong acid catalyst. Improve mixing to ensure even heat distribution. Consider using a milder catalyst if applicable.[7]
Scale-Up Challenges
Symptom Possible Cause Suggested Solution
Exotherm and poor temperature control. Reduced surface area-to-volume ratio at larger scales, leading to inefficient heat dissipation. Implement a more efficient cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[6][7]
Solid handling and precipitation issues. The product may precipitate out of solution unexpectedly upon cooling or concentration. Determine the solubility of the product in the reaction solvent at different temperatures. Plan for controlled cooling and filtration.
Inconsistent product quality between batches. Variations in raw material quality, reaction conditions, or work-up procedures. Establish strict specifications for all raw materials. Implement robust process controls and standardized operating procedures (SOPs).
Prolonged reaction times compared to lab scale. Inefficient mixing or heat transfer. Re-evaluate the reactor geometry and stirrer design to ensure efficient mixing. Optimize the heating/cooling profile for the larger volume.[7]

Experimental Protocols

Protocol 1: Conventional Synthesis via Gould-Jacobs Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[4]

  • Reaction: Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[4]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[4]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[8]

  • Microwave Irradiation: Heat the mixture in a microwave synthesizer to a temperature between 150°C and 300°C for a duration of 1 to 30 minutes. The optimal time and temperature will depend on the specific substrates and microwave system used.[3][8]

  • Work-up and Purification: After cooling, the product can often be isolated directly by filtration if it precipitates. If not, the same work-up and purification procedure as the conventional method can be followed.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Quinoline Derivative via the Gould-Jacobs Reaction

EntryHeating MethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave25011[8]
2Microwave250101[4]
3Microwave300137[4][8]
4Microwave300528[4][8]
5Microwave (optimized)300547[4][8]
Note: The yields in this table refer to the isolated product after the subsequent cyclization step of the Gould-Jacobs reaction.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Combine Aniline and DEEMM in Flask A2 Heat (100-130°C, 1-2h) A1->A2 A3 Cool to Room Temperature A2->A3 A4 Precipitate with Non-Polar Solvent A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 Combine Aniline and DEEMM in MW Vessel B2 Microwave Irradiation (150-300°C, 1-30min) B1->B2 B3 Cool to Room Temperature B2->B3 B4 Isolate Product (Filtration or Work-up) B3->B4

Caption: Experimental workflows for conventional and microwave-assisted synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Check Reaction Temperature and Time start->q1 a1 Increase Temperature/Time q1->a1 Yes q2 Is Ethanol Removal Efficient? q1->q2 No a1->q2 a2 Improve Ethanol Removal q2->a2 Yes q3 Check for Mixing Issues q2->q3 No a2->q3 a3 Enhance Agitation q3->a3 Yes end Reaction Optimized q3->end No a3->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Microwave-Assisted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis over conventional heating methods?

A1: Microwave-assisted synthesis offers several key advantages, including significantly reduced reaction times (often from hours to minutes), higher product yields, and improved purity of the final compounds.[1] This is attributed to the efficient and direct heating of the reaction mixture, which leads to faster reaction rates.[1]

Q2: How should I select an appropriate solvent for my microwave-assisted quinoline synthesis?

A2: The choice of solvent is critical for efficient microwave absorption. Polar solvents such as DMF, DMSO, and ethanol are commonly used as they couple effectively with microwave irradiation.[1] However, solvent-free ("neat") conditions can also be highly effective and provide a greener chemistry approach by minimizing solvent waste.[1] The ideal solvent will depend on the solubility of your reactants and the target reaction temperature.

Q3: Is it safe and effective to use a domestic microwave oven for these chemical syntheses?

A3: It is strongly advised against using a domestic microwave oven for chemical synthesis. These appliances lack the necessary controls for temperature and pressure, which can lead to poor reproducibility and significant safety hazards, especially when working with flammable organic solvents.[1] Dedicated scientific microwave reactors are equipped with the required safety features and precise parameter control for chemical reactions.[1]

Q4: What are typical microwave power settings for quinoline synthesis?

A4: Microwave power is generally set between 100W and 300W.[1] However, modern microwave reactors emphasize temperature control over power output. Monitoring and controlling the reaction temperature is a more critical parameter for achieving successful and reproducible results.[1]

Q5: Which classic named reactions for quinoline synthesis are readily adaptable to microwave conditions?

A5: Several traditional methods for quinoline synthesis have been successfully adapted for microwave-assisted procedures, including:

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3][4]

  • Combes Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[5][6][7][8]

  • Gould-Jacobs Reaction: Involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[9][10][11][12][13]

  • Doebner-von Miller Reaction: The reaction of an aniline with α,β-unsaturated carbonyl compounds.[14][15]

  • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Troubleshooting Guide

This guide addresses common challenges encountered during the microwave-assisted synthesis of quinolines, offering potential causes and solutions to optimize your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient microwave absorption by the reaction mixture.Add a small amount of a polar solvent (e.g., DMF, ethanol) or a co-solvent system to improve energy absorption.[1]
Low substrate reactivity.Electron-donating or -withdrawing groups on the aniline or carbonyl compound can impact reactivity. Consider increasing the reaction temperature or extending the irradiation time for less reactive substrates.[1]
Catalyst deactivation.Add fresh catalyst or switch to a more robust catalyst that is stable under microwave conditions.[1]
Formation of Side Products/Impurities Over-irradiation or localized overheating.Reduce the microwave power or utilize pulsed heating to maintain a more uniform temperature. Ensure efficient stirring of the reaction mixture.[1]
Decomposition of reactants or products.Lower the reaction temperature and shorten the irradiation time. Verify that the chosen solvent is stable under the reaction conditions.[1]
Poor Reproducibility Variations in starting material quality.Ensure the purity of all reactants and solvents, as impurities can inhibit the reaction or lead to side products.[1]
Inconsistent sample positioning in the microwave cavity.Place the reaction vessel in the same position for every experiment to ensure consistent energy absorption.[1]
Reaction Stalls Before Completion Reversible reaction equilibrium.If applicable, remove a byproduct like water to drive the reaction forward. This can sometimes be achieved using a Dean-Stark trap adapted for microwave synthesis.[1]

Data Presentation

Comparison of Conventional Heating vs. Microwave Irradiation
Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Friedländer Synthesis2-Aminobenzophenone, CyclohexanoneSeveral days, very poor yield5 min, excellent yield[2][16]
Three-Component ReactionDimedone, 2,4,6-Triaminopyrimidine, 3-Formyl-2-oxo-quinoline20 h (reflux in DMF), 38%8 min (130°C in DMF), 82%[17]
Claisen-type RearrangementN-Oxide quinoline derivative, Acetic anhydride4 h (170°C), 40-80%15-35 min (900W), 60-100%[18][19]
Optimization of Microwave Parameters for Friedländer Synthesis

Reaction of 2-aminobenzophenone and cyclohexanone.

EntrySolventAcid CatalystTemperature (°C)Time (min)Yield (%)Reference
1Toluene-160517[2]
2Toluenep-TSA (cat.)160584[2]
3Acetic AcidAcetic Acid160587[2]
4Acetic AcidAcetic Acid1601086[2]

Experimental Protocols

General Procedure for Microwave-Assisted Friedländer Quinoline Synthesis [2][16]

  • In a microwave-safe vessel, combine 2-aminobenzophenone (1 mmol) and cyclohexanone (2 mmol).

  • Add acetic acid (2 mL) to act as both the solvent and catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 5 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the product by appropriate workup and purification procedures (e.g., extraction, chromatography).

General Procedure for a Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines bearing a Quinoline Moiety [1][17]

  • In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative (0.05 mmol), the appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.

  • The microwave power is typically set to 250 W with a pressure of 30 PSI.

  • After irradiation, allow the mixture to cool to room temperature.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry.

General Procedure for Microwave-Assisted Gould-Jacobs Reaction [9][10]

  • Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.

  • Heat the mixture to 250°C or 300°C in a microwave synthesis system for the optimized reaction time.

  • Cool the mixture to room temperature.

  • Filter the precipitated product and wash with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Visualizations

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants, Solvent, and Catalyst seal Seal Microwave Vessel reagents->seal microwave Set Parameters (Temperature, Time, Power) seal->microwave irradiate Run Reaction microwave->irradiate cool Cool to Room Temperature irradiate->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

General experimental workflow for microwave-assisted quinoline synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inefficient Microwave Absorption start->cause1 cause2 Low Substrate Reactivity start->cause2 cause3 Catalyst Deactivation start->cause3 sol1 Add Polar Solvent/ Co-solvent cause1->sol1 sol2 Increase Temperature/ Reaction Time cause2->sol2 sol3 Add Fresh Catalyst/ Use More Robust Catalyst cause3->sol3

Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Gould-Jacobs Reaction & Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction, with a specific focus on the importance of anhydrous conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and what is it used for?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[2][3] Subsequent optional steps of saponification (hydrolysis of the ester) and decarboxylation can be performed to furnish the final 4-hydroxyquinoline.[1] This reaction is crucial in medicinal chemistry for synthesizing the core structure of various pharmaceuticals, including quinolone antibiotics and antimalarial drugs.[3]

Q2: Are anhydrous conditions strictly necessary for the Gould-Jacobs reaction?

While the reaction can sometimes proceed without stringent anhydrous conditions, maintaining a dry environment is highly recommended to ensure high yields and minimize side product formation. The high temperatures required for the cyclization step can exacerbate the detrimental effects of moisture. Diethyl ethoxymethylenemalonate, a key reagent, is also listed as moisture-sensitive.[4]

Q3: What are the potential consequences of having water in my Gould-Jacobs reaction?

The presence of water can lead to several undesirable outcomes:

  • Hydrolysis of Diethyl Ethoxymethylenemalonate (DEEM): Water can hydrolyze DEEM, especially under acidic conditions or at elevated temperatures, reducing the amount of this key reactant available for the initial condensation with aniline.

  • Side Reactions of Aniline: At the high temperatures of the cyclization step, water can participate in side reactions with aniline, although this is generally less of a concern than the hydrolysis of DEEM.

  • Lower Yields and Purity: The culmination of these side reactions is often a noticeable decrease in the yield of the desired 4-hydroxyquinoline product and an increase in impurities, which can complicate the purification process.

  • Formation of Tarry Byproducts: The presence of moisture can contribute to the formation of dark, tarry substances, a common issue in this reaction, particularly at high temperatures.

Troubleshooting Guide

Issue Potential Cause Related to Moisture Recommended Solution
Low or no yield of the initial condensation product (anilidomethylenemalonate) Hydrolysis of diethyl ethoxymethylenemalonate (DEEM) due to wet reagents or solvent.- Ensure aniline and any solvent used are thoroughly dried before the reaction. - Use freshly opened or properly stored DEEM. - Consider drying the reaction flask in an oven or by flame-drying under an inert atmosphere before adding reagents.
Incomplete cyclization While primarily temperature-dependent, side reactions from moisture can inhibit the desired cyclization pathway.- Ensure the anilidomethylenemalonate intermediate is thoroughly dried before the high-temperature cyclization step. - Perform the cyclization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of significant tarry byproducts The presence of water can promote decomposition and polymerization pathways at high temperatures.- Rigorously dry all reagents and solvents. - Use a high-boiling, inert solvent that has been properly dried to ensure even heat distribution and minimize localized overheating. - Conduct the reaction under an inert atmosphere.
Product is a viscous oil and difficult to crystallize Impurities resulting from water-induced side reactions can interfere with crystallization.- If moisture is suspected, purify the crude product using column chromatography to remove impurities. - Ensure thorough removal of any high-boiling solvent under high vacuum. - Attempt to induce crystallization by triturating the oil with a dry, non-polar solvent like hexane or petroleum ether.[5]

Experimental Protocols

Protocol 1: Ensuring Anhydrous Conditions

For moisture-sensitive reactions like the Gould-Jacobs cyclization, the following procedures are recommended:

  • Drying Glassware: All glassware should be dried in an oven at >120°C for at least 4 hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

  • Drying Solvents: If a high-boiling solvent such as diphenyl ether or Dowtherm A is used for the cyclization step, it should be dried using an appropriate drying agent. For example, distillation from calcium hydride or storage over activated molecular sieves (4Å).

  • Drying Reagents:

    • Aniline: Aniline can be dried by distillation from zinc dust or by storing over potassium hydroxide pellets followed by distillation.

    • Diethyl Ethoxymethylenemalonate (DEEM): Use a freshly opened bottle of high-purity DEEM. If contamination with water is suspected, it can be distilled under reduced pressure.

  • Inert Atmosphere: The reaction, particularly the high-temperature cyclization, should be carried out under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox. This prevents the introduction of atmospheric moisture.

Protocol 2: General Procedure for Gould-Jacobs Synthesis (Conventional Heating)
  • Condensation: In a flame-dried, round-bottom flask under an inert atmosphere, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a dry, high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C under an inert atmosphere for 30-60 minutes.[5] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a dry, non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent. The product can be further purified by recrystallization.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the cyclization step of the Gould-Jacobs reaction using microwave-assisted synthesis, which allows for rapid heating and precise temperature control. Note that these yields were obtained under conditions where anhydrous protocols are generally assumed as standard practice for optimal results.

EntryTemperature (°C)Time (min)Isolated Yield (%)
125011
2300137
3250511
43001028
5300547

Data adapted from a microwave-assisted Gould-Jacobs reaction protocol. The reaction was performed with aniline and an excess of diethyl ethoxymethylenemalonate.[6]

Visual Troubleshooting Workflow

Gould_Jacobs_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathway Low_Yield Low Yield / Incomplete Reaction Moisture Suspect Moisture Contamination Low_Yield->Moisture Temp_Time Suboptimal Temperature/Time Low_Yield->Temp_Time Byproducts Tarry Byproducts / Impurities Byproducts->Moisture Byproducts->Temp_Time Dry_Reagents Dry Reagents & Solvents Moisture->Dry_Reagents Implement Optimize_Conditions Optimize Reaction Conditions Temp_Time->Optimize_Conditions Adjust Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Dry_Reagents->Inert_Atmosphere and Purify Purify Product (Chromatography) Inert_Atmosphere->Purify then Optimize_Conditions->Purify then

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

References

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry. The method of heating can dramatically impact the efficiency, yield, and environmental footprint of this process. This guide provides an objective comparison of conventional heating and microwave irradiation techniques for quinoline synthesis, supported by experimental data and detailed protocols.

The quest for more efficient and sustainable chemical syntheses has led to the widespread adoption of microwave irradiation as an alternative to traditional heating methods. In the realm of quinoline synthesis, this technology offers significant advantages, including drastically reduced reaction times, often improved yields, and alignment with the principles of green chemistry.[1][2][3][4]

The Fundamental Difference in Heating Mechanisms

Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the solvent and reactants. This process, known as convection, is often slow and can lead to uneven heating and the formation of byproducts.[5][6]

In contrast, microwave irradiation employs dielectric heating.[4][5] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and homogeneously throughout the sample.[4][5][7] This efficient and direct energy transfer is the primary reason for the accelerated reaction rates observed in microwave-assisted synthesis.[1][5]

Quantitative Comparison of Synthesis Methods

The advantages of microwave irradiation become evident when comparing key reaction parameters against conventional heating methods for various named quinoline syntheses.

Synthesis NameHeating MethodReaction TimeYield (%)Reference
Skraup Synthesis
7-amino-8-methyl-quinolineConventionalNot specifiedNot specified[8]
MicrowaveNot specifiedNot improved, but significant time reduction[8]
Mono-functionalized quinolinesConventionalSeveral hours (reflux)Low[9]
Microwave (200 °C)Not specifiedFair to good[9][10]
Friedländer Synthesis
2-PhenylquinolineConventional (reflux)Several hoursModerate[11][12]
Microwave (160 °C)5 minutesExcellent[13]
Combes Synthesis
2,4-DimethylquinolineConventional (100-140°C)Several hoursModerate[11]
General Quinoline Derivatives
Quinolin-4-ylmethoxychromen-4-onesConventional (oil bath)60 minutesLower yield[7]
Microwave (100 °C)4 minutes80-95%[7]
Quinoline-fused 1,4-benzodiazepinesConventionalNot specified62-65%[7]
Microwave (80 °C)Not specified92-97%[7]
2-acetoxyquinoline derivativesConventional (170°C)4 hours40-80%[14]
Microwave (900 W)15-35 minutes60-100%[14]

Experimental Protocols: A Closer Look

To provide a practical understanding, the following are representative experimental protocols for both conventional and microwave-assisted quinoline synthesis.

Conventional Heating: Skraup Synthesis of Quinoline

This traditional method often involves harsh conditions and long reaction times.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.

  • Slowly add nitrobenzene to the mixture. The reaction is highly exothermic and requires careful temperature control.

  • After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the excess acid with a suitable base, such as sodium hydroxide solution.

  • Isolate the crude quinoline, often by steam distillation.[11][15]

  • Purify the obtained quinoline by fractional distillation.[11]

Microwave-Assisted Synthesis: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines bearing a Quinoline Moiety

This method showcases the efficiency and simplicity of microwave-assisted synthesis.[1]

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (0.05 mmol)

  • DMF (1.0 mL)

Procedure:

  • In a microwave-safe vessel, combine equimolar amounts of the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.

  • Add DMF as the solvent.

  • Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[1][16]

  • After irradiation, allow the mixture to cool to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.[16]

Visualizing the Processes

To further clarify the differences, the following diagrams illustrate the heating mechanisms and a general experimental workflow.

HeatingMechanisms cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation HeatSource External Heat Source (e.g., Oil Bath) Vessel Reaction Vessel HeatSource->Vessel Conduction Mixture_C Reaction Mixture Vessel->Mixture_C Convection MicrowaveSource Microwave Source Mixture_M Reaction Mixture (Polar Molecules) MicrowaveSource->Mixture_M Irradiation Mixture_M->Mixture_M Dipolar Polarization & Ionic Conduction

Comparison of Heating Mechanisms

ExperimentalWorkflow cluster_conventional Conventional Heating Workflow cluster_microwave Microwave Irradiation Workflow C_Start Combine Reactants & Solvent in Flask C_Heat Heat with External Source (Hours) C_Start->C_Heat C_Workup Work-up & Purification C_Heat->C_Workup C_Product Final Product C_Workup->C_Product M_Start Combine Reactants & Solvent in MW Vial M_Irradiate Irradiate in Microwave Reactor (Minutes) M_Start->M_Irradiate M_Workup Work-up & Purification M_Irradiate->M_Workup M_Product Final Product M_Workup->M_Product

References

A Comparative Guide to Quinoline Synthesis: Alternative Reagents to Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The Gould-Jacobs reaction, which traditionally utilizes reagents like Diethyl 2-((phenylamino)methylene)malonate (DPAM), is a well-established method for its synthesis. However, a diverse array of alternative reagents and named reactions provide versatile pathways to this important heterocycle, each with distinct advantages in terms of substrate scope, reaction conditions, and substitution patterns. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols.

Comparative Overview of Quinoline Synthesis Methods

The choice of a synthetic route to quinolines is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below is a summary of key alternative methods.

Synthesis MethodPrecursor 1Precursor 2Typical ProductKey Advantages
Gould-Jacobs Reaction AnilineDiethyl ethoxymethylenemalonate4-HydroxyquinolinesGood for 4-hydroxyquinoline derivatives.
Combes Synthesis Anilineβ-Diketone (e.g., acetylacetone)2,4-Disubstituted quinolinesDirect route to 2,4-disubstituted quinolines.
Conrad-Limpach Synthesis Anilineβ-Ketoester (e.g., ethyl acetoacetate)4-HydroxyquinolinesEffective for 4-hydroxyquinolines.[1]
Doebner-von Miller Reaction Anilineα,β-Unsaturated carbonyl compoundSubstituted quinolinesVersatile for a range of substituted quinolines.[2]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketoneCompound with an active methylene groupPolysubstituted quinolinesHigh yields for polysubstituted quinolines.[3]

Quantitative Data Comparison

The following tables provide a comparative summary of reaction conditions and yields for the synthesis of quinolines using various methods.

Table 1: Gould-Jacobs Reaction - Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [4]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1250201212
2300202428
330052247

Reaction of aniline with diethyl ethoxymethylenemalonate.

Table 2: Combes Synthesis - Representative Yields

Aniline Derivativeβ-DiketoneProductYield (%)Reference
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinoline-[5]
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivative-[5]
p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxyquinoline-[5]

Yields for the Combes synthesis are often dependent on the specific substrates and acid catalyst used.

Table 3: Conrad-Limpach Synthesis - Solvent Effect on Yield [6]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-Butylphenol25365

Synthesis of a 4-hydroxyquinoline derivative.

Table 4: Doebner-von Miller Reaction - Representative Protocol [7]

Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)
3-AcetylanilineCrotonaldehyde7-Acetyl-2-methylquinoline-

Specific yield data can vary significantly based on reaction conditions and purification methods.

Table 5: Friedländer Synthesis - Catalyst-Free Synthesis in Water [8]

Ketone/Active Methylene CompoundTime (h)Yield (%)
Acetone392
Cyclopentanone395
Cyclohexanone397
Malononitrile396

Reaction of 2-aminobenzaldehyde at 70°C.

Experimental Protocols

1. Gould-Jacobs Reaction (Microwave-Assisted) [4]

  • Reagents: Aniline (2.0 mmol), Diethyl ethoxymethylenemalonate (6.0 mmol).

  • Procedure:

    • Combine aniline and diethyl ethoxymethylenemalonate in a 2.5 mL microwave vial equipped with a magnetic stir bar.

    • Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 300 °C) for the specified time (e.g., 5 minutes).

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product and wash with ice-cold acetonitrile (3 mL).

    • Dry the solid under vacuum.

2. Combes Quinoline Synthesis [7]

  • Reagents: 3-Acetylaniline (10 mmol), Acetylacetone (10 mmol), Concentrated sulfuric acid (10 mL).

  • Procedure:

    • Dissolve 3-acetylaniline in concentrated sulfuric acid.

    • Add acetylacetone dropwise with stirring.

    • Heat the reaction mixture at 100°C for 15 minutes.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with aqueous ammonia to precipitate the product.

    • Collect the product by filtration.

3. Conrad-Limpach Synthesis [9]

  • Reagents: Aniline, β-Ketoester.

  • Procedure:

    • Step 1 (Enamine formation): React the aniline with a β-ketoester. This step is often carried out at a lower temperature.

    • Step 2 (Cyclization): Heat the intermediate enamine to a high temperature (ca. 250 °C) to effect cyclization to the 4-hydroxyquinoline.[9]

4. Doebner-von Miller Reaction [7]

  • Reagents: 3-Acetylaniline (0.1 mol), Concentrated hydrochloric acid (20 mL), Zinc chloride (5 g), Crotonaldehyde (0.1 mol).

  • Procedure:

    • To a mixture of 3-acetylaniline and concentrated hydrochloric acid, add zinc chloride with stirring.

    • Heat the mixture to 100°C.

    • Add crotonaldehyde dropwise over 1 hour.

    • Maintain the reaction at 100°C for an additional 3 hours.

    • Cool the reaction mixture and dilute with water.

    • Make the solution strongly alkaline with 30% sodium hydroxide solution to precipitate the product.

    • Collect the solid product.

5. Friedländer Synthesis (Catalyst-Free in Water) [8][10]

  • Reagents: 2-Aminobenzaldehyde (1.0 mmol), Active methylene compound (e.g., cyclohexanone, 1.2 mmol), Deionized water (5 mL).

  • Procedure:

    • In a round-bottom flask, combine 2-aminobenzaldehyde, the active methylene compound, and deionized water.

    • Stir the mixture at 70°C for the required time (e.g., 3 hours).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Mandatory Visualizations

Gould_Jacobs_Workflow aniline Aniline condensation Condensation aniline->condensation deem Diethyl ethoxymethylenemalonate deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (>250 °C) intermediate->cyclization product 4-Hydroxy-3- carboethoxyquinoline cyclization->product Combes_Synthesis_Pathway aniline Aniline condensation Acid-Catalyzed Condensation aniline->condensation diketone β-Diketone diketone->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Acid-Catalyzed Cyclization schiff_base->cyclization dehydration Dehydration cyclization->dehydration product 2,4-Disubstituted Quinoline dehydration->product Conrad_Limpach_Synthesis_Workflow aniline Aniline condensation Condensation aniline->condensation ketoester β-Ketoester ketoester->condensation enamine Enamine Intermediate condensation->enamine cyclization High Temperature Cyclization (~250 °C) enamine->cyclization product 4-Hydroxyquinoline cyclization->product Doebner_von_Miller_Reaction_Pathway aniline Aniline michael_addition Michael Addition aniline->michael_addition carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_addition intermediate1 Adduct michael_addition->intermediate1 cyclization Acid-Catalyzed Cyclization intermediate1->cyclization intermediate2 Dihydroquinoline cyclization->intermediate2 oxidation Oxidation intermediate2->oxidation product Substituted Quinoline oxidation->product Friedlander_Synthesis_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First amino_ketone1 2-Aminoaryl Aldehyde/Ketone aldol Aldol Condensation amino_ketone1->aldol active_methylene1 Active Methylene Compound active_methylene1->aldol adduct Aldol Adduct aldol->adduct dehydration1 Dehydration adduct->dehydration1 enone α,β-Unsaturated Carbonyl dehydration1->enone imine_formation Intramolecular Imine Formation enone->imine_formation product1 Quinoline imine_formation->product1 amino_ketone2 2-Aminoaryl Aldehyde/Ketone schiff_base_formation Schiff Base Formation amino_ketone2->schiff_base_formation active_methylene2 Active Methylene Compound active_methylene2->schiff_base_formation schiff_base Schiff Base schiff_base_formation->schiff_base intramolecular_aldol Intramolecular Aldol Reaction schiff_base->intramolecular_aldol cyclized_intermediate Cyclized Intermediate intramolecular_aldol->cyclized_intermediate dehydration2 Dehydration cyclized_intermediate->dehydration2 product2 Quinoline dehydration2->product2

References

A Comparative Study of Lewis Acid Catalysts in the Synthesis of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of a Key Enaminone Intermediate.

The synthesis of Diethyl 2-((phenylamino)methylene)malonate, a crucial building block for various heterocyclic compounds, is frequently achieved through the condensation of an aniline derivative with a malonate precursor. The efficiency of this reaction is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of several Lewis acid catalysts employed for this synthesis, supported by available experimental data to aid in catalyst selection and experimental design.

The primary synthetic route involves the reaction of aniline with diethyl ethoxymethylenemalonate (DEEM). Lewis acid catalysts play a pivotal role in activating the carbonyl group of DEEM, thereby facilitating the nucleophilic attack by aniline and subsequent elimination of ethanol to yield the desired enaminone.

Performance Comparison of Lewis Acid Catalysts

CatalystCatalyst Loading (mol%)Reaction ConditionsReaction TimeYield (%)Notes
Sc(OTf)₃ 5Solvent-freeNot Specified70-95[1]Catalyst can be recovered and reused for several cycles without significant loss of activity.[1]
FeCl₃ Catalytic AmountAcetic AnhydrideNot Specified50-85[2][3]Used in a multicomponent reaction with aniline, diethyl malonate, and ethyl orthoformate.[2][3]
ZnCl₂ Catalytic AmountAcetic AnhydrideNot Specified50-85[2][3]Also utilized in a multicomponent approach similar to FeCl₃.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are generalized protocols for the synthesis of this compound using the discussed Lewis acid catalysts, based on established methodologies for β-enaminone synthesis.

General Protocol using Scandium Triflate (Sc(OTf)₃)

This protocol is adapted from the solvent-free synthesis of β-enamino compounds.[1]

Materials:

  • Aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0 mmol)

  • Scandium (III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

Procedure:

  • In a round-bottom flask, combine aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).

  • Add Scandium (III) triflate (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

  • For catalyst recovery, the crude product can be extracted with a suitable solvent, and the solid catalyst can be filtered, washed, and dried for reuse.[1]

General Protocol for Multicomponent Synthesis using FeCl₃ or ZnCl₂

This protocol is based on a multicomponent strategy for the synthesis of Diethyl 2-((arylamino)methylene)malonates.[2][3]

Materials:

  • Aniline (1.0 mmol)

  • Diethyl malonate (1.0 mmol)

  • Ethyl orthoformate (1.1 mmol)

  • Acetic anhydride (a small amount)

  • Ferric chloride (FeCl₃) or Zinc chloride (ZnCl₂) (catalytic amount)

Procedure:

  • To a stirred mixture of aniline (1.0 mmol) and diethyl malonate (1.0 mmol), add ethyl orthoformate (1.1 mmol) and a catalytic amount of either FeCl₃ or ZnCl₂.

  • Add a few drops of acetic anhydride to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield this compound.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via Lewis acid catalysis generally proceeds through the activation of diethyl ethoxymethylenemalonate (DEEM), followed by nucleophilic attack of aniline and subsequent elimination. The experimental workflow involves the setup of the reaction, monitoring its progress, and purification of the final product.

Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products & Purification Aniline Aniline Mixing Mixing & Reaction Aniline->Mixing DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Mixing LewisAcid Lewis Acid (e.g., Sc(OTf)₃, FeCl₃, ZnCl₂) LewisAcid->Mixing Monitoring TLC Monitoring Mixing->Monitoring Crude Crude Product Monitoring->Crude Reaction Completion Purification Purification (Chromatography/Crystallization) Crude->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for the Lewis acid-catalyzed synthesis.

Conclusion

The choice of a Lewis acid catalyst for the synthesis of this compound depends on the desired reaction conditions and efficiency. Scandium (III) triflate offers high yields under solvent-free conditions with the added benefit of catalyst recyclability, making it a green and cost-effective option. Ferric chloride and zinc chloride are effective in a multicomponent approach, providing a straightforward route to the product, albeit with potentially broader yield ranges. Researchers should consider these factors when selecting a catalyst for their specific synthetic needs. Further optimization of reaction parameters for each catalyst is recommended to achieve the best possible outcomes.

References

A Comparative Guide to the LC-MS Analysis of Diethyl 2-((phenylamino)methylene)malonate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the quantitative analysis of Diethyl 2-((phenylamino)methylene)malonate (DPPM) and its derivatives. These compounds are pivotal synthetic intermediates, primarily in the production of quinolone-based pharmaceuticals.[1] The selection of an appropriate analytical method is crucial for monitoring reaction kinetics, assessing purity, and conducting pharmacokinetic studies. This document presents experimental data and detailed protocols to aid in the selection of the most suitable analytical methodology.

Introduction to this compound and its Analytical Importance

This compound (CAS No: 54535-22-7) is a key building block in organic synthesis, most notably in the Gould-Jacobs reaction for creating the quinolone scaffold.[2][3][4][5] Quinolones are a significant class of broad-spectrum antibiotics.[6] Accurate and precise analytical methods are therefore essential for the quality control of these precursors and for studying their conversion to final drug products.

LC-MS Analysis: The Gold Standard

LC-MS is a powerful and widely adopted technique for the analysis of pharmaceutical intermediates like DPPM and its derivatives due to its high sensitivity, selectivity, and ability to provide structural information.

Experimental Protocol: LC-MS/MS for DPPM Derivatives

This protocol is adapted from a method developed for the analysis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna PFP(2) (5 µm, 150 × 2 mm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in methanol).

    • Gradient Program: 5% B for 2 min, linear gradient to 100% B over 28 min, hold at 100% B for 25 min.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4.5 kV.

    • Endplate Offset: 0.5 kV.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions.

Performance Data (Hypothetical for DPPM based on derivative data)
ParameterLC-MS/MS Performance
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity (r²) >0.999
Precision (%RSD) <5%
Accuracy (%Recovery) 95-105%
Analysis Time ~15 min per sample

Alternative Analytical Methods

While LC-MS offers superior performance, other methods can be viable alternatives depending on the specific requirements of the analysis, such as sample throughput, cost, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantitative analysis of UV-active compounds like DPPM and its derivatives.[1]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm, corresponding to the UV absorbance maxima of the analytes.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standards of known concentration.

ParameterHPLC-UV Performance
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Linearity (r²) >0.998
Precision (%RSD) <10%
Accuracy (%Recovery) 90-110%
Analysis Time ~20 min per sample
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable malonate derivatives.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate).

    • Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

ParameterGC-MS Performance
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Linearity (r²) >0.999
Precision (%RSD) <8%
Accuracy (%Recovery) 92-108%
Analysis Time ~30 min per sample
Thin-Layer Chromatography-Densitometry (TLC-Densitometry)

TLC-densitometry is a simple, high-throughput, and cost-effective method for the quantification of compounds in less complex matrices.[8][9]

  • Instrumentation: TLC plates (e.g., silica gel 60 F254), developing chamber, sample applicator, and a TLC scanner (densitometer).

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 99:1 v/v).

  • Sample Application: Application of a defined volume of the sample and standard solutions as bands.

  • Development: Ascending development in a saturated chamber.

  • Densitometric Analysis: Scanning the plates at a specific wavelength (e.g., 277 nm) and quantifying the analytes based on peak area.[8]

ParameterTLC-Densitometry Performance
Limit of Detection (LOD) 10-50 ng/spot
Limit of Quantification (LOQ) 50-150 ng/spot
Linearity (r²) >0.995
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%
Analysis Time High throughput (multiple samples per plate)

Comparison Summary

FeatureLC-MS/MSHPLC-UVGC-MSTLC-Densitometry
Sensitivity Very HighModerateHighLow to Moderate
Selectivity Very HighModerateHighModerate
Structural Information YesNoYesNo
Throughput ModerateModerateLowHigh
Cost (Instrument) HighLowModerateLow
Cost (Operational) HighLowModerateVery Low
Sample Matrix Complexity HighLow to ModerateLowLow

Visualizing the Workflow and Synthesis

To provide a clearer understanding of the context in which these analytical methods are employed, the following diagrams illustrate the general experimental workflow and the key synthetic reaction involving this compound.

G Experimental Workflow for DPPM Analysis cluster_synthesis Synthesis cluster_analysis Analysis Aniline Aniline Reaction Multicomponent Reaction Aniline->Reaction DEM Diethyl Malonate DEM->Reaction Orthoformate Ethyl Orthoformate Orthoformate->Reaction DPPM This compound Reaction->DPPM SamplePrep Sample Preparation (Dilution, Extraction) DPPM->SamplePrep LCMS LC-MS/MS SamplePrep->LCMS HPLCUV HPLC-UV SamplePrep->HPLCUV GCMS GC-MS SamplePrep->GCMS Data Data Analysis & Quantification LCMS->Data HPLCUV->Data GCMS->Data G Gould-Jacobs Reaction for Quinolone Synthesis DPPM This compound Cyclization Thermal Cyclization DPPM->Cyclization Hydroxyquinoline 4-Hydroxy-3-carboethoxyquinoline Cyclization->Hydroxyquinoline Hydrolysis Saponification (e.g., NaOH) Hydroxyquinoline->Hydrolysis CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation Quinolone 4-Hydroxyquinoline Decarboxylation->Quinolone

References

A Comparative Analysis of Gould-Jacobs Reaction Protocols for 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Gould-Jacobs reaction is a fundamental method for synthesizing 4-hydroxyquinolines, a scaffold present in numerous pharmaceuticals. The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring.[1][2][3] The efficiency of the cyclization step is highly dependent on the reaction conditions, particularly the heating method. This guide provides a comparative analysis of different protocols for the Gould-Jacobs reaction, with a focus on reaction yields and detailed methodologies to assist researchers in selecting the optimal conditions for their specific needs.

Comparative Yield Analysis

The choice of heating protocol significantly impacts the yield of the final 4-hydroxyquinoline product. Below is a summary of quantitative data from different Gould-Jacobs reaction protocols.

ProtocolReactantsHeating MethodTemperature (°C)TimeYield (%)
Conventional Heating Anilidomethylenemalonate intermediateHigh-boiling solvent (e.g., Diphenyl ether)250-26030-60 minUp to 95%*
Microwave-Assisted Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave Irradiation2501 min1
Microwave-Assisted Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave Irradiation3001 min37
Microwave-Assisted Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave Irradiation25020 minLow
Microwave-Assisted Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave Irradiation30020 min28
Microwave-Assisted Aniline and Diethyl ethoxymethylenemalonate (DEEM)Microwave Irradiation3005 min47

*Note: The 95% yield for conventional heating is a reported potential yield and may vary depending on the specific substrate and conditions.[2] The microwave-assisted data highlights the necessity of optimizing both temperature and time to maximize yield and prevent product degradation.[2][4]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This method utilizes a high-boiling, inert solvent to achieve the high temperatures required for the cyclization step.[2]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.[1]

  • Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.[3]

Step 2: Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether.

  • Heat the solution to reflux (typically around 250-260°C) for 30-60 minutes.[2][3]

  • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.[3]

  • Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and can lead to improved yields with careful optimization.[2][4]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial

  • Magnetic stirring bar

  • Acetonitrile (for washing)

Procedure:

  • Add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol) to a microwave vial equipped with a magnetic stirring bar.[4]

  • Seal the vial and place it in a microwave synthesis system.

  • Heat the mixture to the desired temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).[4] Internal pressure can reach up to 24 bar.[2][4]

  • After the reaction, cool the vial to room temperature.

  • Filter the precipitated product and wash it with cold acetonitrile to remove unreacted DEEM and byproducts.[2][4]

  • Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[4]

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Gould_Jacobs_Reaction_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4 (Optional) Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate Ethanol1 Ethanol (byproduct) Intermediate->Ethanol1 Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temp. Ethanol2 Ethanol (byproduct) Cyclized_Product->Ethanol2 Saponification Saponification (Hydrolysis) Cyclized_Product->Saponification Decarboxylation Decarboxylation Saponification->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: Generalized reaction pathway of the Gould-Jacobs synthesis.

Comparative_Workflow cluster_start Initial Step cluster_conventional Protocol 1: Conventional Heating cluster_microwave Protocol 2: Microwave-Assisted Start Aniline + DEEM Condensation Condensation (100-130°C) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Solvent Add High-Boiling Solvent (e.g., Diphenyl Ether) Intermediate->Solvent Reflux Heat to Reflux (250-260°C, 30-60 min) Solvent->Reflux Precipitate1 Cool & Precipitate Reflux->Precipitate1 Filter1 Filter & Wash Precipitate1->Filter1 Product1 Final Product Filter1->Product1 MW_Reactants Aniline + DEEM in MW Vial Irradiation Microwave Irradiation (e.g., 300°C, 5 min) MW_Reactants->Irradiation Precipitate2 Cool & Precipitate Irradiation->Precipitate2 Filter2 Filter & Wash Precipitate2->Filter2 Product2 Final Product Filter2->Product2

Caption: Experimental workflow for conventional vs. microwave-assisted protocols.

References

Efficacy of Diethyl 2-((phenylamino)methylene)malonate Derivatives as Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and agriculture. This guide provides a comparative analysis of the antifungal efficacy of Diethyl 2-((phenylamino)methylene)malonate (DPMA) derivatives, a class of compounds showing promise as novel antifungal agents. This document summarizes the available quantitative data, details experimental protocols for antifungal susceptibility testing, and visualizes key experimental workflows to aid researchers in the field of antifungal drug discovery.

Comparative Antifungal Efficacy

Recent studies have highlighted the potential of DPMA derivatives as inhibitors of fungal growth. The antifungal activity of a series of these compounds has been evaluated against the plant pathogenic fungus Fusarium oxysporum, a significant cause of crop damage worldwide.[1][2] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of fungal mycelial growth.

The data presented below is derived from a study by Coy-Barrera et al. (2023), which investigated the mycelial growth inhibition of five DPMA derivatives against Fusarium oxysporum.[2]

Table 1: In Vitro Antifungal Activity of this compound Derivatives against Fusarium oxysporum

Compound IDSubstituent on Phenyl RingIC50 (µM)[2]
1 4-Chloro35
2 2-Nitro0.32
3 4-Methyl18
4 4-Methoxy25
5 None (Unsubstituted)0.013

Lower IC50 values indicate higher antifungal activity.

The results indicate that the nature and position of the substituent on the phenyl ring significantly influence the antifungal activity of these derivatives. Notably, the unsubstituted derivative 5 and the 2-nitro substituted derivative 2 exhibited the most potent activity, with IC50 values in the nanomolar and sub-micromolar range, respectively.[2] In contrast, derivatives with electron-donating groups (4-methyl and 4-methoxy) or a halogen (4-chloro) at the para position showed weaker activity.[2] This preliminary structure-activity relationship (SAR) suggests that both steric and electronic factors play a crucial role in the antifungal potency of this class of compounds.

Potential Mechanism of Action

While the precise mechanism of action for the antifungal activity of this compound derivatives has not been fully elucidated, the broader class of compounds to which they belong, enaminones, has been studied for various biological activities.[1][3][4][5] Some research on pyrrole-based enaminones suggests that their antifungal effect against Candida species may be mediated through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Further investigation is required to determine if DPMA derivatives share this mechanism.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal susceptibility testing of DPMA derivatives against filamentous fungi, as adapted from the literature.[2]

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the visible growth of a fungus.

1. Fungal Strain and Culture Preparation:

  • The fungal strain (e.g., Fusarium oxysporum) is maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA).

  • For the assay, a fungal plug is taken from the edge of an actively growing colony.

2. Preparation of Test Compounds:

  • The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Potato Dextrose Broth or PDB) to achieve the desired final concentrations for testing.

3. Assay Procedure (Agar Well Diffusion Method):

  • Sterile molten PDA is poured into Petri dishes and allowed to solidify.

  • The surface of the agar is inoculated with the fungal strain.

  • Wells are created in the agar using a sterile cork borer.

  • A fixed volume of each dilution of the test compound is added to the wells.

  • A well containing the solvent (DMSO) serves as a negative control, and wells with known antifungal agents can be used as positive controls.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

4. Data Analysis:

  • The diameter of the zone of inhibition (the area around the well where fungal growth is prevented) is measured for each concentration of the test compound.

  • The percentage of mycelial growth inhibition is calculated relative to the negative control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the antifungal susceptibility testing of the DPMA derivatives.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungus Fungal Culture (e.g., F. oxysporum on PDA) Inoculation Inoculate Agar Plates Fungus->Inoculation Compounds DPMA Derivatives (Stock Solutions in DMSO) Addition Add Compound Dilutions to Wells Compounds->Addition Well_Creation Create Wells in Agar Inoculation->Well_Creation Well_Creation->Addition Incubation Incubate Plates Addition->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for antifungal susceptibility testing of DPMA derivatives.

This guide provides a concise summary of the current state of research on the antifungal efficacy of this compound derivatives. The provided data and protocols offer a valuable resource for researchers working to develop new and effective antifungal therapies. Further studies are warranted to expand the antifungal spectrum of these compounds against other clinically and agriculturally important fungi and to elucidate their precise mechanism of action.

References

A Comparative Guide to Quinolone Synthesis: Benchmarking New Routes Against the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The Gould-Jacobs reaction, a classic method established in 1939, has long been a staple for constructing this vital heterocyclic system. However, the landscape of synthetic organic chemistry is ever-evolving, with new methodologies constantly emerging that promise greater efficiency, milder reaction conditions, and broader substrate scope.

This guide provides an objective comparison of several modern synthetic routes for quinolones against the traditional Gould-Jacobs reaction. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following tables summarize quantitative data for the Gould-Jacobs reaction and selected modern alternatives. The data has been compiled from various literature sources to provide a comparative overview of their efficiency in synthesizing quinolone derivatives.

Table 1: Gould-Jacobs Reaction and its Microwave-Assisted Variant

ParameterConventional Gould-JacobsMicrowave-Assisted Gould-Jacobs
Starting Materials Aniline, Diethyl ethoxymethylenemalonateAniline, Diethyl ethoxymethylenemalonate
Key Steps 1. Condensation2. Thermal Cyclization3. Saponification4. Decarboxylation1. One-pot condensation and cyclization
Reaction Time Several hours (e.g., 1-2 h for condensation, >2 h for cyclization)[1]5 - 20 minutes[2]
Temperature High (>250 °C for cyclization)[1]240 - 300 °C[3]
Typical Yield Moderate to good (up to 95% with optimization)[1]Good to excellent (often higher than conventional)[2]
Purity Often requires extensive purification[4]High (>95%)[3]
Key Advantages Well-established, readily available starting materials[4]Drastically reduced reaction times, improved yields[2]
Key Disadvantages Harsh reaction conditions, high energy consumption, long reaction times[4]Requires specialized microwave reactor

Table 2: Comparison of Modern Synthetic Routes for Quinolones

ParameterConrad-Limpach SynthesisCamps CyclizationPalladium-Catalyzed Carbonylative Cyclization
Starting Materials Anilines, β-ketoesters[5]o-Acylaminoacetophenones[6]2-Iodoanilines, Terminal alkynes, CO source[7]
Reaction Time Several hours[8]Several hours[4]~20 minutes to several hours[9]
Temperature Very high (~250 °C)[5]Reflux or 100 °C[4]Room temperature to 120 °C[7][9]
Typical Yield Can be low (<30%) but up to 95% with high-boiling solvents[5][8]Good to excellent[10]Good to excellent (up to 99%)[7]
Purity Variable, may require significant purificationGenerally goodHigh
Key Advantages Access to 2- and 4-quinolones by varying conditions[5]Good yields for specific substitution patterns[10]Mild conditions, high efficiency, broad substrate scope[7]
Key Disadvantages Very high temperatures, potential for regioisomer formation[5]Requires pre-functionalized starting material[6]Requires a palladium catalyst and a source of carbon monoxide[7]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Protocol 1: Conventional Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol describes the multi-step synthesis of the parent 4-hydroxyquinoline.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1 hour.

  • Cool the reaction mixture to room temperature. The resulting anilidomethylenemalonate intermediate is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, dissolve the crude anilidomethylenemalonate from Step 1 in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the solid dissolves completely, indicating the formation of the sodium salt of the carboxylic acid.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Place the dry 4-hydroxyquinoline-3-carboxylic acid in a flask and heat it to its melting point (with decomposition) until carbon dioxide evolution ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This one-pot protocol offers a rapid alternative to the conventional method.

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 240 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature. The product often precipitates from the mixture.

  • Collect the solid product by filtration, wash with a cold solvent such as acetonitrile or ethanol, and dry under vacuum.

Protocol 3: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from a procedure for the synthesis of 2-methyl-4-hydroxyquinoline.[11]

Step 1: Formation of Ethyl β-anilinocrotonate

  • In a flask, mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) at room temperature. A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added.

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water formed during the reaction under reduced pressure to obtain the crude ethyl β-anilinocrotonate.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling solvent such as Dowtherm A to reflux (~250 °C).

  • Slowly add the crude ethyl β-anilinocrotonate from Step 1 to the refluxing solvent.

  • Continue stirring at reflux for 10-15 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature, during which the product should precipitate.

  • Add petroleum ether to facilitate further precipitation and collect the solid by filtration.

  • Wash the solid with petroleum ether and dry. The crude product can be purified by recrystallization from boiling water with decolorizing carbon.[11]

Protocol 4: Camps Cyclization for the Synthesis of 2-Phenyl-4-hydroxyquinoline

This protocol describes a general procedure for the base-catalyzed Camps cyclization.

  • Dissolve the o-acylaminoacetophenone (e.g., o-benzoylaminoacetophenone) (1.0 eq) in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (3.0-3.5 eq).

  • Heat the reaction mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Protocol 5: Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of 2-Substituted-4-quinolones

This protocol is based on a non-gaseous CO source method.[7]

  • To a reaction vessel, add the 2-iodoaniline (1.0 eq), terminal alkyne (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).

  • Add a dual-base system of piperazine (1.5 eq) and triethylamine (2.0 eq) in a suitable solvent like toluene.

  • Add the liquid CO source, Fe(CO)₅ (0.25 eq), to the mixture.

  • Stir the reaction mixture at 60 °C under an inert atmosphere for the required time (typically a few hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired 2-substituted-4-quinolone.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the discussed synthetic routes.

Gould_Jacobs_Workflow cluster_conventional Conventional Gould-Jacobs cluster_microwave Microwave-Assisted Gould-Jacobs A1 Aniline + Diethyl ethoxymethylenemalonate B1 Condensation (100-110 °C, 1-2h) A1->B1 C1 Anilidomethylenemalonate Intermediate B1->C1 D1 Thermal Cyclization (>250 °C, >2h) C1->D1 E1 Ethyl 4-hydroxyquinoline- 3-carboxylate D1->E1 F1 Saponification E1->F1 G1 4-hydroxyquinoline- 3-carboxylic acid F1->G1 H1 Decarboxylation G1->H1 I1 4-Hydroxyquinoline H1->I1 A2 Aniline + Diethyl ethoxymethylenemalonate B2 One-Pot Microwave (240 °C, 10-20 min) A2->B2 C2 Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate B2->C2

Gould-Jacobs Reaction Workflows

Modern_Routes_Workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_camps Camps Cyclization cluster_pd_catalyzed Pd-Catalyzed Carbonylative Cyclization A1 Aniline + β-ketoester B1 Condensation (Room Temp) A1->B1 C1 Enamine Intermediate B1->C1 D1 Thermal Cyclization (~250 °C) C1->D1 E1 4-Hydroxyquinoline D1->E1 A2 o-Acylamino- acetophenone B2 Base-catalyzed Intramolecular Condensation A2->B2 C2 4-Hydroxyquinoline B2->C2 A3 2-Iodoaniline + Terminal Alkyne + CO Source B3 Pd-Catalyst, Base, 60 °C A3->B3 C3 2-Substituted-4-quinolone B3->C3

Workflows of Modern Quinolone Syntheses

Other Notable Synthetic Routes

While this guide focuses on the most prominent alternatives to the Gould-Jacobs reaction, several other methods for quinolone synthesis are noteworthy:

  • Biere-Seelen Synthesis: This approach involves the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, followed by cyclization to form the quinolone ring.[12]

  • Dieckmann Condensation: An intramolecular Claisen condensation of a diester can be utilized to form the cyclic β-keto ester precursor to certain quinolone structures.[13]

  • Snieckus Synthesis (Directed ortho Metalation): This strategy employs a directed metalation group to achieve regioselective functionalization of an aromatic ring, which can then be elaborated to form the quinoline system.[14]

These methods offer alternative retrosynthetic disconnections and may be advantageous for the synthesis of specific, highly substituted quinolone targets. However, comprehensive and directly comparable quantitative data for these routes are less consistently reported in the literature.

Conclusion

The Gould-Jacobs reaction remains a valuable and widely practiced method for the synthesis of quinolones. However, its requirements for high temperatures and long reaction times have spurred the development of more efficient and milder alternatives. Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, making it a more attractive option for rapid library synthesis.

For de novo synthesis of diverse quinolone scaffolds, modern methods such as the Conrad-Limpach and Camps cyclizations provide powerful tools, although they may require more specialized starting materials or harsh conditions. The palladium-catalyzed carbonylative cyclization stands out as a particularly mild and highly efficient method with a broad substrate scope, representing a significant advancement in quinolone synthesis.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the equipment available. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic endeavors in the vital field of quinolone chemistry.

References

Unraveling the Gould-Jacobs Reaction: A Comparative Guide to DFT Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of quinoline synthesis is paramount. The Gould-Jacobs reaction stands as a cornerstone in this field, and recent Density Functional Theory (DFT) studies have shed new light on its complex pathways. This guide provides an objective comparison of theoretical findings, presenting key data and experimental protocols to offer a comprehensive overview of the reaction's mechanism.

The Gould-Jacobs reaction, a fundamental method for synthesizing quinolines, proceeds through a series of steps including condensation, cyclization, hydrolysis, and decarboxylation. While the general mechanism is well-established, DFT calculations have provided a deeper, quantitative understanding of the reaction's energetics and the structures of its transient intermediates and transition states.

A pivotal study in this area, "Gas-phase synthesis of 3-carboethoxy-quinolin-4-ones. A comprehensive computational mechanistic study to uncover the dark side of the Gould–Jacobs reaction," has meticulously investigated the reaction pathway using both DFT and ab initio calculations.[1] This research has been instrumental in elucidating the unimolecular process involving key reactive species.

Comparative Analysis of Reaction Intermediates and Transition States

StepIntermediate/Transition StateDescription
1AnilidomethylenemalonateProduct of the initial condensation between aniline and diethyl ethoxymethylenemalonate.
2Iminoketene IntermediateA reactive species formed during the cyclization process.[1]
3Azetinone IntermediateA four-membered ring intermediate identified through computational analysis.[1]
4Quinolin-4(4aH)-one IntermediateA key intermediate preceding the final tautomerization.[1]
5Proton Shift Transition StateThe rate-limiting step in the pathway leading to the final quinolone product.[1]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for evaluating and reproducing the findings.

Experimental Protocol for Gas-Phase Gould-Jacobs Reaction

The synthesis of 3-carboethoxy-quinolin-4-ones was carried out using the flash vacuum pyrolysis (FVP) method. Diethyl 2-((arylamino)methylene) malonates were subjected to high temperatures in the gas phase to induce cyclization.[1]

Computational Protocol for DFT and Ab Initio Calculations

The mechanistic investigation of the Gould-Jacobs reaction was performed using a combination of DFT and Coupled Cluster (CCSD(T)) levels of theory. These first-principles calculations were employed to:

  • Identify and characterize the geometries of all stationary points (reactants, intermediates, transition states, and products).

  • Calculate the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points).

  • Determine the activation energies and reaction enthalpies for each elementary step of the proposed reaction mechanisms.

  • Elucidate the intricate multi-step process leading to the formation of quinolones and potential side products.[1]

Visualizing the Gould-Jacobs Reaction Pathway and DFT Workflow

To further clarify the complex relationships and processes, the following diagrams have been generated using the DOT language.

Gould_Jacobs_Reaction Reactants Aniline + Diethyl ethoxymethylenemalonate CondensationProduct Anilidomethylenemalonate Reactants->CondensationProduct Condensation Iminoketene Iminoketene Intermediate CondensationProduct->Iminoketene Thermal Cyclization Azetinone Azetinone Intermediate Iminoketene->Azetinone QuinolinoneIntermediate Quinolin-4(4aH)-one Intermediate Azetinone->QuinolinoneIntermediate FinalProduct 3-Carboethoxy-quinolin-4-one QuinolinoneIntermediate->FinalProduct Proton Shift (Rate-Limiting)

Caption: The proposed mechanism of the Gould-Jacobs reaction.

DFT_Workflow cluster_start Initial Setup cluster_calc Computational Calculations cluster_analysis Analysis and Interpretation A Define Reactants and Propose Reaction Mechanism B Select DFT Functional and Basis Set A->B C Geometry Optimization of Reactants, Intermediates, and Products B->C D Transition State Search C->D E Frequency Calculations D->E F Determine Activation Energies and Reaction Enthalpies E->F G Visualize Reaction Pathway and Molecular Orbitals F->G H Compare with Experimental Data G->H

Caption: A typical workflow for a DFT study on a reaction mechanism.

References

Spectroscopic Scrutiny: A Comparative Analysis of Diethyl 2-((phenylamino)methylene)malonate and Its Synthetic Associates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the target compound, Diethyl 2-((phenylamino)methylene)malonate, with its common starting materials and a key side product provides a valuable tool for researchers in organic synthesis and drug development. This guide offers a comprehensive overview of the distinguishing features in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, facilitating accurate reaction monitoring and product characterization.

The synthesis of this compound, a versatile building block in heterocyclic chemistry, often involves the condensation of aniline with diethyl ethoxymethylenemalonate, which itself is typically prepared from diethyl malonate and triethyl orthoformate. Incomplete reactions or subsequent cyclization can lead to the presence of starting materials or the formation of ethyl 4-hydroxyquinoline-3-carboxylate as a significant side product, particularly under thermal conditions as seen in the Gould-Jacobs reaction. Differentiating these compounds is crucial for ensuring the purity of the desired product and optimizing reaction conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its related compounds.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spec. (m/z)
This compound1.3-1.4 (t, 6H), 4.2-4.3 (q, 4H), 7.1-7.4 (m, 5H), 8.5 (d, 1H), 10.9 (br s, 1H)14.5, 60.0, 92.0, 117.0, 124.0, 129.5, 140.0, 153.0, 166.0, 169.03250 (N-H), 1700-1650 (C=O, ester), 1620 (C=C), 1590 (C=C, aromatic)263 (M+), 218, 190, 172, 144, 117
Diethyl Malonate1.28 (t, 6H), 3.39 (s, 2H), 4.21 (q, 4H)14.0, 41.5, 61.5, 167.02980 (C-H), 1750-1730 (C=O, ester)160 (M+), 115, 88, 73, 45
Aniline3.6 (br s, 2H), 6.7-7.2 (m, 5H)115.0, 118.5, 129.0, 146.53440, 3360 (N-H stretch), 1620 (N-H bend), 1600, 1500 (C=C, aromatic)93 (M+), 66, 65
Diethyl Ethoxymethylenemalonate1.3 (t, 6H), 1.4 (t, 3H), 4.2 (q, 4H), 4.3 (q, 2H), 7.6 (s, 1H)14.0, 15.0, 60.0, 68.0, 110.0, 163.0, 167.02980 (C-H), 1730-1700 (C=O, ester), 1640 (C=C)216 (M+), 171, 145, 116, 73
Ethyl 4-hydroxyquinoline-3-carboxylate1.4 (t, 3H), 4.4 (q, 2H), 7.3-8.2 (m, 4H), 8.4 (d, 1H), 11.8 (s, 1H)14.5, 61.0, 110.0, 118.0, 122.0, 125.0, 126.0, 132.0, 140.0, 170.0, 177.03300-2500 (O-H), 1720 (C=O, ester), 1650 (C=O, ketone), 1600 (C=C, aromatic)217 (M+), 172, 144, 116

Experimental Protocols

Synthesis of this compound:

A common laboratory-scale synthesis involves the reaction of diethyl ethoxymethylenemalonate with aniline. In a typical procedure, equimolar amounts of diethyl ethoxymethylenemalonate and aniline are mixed in a suitable solvent, such as ethanol or toluene. The mixture is then heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer on KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.

Visualizing the Synthetic Pathway and Relationships

The following diagrams illustrate the synthesis workflow and the structural relationship between the target compound and its side products.

Synthesis_Workflow Diethyl Malonate Diethyl Malonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Malonate->Diethyl Ethoxymethylenemalonate Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Diethyl Ethoxymethylenemalonate Reaction Aniline Aniline This compound This compound Aniline->this compound Condensation Diethyl Ethoxymethylenemalonate->this compound Condensation Ethyl 4-hydroxyquinoline-3-carboxylate Ethyl 4-hydroxyquinoline-3-carboxylate This compound->Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization (Side Reaction)

Caption: Synthetic pathway to this compound.

Spectroscopic_Comparison_Logic cluster_main Main Product cluster_side Side Products / Starting Materials Main_Product This compound Side_Product_1 Diethyl Malonate Main_Product->Side_Product_1 Compare Spectra Side_Product_2 Aniline Main_Product->Side_Product_2 Compare Spectra Side_Product_3 Diethyl Ethoxymethylenemalonate Main_Product->Side_Product_3 Compare Spectra Side_Product_4 Ethyl 4-hydroxyquinoline-3-carboxylate Main_Product->Side_Product_4 Compare Spectra

Caption: Logical relationship for spectroscopic comparison.

Detailed Spectroscopic Comparison

¹H NMR Spectroscopy:

The ¹H NMR spectrum of This compound is characterized by a downfield doublet for the vinylic proton around 8.5 ppm, which is coupled to the N-H proton. The N-H proton itself appears as a broad singlet at approximately 10.9 ppm. The aromatic protons of the phenyl ring resonate in the 7.1-7.4 ppm region. The two ethyl groups give rise to two sets of triplets and quartets.

In contrast, diethyl malonate shows a sharp singlet for the methylene protons at around 3.39 ppm. Aniline exhibits a broad singlet for the -NH₂ protons and a complex multiplet for the aromatic protons. Diethyl ethoxymethylenemalonate is distinguished by a singlet for the vinylic proton at about 7.6 ppm and an additional quartet and triplet for the ethoxy group. The cyclized side product, ethyl 4-hydroxyquinoline-3-carboxylate , shows a characteristic downfield singlet for the hydroxyl proton and distinct aromatic proton signals in a different pattern from the parent compound.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of the target compound reveals a key signal for the vinylic carbon (=CH-N) at approximately 153.0 ppm and the carbon of the malonate backbone at around 92.0 ppm. The two non-equivalent carbonyl carbons of the ester groups are also observable. The starting materials and the quinoline side product each have unique sets of carbon signals that allow for unambiguous identification.

Infrared (IR) Spectroscopy:

The IR spectrum of This compound displays a characteristic N-H stretching vibration around 3250 cm⁻¹. The conjugated ester carbonyl groups lead to a strong absorption band in the 1700-1650 cm⁻¹ region, which is at a lower frequency compared to the non-conjugated ester carbonyls of diethyl malonate (1750-1730 cm⁻¹). The C=C double bond stretch is observed around 1620 cm⁻¹. Aniline shows two distinct N-H stretching bands characteristic of a primary amine. The quinoline side product will have a broad O-H stretch and a ketone carbonyl absorption in addition to the ester carbonyl band.

Mass Spectrometry (MS):

The mass spectrum of the desired product shows a molecular ion peak at m/z 263. Key fragmentation patterns include the loss of an ethoxy group (-45) and the cleavage of the ester functionalities. The starting materials and the side product will each exhibit their own characteristic molecular ion peaks and fragmentation patterns, allowing for their identification in a mixture. For instance, diethyl malonate shows a molecular ion at m/z 160 and aniline at m/z 93.[1][2]

By carefully analyzing the spectroscopic data presented, researchers can confidently identify this compound and distinguish it from potential impurities, ensuring the quality and success of their synthetic endeavors.

References

A Comparative Guide to the Quantitative Purity Analysis of Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical prerequisite in research and development, particularly in the pharmaceutical industry where it directly impacts safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative analysis of Diethyl 2-((phenylamino)methylene)malonate (DPAM) purity.

Introduction to this compound

This compound (CAS No: 54535-22-7), with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol , is a key intermediate in organic synthesis.[1][2] Its purity is paramount for the successful synthesis of downstream products. This guide offers detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for a compound like DPAM. A reverse-phase HPLC method is proposed here, based on the analysis of similar compounds.[3]

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 50% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophore present in the molecule)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the DPAM reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the DPAM sample in the mobile phase to a similar concentration as the standard.

5. Data Analysis:

  • The purity of the DPAM sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standard.

  • Potential impurities would appear as separate peaks, and their relative amounts can be estimated using the area percent method. Common impurities could include unreacted starting materials such as diethyl malonate or aniline derivatives.[1]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system calibrate Generate Calibration Curve prep_standard->calibrate prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Standard/Sample hplc_system->inject run Run Chromatographic Separation inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity integrate->quantify calibrate->quantify

Caption: Workflow for HPLC purity analysis of DPAM.

Alternative Analytical Methods

While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity determination, each with its own advantages and limitations.

Gas Chromatography (GC) Analysis

GC is particularly useful for volatile and thermally stable compounds. While DPAM itself may have limited volatility, GC can be an excellent method for detecting volatile impurities such as residual solvents or starting materials like diethyl malonate.[4][5]

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

  • Autosampler

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Split

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a suitable volatile solvent (e.g., ethanol or acetone) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[6]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid)

3. Sample Preparation:

  • Accurately weigh a known amount of the DPAM sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate a well-resolved signal from the DPAM molecule and a signal from the internal standard.

  • The purity of DPAM is calculated based on the ratio of the integrals and the known weights of the sample and the internal standard. For DPAM, the characteristic signals would be the ethyl group protons (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the protons of the phenyl and methylene groups.[6]

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the required accuracy, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point.Intrinsic quantitative method based on the relationship between signal intensity and the number of atomic nuclei.
Applicability to DPAM Highly suitable for the non-volatile DPAM molecule and its non-volatile impurities.Best suited for analyzing volatile impurities or starting materials.[4][5]Excellent for providing structural confirmation and absolute quantification without a specific DPAM standard.[6]
Typical Impurities Detected Unreacted starting materials, by-products of similar polarity.Residual solvents, volatile starting materials (e.g., diethyl malonate).A wide range of impurities, provided they have unique NMR signals.
Pros High resolution and sensitivity, widely applicable.Excellent for volatile compounds, high sensitivity with FID.Primary analytical method, provides structural information, no analyte-specific standard needed.
Cons Requires a reference standard for accurate quantification, can be time-consuming to develop methods.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Logical Comparison of Analytical Techniques

Comparison cluster_analyte Analyte: DPAM cluster_methods Analytical Methods cluster_properties Key Properties dpam This compound hplc HPLC dpam->hplc Non-volatile gc GC dpam->gc Volatile impurities qnmr qNMR dpam->qnmr All forms volatility Volatility hplc->volatility Low structure Structural Info hplc->structure Indirect sensitivity Sensitivity hplc->sensitivity High gc->volatility High gc->structure Indirect gc->sensitivity High (for volatiles) qnmr->volatility N/A qnmr->structure Definitive qnmr->sensitivity Lower

Caption: Comparison of analytical methods for DPAM purity.

Conclusion

For the comprehensive purity analysis of this compound, HPLC is the recommended method due to its suitability for non-volatile compounds and its high resolving power for potential non-volatile impurities. GC serves as a valuable complementary technique, specifically for the detection of residual volatile solvents and starting materials. qNMR stands out as a primary method for obtaining an absolute purity value without the need for an analyte-specific reference standard and for providing definitive structural confirmation. The selection of the most appropriate technique will ultimately be guided by the specific analytical goals, the nature of the sample, and the available resources.

References

A Researcher's Guide to the Gould-Jacobs Reaction: Comparative Reactivity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

The Gould-Jacobs reaction stands as a cornerstone in the synthesis of quinolines, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] This guide provides a comparative analysis of the reactivity of various substituted anilines in the Gould-Jacobs reaction, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.

Understanding the Gould-Jacobs Reaction: Mechanism and Substituent Effects

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][2] This initial step is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxyquinoline.[1]

The key to the reactivity of substituted anilines lies in the nucleophilicity of the aniline nitrogen and the electronic properties of the aromatic ring. The reaction is generally favored by electron-donating groups (EDGs) on the aniline ring, which increase the nucleophilicity of the nitrogen atom, thereby facilitating the initial condensation step.[1] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, often leading to lower yields and requiring more forcing reaction conditions.

The position of the substituent also plays a crucial role. For anilines with substituents at the meta-position, cyclization can occur at either of the two non-equivalent ortho-positions, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[2] Generally, cyclization is favored at the less sterically hindered ortho-position.

Comparative Data on the Reactivity of Substituted Anilines

The following table summarizes the reported yields for the Gould-Jacobs reaction with various substituted anilines under different conditions. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions such as temperature, reaction time, and the use of conventional heating versus microwave irradiation.

SubstituentPositionReaction ConditionsYield (%)Reference
H-250 °C, 10 min (Microwave)1[3]
H-300 °C, 10 min (Microwave)37[3]
H-300 °C, 5 min (Microwave)47[3]
7-Cl-Not specifiedNot specified[1]
6-NO2-Not specifiedNot specified[4]
8-CH3-Not specifiedNot specified[4]
7-Cl-Microwave72[4]
6-Br-Microwave68[4]
8-CH3-Microwave75[4]
6-OCH3-Microwave78[4]
6-NO2-Microwave65[4]

Note: The yields reported are for the cyclized quinoline product. The specific experimental conditions for some entries were not detailed in the source material.

Experimental Protocols

Classical Thermal Protocol

This method utilizes conventional heating in a high-boiling solvent.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C under a nitrogen atmosphere for 30-60 minutes.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Protocol

Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields.[3][4]

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate

  • Microwave synthesis vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a 2-5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[3]

  • Equip the vial with a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-15 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of cold acetonitrile.

  • Dry the resulting solid under vacuum.

  • The purity of the product can be assessed by techniques such as HPLC-MS.[3]

Visualizing Substituent Effects and Experimental Workflow

To better understand the factors influencing the Gould-Jacobs reaction and the experimental process, the following diagrams are provided.

Substituent_Effects cluster_aniline Substituted Aniline cluster_reactivity Reactivity in Gould-Jacobs Reaction Aniline Aniline Ring Reactivity Reactivity Aniline->Reactivity Influences Substituent Substituent EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 Substituent->EDG is a EWG Electron-Withdrawing Group (EWG) e.g., -Cl, -NO2 Substituent->EWG is a EDG->Reactivity Increases (Higher Yield) EWG->Reactivity Decreases (Lower Yield)

Caption: Substituent effects on aniline reactivity.

Gould_Jacobs_Workflow start Start reactants 1. Mix Substituted Aniline and DEEM start->reactants heating 2. Heat (Conventional or Microwave) reactants->heating cyclization 3. Thermal Cyclization heating->cyclization workup 4. Cool and Precipitate Product cyclization->workup filtration 5. Filter and Wash Solid workup->filtration purification 6. Purify (e.g., Recrystallization) filtration->purification product Final Product: 4-Hydroxyquinoline Derivative purification->product end End product->end

Caption: Gould-Jacobs reaction experimental workflow.

References

Safety Operating Guide

Safe Disposal of Diethyl 2-((phenylamino)methylene)malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7), a compound commonly used in organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with several hazard statements, underscoring the need for careful handling during disposal.[1][2] Personal protective equipment (PPE) is mandatory when managing this substance.

Table 1: Hazard and Precautionary Data

Hazard ClassGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedChemical splash goggles, appropriate protective gloves, protective clothing
Skin corrosion/irritation (Category 2)H315: Causes skin irritationChemical splash goggles, appropriate protective gloves, protective clothing
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationChemical splash goggles, appropriate protective gloves, protective clothing
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationNIOSH/MSHA or European Standard EN 149 approved respirator

Data sourced from multiple safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Ensure you are wearing all PPE listed in Table 1.

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[3][4]

Step 2: Managing Spills and Leaks

  • In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[3]

  • Once absorbed, carefully scoop the mixture into a suitable, clearly labeled container for disposal.[3][4]

  • Do not allow the spilled chemical to enter drains.[4][5]

Step 3: Preparing for Disposal

  • For unused product, keep it in its original, tightly closed container.[2]

  • Contaminated materials, such as the absorbent from a spill cleanup, should also be placed in a sealed container.

  • Label all waste containers clearly with the chemical name and associated hazards.

Step 4: Professional Waste Disposal

  • It is imperative to contact a licensed professional waste disposal service to manage the final disposal of this material.[6]

  • Dispose of the container and its contents in accordance with all local, state, and federal regulations.[2]

  • Contaminated packaging should be disposed of as unused product.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of Diethyl 2-((phenylamino)methylene)malonate ppe_check 1. Wear Appropriate PPE? (Goggles, Gloves, Clothing, Respirator) start->ppe_check spill Is it a spill? ppe_check->spill Yes warning STOP! Consult Safety Protocol ppe_check->warning No absorb 2. Absorb with inert material (Vermiculite, Sand) spill->absorb Yes unused Is it unused product? spill->unused No containerize_spill 3. Place in a sealed, labeled container absorb->containerize_spill contact_pro 4. Contact Licensed Waste Disposal Service containerize_spill->contact_pro containerize_unused 3. Ensure it is in its original, tightly closed, labeled container unused->containerize_unused Yes containerize_unused->contact_pro dispose 5. Dispose according to local/state/federal regulations contact_pro->dispose end End of Procedure dispose->end

References

Personal protective equipment for handling Diethyl 2-((phenylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Diethyl 2-((phenylamino)methylene)malonate (CAS No. 54535-22-7). The following information is critical for ensuring laboratory safety and proper chemical management.

Chemical Hazard and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard CategoryGHS Hazard StatementPrecautionary Statement CodesSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501Warning
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501Warning

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is mandatory to minimize exposure and ensure safe handling.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, wash hands thoroughly.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield.[4]

    • Skin Protection :

      • Wear chemical-resistant gloves (e.g., nitrile gloves).[5]

      • Wear a lab coat, ensuring it is fully buttoned.[5]

      • Wear long pants and closed-toe shoes.[5]

    • Respiratory Protection : If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[6]

  • Chemical Handling :

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly closed when not in use.[3]

    • Store the chemical in a cool (2-8°C), dry, and dark place.[1][7]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.[4]

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[4]

    • Contaminated packaging should be disposed of as unused product.[4]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem cleanup_area Clean Work Area handle_chem->cleanup_area emergency_spill Spill Response handle_chem->emergency_spill emergency_exposure Exposure Response handle_chem->emergency_exposure dispose_waste Dispose of Waste cleanup_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-((phenylamino)methylene)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-((phenylamino)methylene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.